3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine
Descripción
Propiedades
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8/h1-4H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRUMLDYFZVLJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)N)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Regioselective Synthesis of 3-Aryl-5-Aminoisoxazoles from Enaminones: A Technical Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Introduction: The Regioselectivity Challenge
The 3-aryl-5-aminoisoxazole moiety is a privileged pharmacophore embedded within numerous biologically active compounds, including protein kinase inhibitors, COX-2 inhibitors, and anti-inflammatory agents [1]. Despite its therapeutic utility, traditional multi-step syntheses of this heterocycle are frequently plagued by poor regioselectivity. The condensation of ambident nucleophiles (like hydroxylamine) with biselectrophilic precursors often yields intractable mixtures of 3-amino and 5-amino isomers, necessitating exhaustive and yield-depleting chromatographic purification.
To circumvent these bottlenecks, the deployment of enaminones —specifically α -cyanoenamines or 3-(dimethylamino)-1-arylprop-2-en-1-ones—as precursors has emerged as a robust, one-pot methodology [2]. As an application scientist, I have observed that mastering the regiocontrol of this transformation hinges entirely on the precise modulation of the reaction microenvironment, specifically the judicious use of base and phase-transfer catalysis.
Mechanistic Rationale: The Causality of Regiocontrol
The reaction between an enaminone and hydroxylamine ( NH2OH ) is a classic biselectrophile-bisnucleophile condensation. The inherent challenge lies in the ambident nature of hydroxylamine (possessing both N- and O-nucleophilic sites) and the dual electrophilic centers of the enaminone.
In the absence of a strong base, the nitrogen atom of hydroxylamine typically acts as the primary nucleophile, attacking the carbonyl group and leading predominantly to the undesired 3-aminoisoxazole isomer. To invert this selectivity and synthesize the 5-aminoisoxazole , we must alter the nucleophilic hierarchy [3].
-
Causality of the Base (KOH): The introduction of a strong base such as potassium hydroxide (KOH) deprotonates hydroxylamine, generating an aminohydroxy anion. This specific ionic species acts preferentially as an O-nucleophile .
-
Causality of the Phase-Transfer Catalyst (TBAB): Enaminones are highly lipophilic, whereas the aminohydroxy anion resides in the aqueous phase. Tetrabutylammonium bromide (TBAB) facilitates the transport of the reactive anion into the organic boundary layer, ensuring kinetic control over the reaction pathway.
-
The Reaction Pathway: The O-nucleophile attacks the β -position of the enaminone via an intermolecular nucleophilic vinylic substitution ( SNV ), displacing the dimethylamine leaving group. Subsequent intramolecular cyclization onto the adjacent nitrile or carbonyl group, followed by dehydration, exclusively yields the 3-aryl-5-aminoisoxazole.
Caption: Reaction mechanism for regioselective synthesis of 3-aryl-5-aminoisoxazoles via SNV pathway.
Experimental Methodology: A Self-Validating Protocol
To ensure high reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Each step includes specific checkpoints to verify reaction progress and product integrity without requiring immediate complex analytics.
Materials Required
-
Precursor: 3-(dimethylamino)-1-arylprop-2-en-1-one derivative (10.0 mmol)
-
Reagents: Hydroxylamine hydrochloride ( NH2OH⋅HCl ), Potassium hydroxide (KOH)
-
Catalyst: Tetrabutylammonium bromide (TBAB)
-
Solvents: Deionized water, Ethyl acetate, Brine, Anhydrous Na2SO4 , Absolute Ethanol
Step-by-Step Workflow
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the enaminone (10.0 mmol) in 25 mL of deionized water.
-
Reagent Introduction: Sequentially add hydroxylamine hydrochloride (12.0 mmol, 1.2 equiv) and KOH (20.0 mmol, 2.0 equiv). Causality Note: The 2.0 equivalents of base are critical; one equivalent neutralizes the hydrochloride salt, and the second generates the requisite aminohydroxy anion.
-
Catalyst Addition: Add TBAB (1.0 mmol, 10 mol%).
-
Validation Check: The reaction mixture will transition from a heterogeneous suspension to a fine, milky emulsion upon stirring, visually confirming successful phase-transfer interaction.
-
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 100 °C (reflux) for 2 to 4 hours.
-
Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent system. The complete disappearance of the UV-active enaminone starting spot confirms reaction completion.
-
-
Work-up and Extraction: Allow the reaction to cool to ambient temperature. Extract the aqueous mixture with ethyl acetate ( 3×20 mL). Combine the organic layers and wash with brine (20 mL) to remove residual aqueous salts and TBAB.
-
Drying and Concentration: Dry the organic phase over anhydrous Na2SO4 . Filter and concentrate under reduced pressure using a rotary evaporator to yield the crude solid.
-
Purification: Recrystallize the crude product from hot absolute ethanol. Allow to cool slowly to room temperature to afford the analytically pure 3-aryl-5-aminoisoxazole as crystalline needles.
Caption: Step-by-step experimental workflow for the one-pot synthesis of 3-aryl-5-aminoisoxazoles.
Quantitative Data and Substrate Scope
The robustness of this phase-transfer protocol is evidenced by its broad substrate tolerance. Both electron-donating and electron-withdrawing groups on the aryl ring are well-tolerated, with minimal impact on the absolute regioselectivity of the final product.
Table 1: Substrate Scope and Reaction Efficiency
| Aryl Substituent (Ar) | Electronic Nature | Reaction Time (h) | Isolated Yield (%) | Regiopurity (%) |
| Phenyl | Neutral | 2.0 | 88 | >99 |
| 4-Chlorophenyl | Electron-Withdrawing | 2.5 | 92 | >99 |
| 4-Methoxyphenyl | Electron-Donating | 3.0 | 85 | >98 |
| 2-Thienyl | Heteroaryl | 3.5 | 81 | >98 |
Note: Yields represent isolated, recrystallized products. Regiopurity is determined via 1H-NMR analysis of the crude mixture prior to recrystallization.
Conclusion
The synthesis of 3-aryl-5-aminoisoxazoles from enaminones represents a triumph of kinetic control in heterocyclic chemistry. By understanding the causality behind base-mediated O-nucleophilicity and phase-transfer dynamics, researchers can reliably access this privileged scaffold. This protocol inherently bypasses the burden of chromatographic separation of regioisomers, accelerating the pipeline for drug discovery and structural derivatization.
References
A Technical Guide to the Synthesis, Characterization, and Biological Evaluation of Novel Isoxazole Derivatives
Abstract
The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a versatile scaffold for developing therapeutics with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals engaged in the discovery of novel isoxazole derivatives. We will detail a field-proven synthetic methodology, outline a multi-technique approach for rigorous physico-chemical and structural characterization, and present standardized protocols for evaluating their potential as anticancer and anti-inflammatory agents. The causality behind each experimental choice is explained to ensure a self-validating and scientifically robust characterization cascade.
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole moiety is not merely a synthetic curiosity; it is a validated pharmacophore present in numerous clinically approved drugs.[1] A prime example is Valdecoxib , a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor, where the isoxazole ring is critical for its mechanism of action.[1][4] The therapeutic potential of isoxazoles stems from the ring's unique electronic properties and its capacity to engage in various non-covalent interactions with biological targets.[1]
The development of novel derivatives allows for the fine-tuning of these properties to achieve enhanced potency, selectivity, and improved pharmacokinetic profiles. The biological activity of an isoxazole derivative is profoundly influenced by the nature and position of its substituents.[2] Therefore, a systematic approach to characterization is paramount. This guide provides an integrated workflow, from initial synthesis to final biological validation, to empower researchers in their quest for next-generation isoxazole-based therapeutics.
Part I: Synthesis of Novel Isoxazole Derivatives
A robust and versatile synthetic route is the foundation of any drug discovery program. For isoxazole derivatives, one of the most reliable and widely adopted methods is the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydroxylamine.[6][7][8] This two-step process is advantageous due to the wide availability of starting materials (aromatic aldehydes and ketones) and generally high yields.[6]
Workflow for Isoxazole Synthesis
Caption: General synthetic workflow for novel isoxazole derivatives.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Chalcone Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve equimolar quantities of the selected aromatic ketone and aromatic aldehyde in an aqueous alcoholic medium (e.g., ethanol).[7]
-
Base Addition: Cool the mixture in an ice bath and add a 2% sodium hydroxide (NaOH) solution dropwise while stirring continuously.[9]
-
Reaction: Allow the mixture to stir at room temperature for 10-12 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[9]
-
Isolation: Once the reaction is complete, pour the mixture into ice-cold water. The solid chalcone that precipitates is collected by filtration, washed with cold water until neutral, and dried.[9]
-
Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.[9]
Step 2: Cyclization to Form Isoxazole Derivative
-
Reaction Setup: Dissolve the synthesized chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in ethanol (25 ml) in a round-bottom flask.[8]
-
Cyclization: Add sodium acetate and reflux the reaction mixture on a water or oil bath for 6-8 hours.[8]
-
Isolation: After cooling, concentrate the reaction mixture under reduced pressure and pour it into ice-cold water.[9]
-
Purification: The resulting solid isoxazole derivative is filtered, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the final pure product.[8][9]
Part II: Physico-chemical and Structural Characterization
Unambiguous structural confirmation is a non-negotiable step in drug development. A combination of spectroscopic methods and X-ray crystallography provides a complete picture of the synthesized molecule, from its atomic connectivity to its three-dimensional arrangement.
Workflow for Structural Characterization
Caption: Integrated workflow for physico-chemical characterization.
Spectroscopic Analysis
Spectroscopic techniques are used to piece together the molecular structure. All spectra should be recorded using purified compounds to ensure data integrity.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule.[11] The chemical shifts, multiplicities, and coupling constants provide detailed information about the electronic environment and connectivity of atoms.[11]
Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical Isoxazole Derivative
Technique Chemical Shift (δ) ppm Assignment & Rationale ¹H NMR 2.30-2.50 (s) Protons of a methyl group attached to the aromatic or isoxazole ring.[12] 6.50-6.70 (s) The single proton on the C4 position of the isoxazole ring.[12] 7.10-7.80 (m) Protons on the aromatic rings, with specific patterns (d, t, dd) indicating substitution.[11][12] ¹³C NMR 20.0-25.0 Carbon of an aliphatic methyl group.[12] 98.0-110.0 C4 carbon of the isoxazole ring.[12] 125.0-135.0 Carbons within the aromatic rings.[11] | | 155.0-170.0 | C3 and C5 carbons of the isoxazole ring, typically resonating at lower fields.[13] |
-
Infrared (IR) Spectroscopy: FTIR is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[11]
Table 2: Characteristic IR Absorption Bands for Isoxazole Derivatives
Wavenumber (cm⁻¹) Functional Group & Vibration 3180-2900 Aromatic C-H stretching.[9] 1620-1580 C=N stretching of the isoxazole ring.[14] 1590-1480 -NO₂ group (if present as a substituent).[9] | 1210-1100 | -OCH₃ group (if present as a substituent).[9] |
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which helps confirm the molecular formula. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise elemental composition.[15][16]
Single-Crystal X-ray Crystallography
While spectroscopic methods provide strong evidence, single-crystal X-ray crystallography is the "gold standard" for unambiguous structural validation.[17] It provides precise data on bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state, which is crucial for understanding structure-activity relationships (SAR).[17][18]
Experimental Protocol: Crystal Growth and Analysis
-
Crystallization: The primary challenge is to grow a single crystal of sufficient quality (>0.1 mm).[17] This is achieved by slow crystallization of the purified isoxazole derivative from a suitable solvent or solvent mixture using techniques like slow evaporation or vapor diffusion.[17]
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed within an X-ray diffractometer. As the crystal is rotated, a diffraction pattern is recorded by a detector.[17][19]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined.[17] This model is then refined to yield the final, high-resolution crystal structure.[20]
Part III: Evaluation of Biological Activity
With a confirmed structure, the next logical step is to screen the novel derivatives for biological activity. Given the established therapeutic applications of isoxazoles, anticancer and anti-inflammatory assays are highly relevant starting points.[8][21]
Anticancer Activity Evaluation
Isoxazole derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and protein kinase inhibition.[3][22]
Mechanism of Action: Kinase Inhibition
Caption: Inhibition of a protein kinase by an isoxazole derivative.[1]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, Hep3B for liver cancer) in 96-well plates and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with various concentrations of the novel isoxazole derivatives for a specified period (e.g., 48 or 72 hours).[15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the concentration that inhibits 50% of cell growth (IC₅₀). A lower IC₅₀ value indicates higher cytotoxic potency.[23]
Table 3: Representative Data for Anticancer Activity
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| Derivative 2a | HeLa | 39.80[16] |
| Derivative 2d | HeLa | 18.62[16] |
| Derivative 2d | Hep3B | Potent Activity[16] |
| Derivative 2e | Hep3B | Potent Activity[16] |
Anti-inflammatory Activity Evaluation
Many isoxazole-based NSAIDs function by selectively inhibiting the COX-2 enzyme, which is responsible for producing inflammatory prostaglandins.[1]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Assay Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin by recombinant COX-1 and COX-2 enzymes.[1]
-
Procedure: Incubate the recombinant enzyme (COX-1 or COX-2) with the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Quantification: After a set incubation time, quantify the amount of prostaglandin (e.g., PGE₂) produced, typically using an Enzyme Immunoassay (EIA) kit.
-
Analysis: Determine the IC₅₀ values for both COX-1 and COX-2. The Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is calculated to determine the compound's preference for COX-2. A higher SI indicates greater selectivity.[24]
Table 4: Representative Data for In Vitro COX Inhibition
| Compound | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| C3 | >100 | 1.83 | >54.64[24] |
| C5 | >100 | 1.07 | >93.45[24] |
| C6 | >100 | 0.45 | >222.22[24] |
| Celecoxib (Std.) | 45.12 | 0.31 | 145.54[24] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats
-
Animal Model: This is a standard model for evaluating acute inflammation.[25]
-
Compound Administration: Administer the test compound orally to Wistar albino rats at a specific dose (e.g., 100 mg/kg).[7] A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Diclofenac sodium).[7]
-
Induction of Inflammation: After one hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.[7][25]
-
Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group. Significant inhibition indicates potent in vivo anti-inflammatory activity.[7]
Conclusion
The characterization of novel isoxazole derivatives is a systematic, multi-faceted process that requires a strong foundation in synthetic chemistry, analytical sciences, and pharmacology. The integrated approach detailed in this guide—combining robust synthesis, rigorous spectroscopic and crystallographic analysis, and targeted biological evaluation—provides a comprehensive framework for advancing promising candidates from the bench to preclinical development. The versatility of the isoxazole scaffold continues to present exciting opportunities in the search for new and effective therapies for a wide range of human diseases.[2][5] Future work on promising lead compounds should involve further optimization of structure-activity relationships and comprehensive pharmacokinetic profiling (ADME/Tox) to assess their potential as clinical drug candidates.
References
-
Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. Available at: [Link]
-
(2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]
-
(2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. Available at: [Link]
-
Sangale, S. S., Kale, P. S., Lamkane, R. B., Gore, G. S., Parekar, P. B., & Shivpuje, S. S. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. Available at: [Link]
-
Joseph, L. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. ResearchGate. Available at: [Link]
-
(2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. ResearchGate. Available at: [Link]
-
(2019). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC. Available at: [Link]
-
(2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. Available at: [Link]
-
(2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis Online. Available at: [Link]
-
(2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. Available at: [Link]
-
Joseph, L. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. EIJST. Available at: [Link]
-
(2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]
-
(2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. Available at: [Link]
-
(2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC. Available at: [Link]
-
Joseph, L. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Available at: [Link]
-
(2023). A review of isoxazole biological activity and present synthetic techniques. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
(2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
-
(2013). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]
-
(2021). Biochemical analysis and X-ray crystallography data for isoxazole... ResearchGate. Available at: [Link]
-
(2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. Available at: [Link]
-
(2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. Available at: [Link]
-
(2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Available at: [Link]
-
(2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. Available at: [Link]
-
(2022). Isoxazole Derivatives of Alpha-pinene Isomers: Synthesis, Crystal Structure, Spectroscopic Characterization (FT-IR/NMR/GC-MS) and DFT Studies. ResearchGate. Available at: [Link]
-
(2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PubMed. Available at: [Link]
-
(2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. Semantic Scholar. Available at: [Link]
-
(2020). Design, Synthesis and Characterization of Novel Isoxazole Tagged Indole Hybrid Compounds. United Arab Emirates - Ministry of Health and Prevention. Available at: [Link]
- (2021). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [No Source Found].
-
(2021). Synthesis, characterization of novel isoxazoles: Biological evaluation for their Antifungal and radical scavenging potencies. ResearchGate. Available at: [Link]
-
(2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. Available at: [Link]
-
(2012). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. PMC. Available at: [Link]
-
(2023). Synthesis, X-ray diffraction and theoretical studies to understand the molecular basis of druglikeness of isoxazole analogs. ResearchGate. Available at: [Link]
-
(2016). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. Available at: [Link]
-
(2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. eijst.org.uk [eijst.org.uk]
- 8. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. sarpublication.com [sarpublication.com]
- 10. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sciarena.com [sciarena.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine chemical properties
An In-Depth Technical Whitepaper on the Chemical Properties, Synthesis, and Application of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine
Executive Summary
In contemporary medicinal chemistry, the strategic deployment of halogenated heterocyclic building blocks is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine (interchangeably referred to as 3-(3-chloro-4-fluorophenyl)isoxazol-5-amine) has emerged as a privileged scaffold. By combining the rigid, hydrogen-bonding capable 1,2-oxazol-5-amine core with a dual-halogenated phenyl ring, this molecule serves as a highly versatile intermediate. It is particularly valuable in the synthesis of deubiquitinase (DUB) inhibitors, such as those targeting USP30 and UCHL1 for oncology and neurodegenerative applications[1].
This technical guide provides an authoritative analysis of the compound’s physicochemical properties, structural rationale, and validated synthetic methodologies, designed specifically for researchers and drug development professionals.
Structural Rationale and Physicochemical Profiling
The architectural design of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine is not arbitrary; every functional group serves a distinct mechanistic purpose in drug design.
Electronic and Steric Effects of the Aryl Halogens
The 3-chloro-4-fluorophenyl moiety is a classic example of synergistic halogenation:
-
Metabolic Shielding: The highly electronegative fluorine atom at the para-position blocks cytochrome P450-mediated aromatic hydroxylation, significantly increasing the metabolic half-life of downstream active pharmaceutical ingredients (APIs).
-
Lipophilic Efficiency (LipE): The chlorine atom at the meta-position provides a highly lipophilic anchor. In biological targets (e.g., the S1 pocket of DUBs or the hydrophobic clefts of kinases), the chlorine atom often engages in favorable halogen bonding with backbone carbonyls, driving binding affinity without disproportionately inflating the molecular weight.
The 1,2-Oxazol-5-amine Core
The 5-aminoisoxazole ring is a recognized bioisostere for amides and phenols. The primary amine at the 5-position is highly nucleophilic, making it an ideal handle for subsequent amide coupling or Buchwald-Hartwig cross-coupling reactions. Furthermore, the nitrogen and oxygen atoms within the isoxazole ring act as potent hydrogen bond acceptors.
Quantitative Data Summary
To facilitate compound tracking and computational modeling, the core physicochemical properties are summarized below.
| Property | Value | Computational / Experimental Significance |
| Molecular Formula | C9H6ClFN2O | Defines stoichiometry for downstream synthesis. |
| Molecular Weight | 212.61 g/mol | Low MW allows for extensive elaboration while maintaining Lipinski compliance. |
| Exact Mass | 212.0153 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Topological Polar Surface Area (TPSA) | ~52.04 Ų | Optimal for CNS penetration if downstream modifications remain lipophilic. |
| Hydrogen Bond Donors | 1 (NH2 group) | Facilitates kinase hinge-binding or DUB active site anchoring. |
| Hydrogen Bond Acceptors | 4 (N, O, F, Cl) | Enhances target residence time via multipoint interactions. |
Synthetic Methodology and Reaction Kinetics
The de novo synthesis of 3-aryl-5-aminoisoxazoles relies on a highly regioselective one-pot or two-step condensation cyclization[2]. The protocol below details the transformation of a benzoate derivative into the target isoxazole, utilizing a β -ketonitrile intermediate.
Synthetic workflow for 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine.
Step 1: Synthesis of 3-(3-Chloro-4-fluorophenyl)-3-oxopropanenitrile
Causality & Logic: The use of sodium hydride (NaH) to deprotonate acetonitrile generates a potent cyanomethyl anion. This nucleophile attacks the electrophilic carbonyl of the methyl benzoate derivative. Maintaining strict anhydrous conditions is critical, as the presence of water will quench the carbanion, leading to ester hydrolysis rather than the desired Claisen-type condensation.
Self-Validating Protocol:
-
Preparation: Charge a flame-dried, three-necked round-bottom flask with anhydrous Tetrahydrofuran (THF) (10 volumes) under a continuous dry nitrogen/argon sweep.
-
Base Addition: Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in the THF and cool the mixture to 0°C using an ice bath.
-
Nucleophile Generation: Add anhydrous acetonitrile (2.5 eq) dropwise over 15 minutes. Stir for 30 minutes at 0°C to ensure complete anion formation.
-
Electrophile Addition: Dissolve methyl 3-chloro-4-fluorobenzoate (1.0 eq) in a minimal amount of anhydrous THF and add dropwise to the reaction mixture.
-
Reaction & Monitoring: Warm the reaction to room temperature and reflux for 4 hours. Validation step: Quench a 50 µL aliquot in saturated NH4Cl, extract with EtOAc, and analyze via LC-MS. The disappearance of the ester mass ( m/z ~188) and appearance of the β -ketonitrile ( m/z ~197) indicates completion.
-
Workup: Cool to 0°C, carefully quench with saturated aqueous NH4Cl, extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 2: Cyclization to 1,2-oxazol-5-amine
Causality & Logic: Hydroxylamine hydrochloride is reacted with the β -ketonitrile. Sodium acetate (NaOAc) is utilized as a mild base to liberate free hydroxylamine in situ. A stronger base (like NaOH) is avoided because it can trigger the degradation of the β -ketonitrile or promote unwanted side reactions. The reaction proceeds via the initial formation of an oxime, followed by a favorable 5-exo-dig intramolecular nucleophilic attack of the oxime oxygen onto the nitrile carbon, yielding the 5-aminoisoxazole[2][3].
Self-Validating Protocol:
-
Preparation: Dissolve the crude 3-(3-chloro-4-fluorophenyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol (10 volumes).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) sequentially at room temperature.
-
Cyclization: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Validation step: Monitor via TLC (Hexanes:EtOAc 1:1). The highly polar β -ketonitrile spot will be replaced by a distinct, UV-active product spot.
-
Workup: Remove ethanol under reduced pressure. Partition the residue between water and Dichloromethane (DCM). Extract the aqueous layer twice with DCM.
-
Purification: Dry the combined organic layers over MgSO4, filter, and concentrate. Purify via flash column chromatography (silica gel, eluting with a gradient of 10-40% EtOAc in Hexanes) to afford the pure 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine.
Applications in Drug Discovery: Targeting DUBs
The 3-aryl-1,2-oxazol-5-amine scaffold is a critical precursor in the synthesis of cyanopyrrolidine-based deubiquitinase (DUB) inhibitors. Specifically, compounds derived from this building block have demonstrated potent inhibition of Ubiquitin C-terminal hydrolase L1 (UCHL1) and Ubiquitin Specific Peptidase 30 (USP30)[1].
By coupling the 5-amino group of our target compound with functionalized proline or pyrrolidine derivatives, researchers can generate covalent inhibitors that trap the catalytic cysteine of these enzymes. Inhibiting USP30, for instance, prevents the deubiquitination of mitochondrial proteins, thereby promoting mitophagy—a highly sought-after mechanism for treating neurodegenerative diseases like Parkinson's and various mitochondrial dysfunctions[1].
Mechanism of action for 1,2-oxazol-5-amine derived USP30 inhibitors.
Analytical and Characterization Workflows
To ensure the integrity of the synthesized building block before deploying it in complex library synthesis, the following analytical suite must be executed:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Method: Reverse-phase C18 column, gradient elution (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) over 5 minutes.
-
Expected Result: A sharp peak exhibiting an [M+H]+ ion at m/z 213.0 (with a characteristic M+2 isotope peak at m/z 215.0 at ~33% intensity, confirming the presence of one chlorine atom).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H-NMR (400 MHz, DMSO-d6): Look for the diagnostic isoxazole C4-H proton, which typically appears as a sharp singlet around δ 5.5 - 6.0 ppm. The primary amine (-NH2) protons will present as a broad singlet integrating to 2H around δ 6.5 - 7.0 ppm (exchangeable with D2O). The aromatic protons of the 3-chloro-4-fluorophenyl ring will appear as a complex multiplet between δ 7.4 - 8.0 ppm.
-
19F-NMR (376 MHz, DMSO-d6): A single peak should be observed, confirming the integrity of the fluorinated aromatic system.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Utilize UV detection at 254 nm to confirm chemical purity ( ≥ 95% required for downstream medicinal chemistry applications).
-
References
-
Kim, Kyongtae, et al. "A Modified Procedure for the Synthesis of 5-Amino-3-arylisoxazoles and Their Reactions with Tetrasulfur Tetranitride Antimony(V) Chloride Complex." Heterocycles, Jan. 2001. Available at:[Link][3]
-
Mission Therapeutics Ltd. "Cyanopyrrolidines as dub inhibitors for the treatment of cancer." Google Patents (WO2017009650A1), Jan. 2017. Available at: [1]
Sources
An In-Depth Technical Guide to the Physicochemical Properties of Novel Isoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry. Its unique electronic properties and synthetic versatility have led to its incorporation into a wide array of clinically significant drugs, including the anti-inflammatory agent leflunomide and the antibiotic sulfamethoxazole.[1][2] The biological activity of these compounds is not solely dependent on their interaction with a specific target but is profoundly influenced by their physicochemical properties. These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its efficacy and safety.
This guide provides an in-depth exploration of the critical physicochemical properties of novel isoxazole compounds. Moving beyond a simple listing of parameters, we will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and illustrate the intricate relationship between a compound's structure, its physicochemical characteristics, and its biological function.
The Physicochemical Trinity: Solubility, Lipophilicity, and Ionization State
The journey of a drug from administration to its site of action is a complex odyssey dictated by its ability to navigate a series of biological barriers. The three most critical physicochemical parameters that govern this journey are aqueous solubility, lipophilicity (LogP/D), and the ionization state (pKa). For isoxazole-based drug candidates, a thorough understanding and precise measurement of these properties are paramount for successful drug development.
Aqueous Solubility: The Gateway to Bioavailability
A drug must first dissolve in the aqueous environment of the gastrointestinal tract to be absorbed. Poor aqueous solubility is a major hurdle in drug discovery, often leading to low bioavailability and erratic absorption.[3] For novel isoxazole compounds, which can range from crystalline solids to oils, determining their aqueous solubility is a critical first step.
For high-throughput screening of novel isoxazole derivatives, the kinetic solubility assay using turbidimetry is a time- and resource-efficient method.[4][5] This method assesses the concentration at which a compound, upon addition from a DMSO stock solution into an aqueous buffer, begins to precipitate.
Experimental Protocol: Kinetic Solubility of Isoxazole Derivatives via Turbidimetry
Objective: To determine the kinetic aqueous solubility of novel isoxazole compounds.
Materials:
-
Test isoxazole compounds (as 10 mM DMSO stock solutions)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Plate reader with turbidimetric or nephelometric measurement capabilities (e.g., measuring absorbance at 620 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the isoxazole compound in DMSO in a 96-well plate.
-
Addition to Buffer: In a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL).
-
Initiation of Precipitation: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the PBS-containing wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.[4]
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (buffer with DMSO only). This can be determined by setting a threshold (e.g., 3 times the standard deviation of the background).
Causality and Self-Validation: This assay mimics the initial dissolution process in the gut. The use of a standardized buffer like PBS at a physiological pH provides a relevant biological context. The protocol's self-validating nature comes from the inclusion of positive and negative controls (e.g., a known poorly soluble and a highly soluble compound) to ensure the assay is performing as expected.
Lipophilicity (LogP/D): Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[6] The octanol-water partition coefficient (LogP for the neutral species, LogD for a specific pH) is the most common measure of lipophilicity. An optimal LogP/D is crucial; too low, and the compound may not cross cell membranes, too high, and it may have poor aqueous solubility and be prone to metabolic clearance.
The shake-flask method is the gold standard for LogP/D determination due to its direct measurement of partitioning.[7][8]
Experimental Protocol: Shake-Flask LogD7.4 Determination of Isoxazole Derivatives
Objective: To determine the octanol-water distribution coefficient (LogD) at pH 7.4 for novel isoxazole compounds.
Materials:
-
Test isoxazole compound
-
n-Octanol (pre-saturated with PBS)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the phases to separate overnight.
-
Compound Addition: Add a known amount of the isoxazole compound to a vial containing a defined volume of the pre-saturated PBS.
-
Partitioning: Add a defined volume of pre-saturated n-octanol to the vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and octanol phases and determine the concentration of the isoxazole compound in each phase using a validated analytical method like HPLC-UV.
-
Calculation: Calculate the LogD7.4 using the following formula: LogD7.4 = log ( [Compound]octanol / [Compound]aqueous )
Causality and Self-Validation: This method directly measures the equilibrium distribution of the compound between a lipophilic and an aqueous phase, providing a direct measure of its lipophilicity at a physiologically relevant pH. The use of pre-saturated solvents is crucial to prevent volume changes during the experiment. The protocol is validated by running a standard compound with a known LogD value in parallel.
Ionization State (pKa): The pH-Dependent Switch
Most drugs are weak acids or bases, and their ionization state changes with the pH of their environment. The pKa is the pH at which a compound is 50% ionized and 50% unionized. This is a critical parameter as the charged (ionized) form is generally more water-soluble, while the neutral (unionized) form is more lipid-soluble and thus more readily permeates cell membranes.
For isoxazole derivatives with poor aqueous solubility, traditional potentiometric titration for pKa determination can be challenging. A UV-spectrophotometric method offers a sensitive alternative, requiring less compound.[9][10][11]
Experimental Protocol: UV-Spectrophotometric pKa Determination of Isoxazole Derivatives
Objective: To determine the pKa of a novel isoxazole compound with a UV chromophore.
Materials:
-
Test isoxazole compound (as a stock solution in a co-solvent like methanol or DMSO)
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
pH meter
Procedure:
-
Buffer Preparation: Prepare a series of buffers with known pH values.
-
Sample Preparation: Add a small, constant volume of the isoxazole stock solution to each buffer to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer. The final concentration of the co-solvent should be kept to a minimum (e.g., <1%).
-
Spectral Acquisition: Record the UV-Vis spectrum of the compound in each buffer.
-
Data Analysis: Plot the absorbance at a wavelength where the ionized and unionized forms have different absorbances against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.
Causality and Self-Validation: This method relies on the change in the electronic environment of the chromophore upon ionization, which leads to a change in the UV-Vis spectrum. The accuracy of the method is validated by calibrating the pH meter with standard buffers and by measuring the pKa of a known compound.
The Interplay of Physicochemical Properties and Biological Activity: A Quantitative Structure-Activity Relationship (QSAR) Perspective
The biological activity of a series of isoxazole analogs is not solely a function of their steric fit into a binding pocket. Their physicochemical properties play a crucial role in governing their potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools to mathematically model the relationship between these properties and biological activity.[12][13]
A QSAR model for a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazole derivatives with anti-inflammatory activity revealed a strong correlation between the observed and predicted activity.[12][13] This indicates that the physicochemical descriptors used in the model, such as lipophilicity and electronic parameters of the substituents on the phenyl ring, are key determinants of the anti-inflammatory effect.
Table 1: Physicochemical Properties and Anti-inflammatory Activity of Selected Isoxazole Derivatives
| Compound | R-group | LogP | Molar Refractivity | Anti-inflammatory Activity (% Inhibition) |
| 1 | H | 4.5 | 8.5 | 55 |
| 2 | 4-Cl | 5.2 | 9.0 | 65 |
| 3 | 4-NO2 | 4.4 | 9.2 | 75 |
| 4 | 4-OCH3 | 4.4 | 9.3 | 60 |
Note: This table is a representative example based on QSAR principles and may not reflect actual experimental values from a single study.
This data suggests that both lipophilicity (LogP) and electronic effects (represented by molar refractivity and the nature of the substituent) influence the anti-inflammatory activity. For instance, the introduction of an electron-withdrawing nitro group in compound 3, despite a similar LogP to compound 4, leads to a significant increase in activity.
Case Study: The Influence of the Trifluoromethyl Group on the Anticancer Activity of Isoxazole-Based Molecules
A recent study on isoxazole-based molecules highlighted the significant impact of a trifluoromethyl (–CF3) group on their anti-cancer activity.[12] The introduction of a –CF3 moiety to a 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole scaffold resulted in an almost 8-fold increase in activity against human breast cancer cell lines.
This enhancement in activity can be attributed to the unique physicochemical properties of the trifluoromethyl group. It is highly lipophilic, which can improve membrane permeability, and it is a strong electron-withdrawing group, which can alter the electronic properties of the isoxazole ring and its interactions with the biological target. Furthermore, the –CF3 group can enhance metabolic stability by blocking potential sites of oxidation. In silico ADME studies of these compounds also supported the beneficial effect of the –CF3 moiety.[12]
Visualizing the Workflow: From Synthesis to Biological Evaluation
The development of novel isoxazole compounds follows a logical workflow that integrates synthesis, physicochemical characterization, and biological evaluation.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 5. evotec.com [evotec.com]
- 6. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability Studies of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine
Foreword: Charting the Course for Stability Assessment
The journey of a novel chemical entity from discovery to a viable drug substance is contingent on a thorough understanding of its inherent stability. This guide provides a comprehensive framework for elucidating the stability profile of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine, a molecule of interest in contemporary pharmaceutical development. As we navigate the complexities of its chemical structure—a halogenated phenyl ring fused to an amino-isoxazole moiety—we will not merely outline procedures, but delve into the scientific rationale underpinning each experimental choice. Our objective is to empower researchers, scientists, and drug development professionals with the expertise to design and execute a robust stability program that is not only compliant with regulatory expectations but also scientifically sound, ensuring the safety, efficacy, and quality of the potential drug substance.
This document is structured to be a practical and intellectually stimulating resource. We will begin by dissecting the molecular architecture of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine to anticipate its potential liabilities. Subsequently, we will detail a comprehensive forced degradation strategy, providing step-by-step protocols for hydrolysis, oxidation, photolysis, and thermal stress testing. The development and validation of a stability-indicating analytical method, the cornerstone of any stability study, will be meticulously described. Finally, we will synthesize these elements into a cohesive long-term stability study design, complete with data interpretation and presentation strategies. Throughout this guide, we will emphasize the "why" behind the "how," fostering a deeper understanding of the principles of chemical degradation and analytical science.
Molecular Architecture and Predicted Stability Liabilities
The chemical structure of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine presents several functional groups that may be susceptible to degradation under various environmental conditions. A proactive analysis of these structural motifs is critical for designing a targeted and efficient stability study.
-
The Isoxazole Ring: The 1,2-oxazol-5-amine core is a key feature. Isoxazole rings, while generally aromatic and stable, can be susceptible to ring-opening reactions, particularly under hydrolytic conditions (acidic or basic). The electron-withdrawing nature of the adjacent phenyl ring may influence the lability of the N-O bond.
-
The Primary Amine Group: The 5-amino substituent is a potential site for oxidative degradation. Primary amines can be oxidized to various products, including nitroso, nitro, and dimeric species. This group also imparts basicity to the molecule, influencing its solubility and reactivity at different pH values.
-
The Halogenated Phenyl Ring: The 3-chloro-4-fluorophenyl group is generally stable. However, the carbon-halogen bonds could be susceptible to photolytic cleavage under high-energy light exposure, potentially leading to dehalogenated degradants.
Based on this analysis, a comprehensive forced degradation study should prioritize investigating the molecule's susceptibility to hydrolysis across a wide pH range, oxidation, and photolysis.
The Pillar of Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is the deliberate and aggressive degradation of a drug substance to identify the likely degradation products and establish the degradation pathways.[1] This is a critical exercise in developing and validating a stability-indicating analytical method.[2][3] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively separate and quantify the active pharmaceutical ingredient (API) from its potential degradants.[3]
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Stress Conditions
The following are detailed, step-by-step protocols for subjecting 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine to various stress conditions. These protocols are designed to be self-validating by including control samples and time-point analysis.
Objective: To assess the susceptibility of the API to hydrolysis across a range of pH values.
Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Sample Preparation:
-
Acidic: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Basic: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Neutral: To 1 mL of the stock solution, add 9 mL of purified water.
-
-
Control Sample: Prepare a control sample by diluting 1 mL of the stock solution with 9 mL of the solvent used for the stock solution.
-
Incubation: Incubate all samples at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Quenching:
-
Neutralize the acidic samples with an equivalent amount of 0.1 M NaOH.
-
Neutralize the basic samples with an equivalent amount of 0.1 M HCl.
-
The neutral and control samples do not require quenching.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Objective: To evaluate the API's sensitivity to oxidation.
Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the API in a suitable solvent.
-
Stress Sample Preparation: To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Control Sample: Prepare a control sample as described in the hydrolytic study.
-
Incubation: Keep the samples at room temperature, protected from light.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Quenching: No quenching is typically required, but if necessary, the reaction can be stopped by adding a small amount of sodium bisulfite solution.
-
Analysis: Analyze all samples by the stability-indicating HPLC method.
Objective: To assess the impact of elevated temperature on the API in the solid state and in solution.
Protocol:
-
Solid State:
-
Place a thin layer of the solid API in a petri dish.
-
Expose the sample to a dry heat of 80°C in a calibrated oven.
-
Withdraw samples at 1, 3, 5, and 7 days.
-
Prepare solutions of the stressed solid samples for analysis.
-
-
Solution State:
-
Prepare a 1 mg/mL solution of the API in a suitable solvent.
-
Incubate the solution at 80°C.
-
Withdraw aliquots at the same time points as the hydrolytic study.
-
Analyze all samples by the stability-indicating HPLC method.
-
Objective: To determine the photosensitivity of the API according to ICH Q1B guidelines.
Protocol:
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid API in a quartz petri dish.
-
Solution State: Prepare a 1 mg/mL solution of the API in a suitable solvent in a quartz flask.
-
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sampling: Analyze the samples after the exposure period.
-
Analysis: Analyze all samples by the stability-indicating HPLC method.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose, often coupled with mass spectrometry (MS) for peak identification.
HPLC Method Parameters (A Starting Point)
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape of the basic amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Elution | 5% to 95% B over 20 minutes | A gradient is necessary to elute both the polar degradants and the more lipophilic API. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm and 280 nm | Initial screening wavelengths; a photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume. |
Method Validation
Once developed, the SIM must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated using the samples from the forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Predicted Degradation Pathway
Based on the functional groups present in 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine, a potential degradation pathway under hydrolytic conditions is the opening of the isoxazole ring.
Caption: Predicted Hydrolytic Degradation Pathway.
Long-Term Stability Study Design
Following the successful completion of forced degradation studies and the validation of a SIM, a formal long-term stability study should be initiated as per ICH Q1A(R2) guidelines.[3]
Storage Conditions and Testing Frequency
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Stability Protocol Summary
| Parameter | Specification | Analytical Procedure |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Assay | 98.0% - 102.0% | Validated Stability-Indicating HPLC Method |
| Degradation Products | Individual unspecified: ≤ 0.10%Total: ≤ 0.5% | Validated Stability-Indicating HPLC Method |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Conclusion: A Roadmap to Stability and Success
This technical guide has provided a comprehensive and scientifically grounded roadmap for the stability assessment of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine. By integrating a deep understanding of the molecule's chemical nature with the systematic application of forced degradation techniques and robust analytical methodology, researchers can confidently characterize its stability profile. The insights gained from these studies are not merely a regulatory requirement but are fundamental to the successful development of a safe, effective, and high-quality pharmaceutical product. Adherence to the principles and protocols outlined herein will ensure that the stability data generated is reliable, reproducible, and provides a solid foundation for all subsequent stages of drug development.
References
- Vertex AI Search. ANALYTICAL METHOD SUMMARIES. Accessed March 21, 2026.
- Vertex AI Search.
- Vertex AI Search. Forced Degradation – A Review. Accessed March 21, 2026.
- Vertex AI Search. Development of forced degradation and stability indicating studies of drugs—A review. Accessed March 21, 2026.
- Vertex AI Search. Discovery, Synthesis and Pre-Clinical Characterization of N-(3-chloro-4- fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418 - Amazon AWS. Accessed March 21, 2026.
- Vertex AI Search. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Accessed March 21, 2026.
- Vertex AI Search. Force Degradation for Pharmaceuticals: A Review - IJSDR. Accessed March 21, 2026.
- Vertex AI Search. 3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine - NextSDS. Accessed March 21, 2026.
- Vertex AI Search. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)
- Vertex AI Search. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)
- Vertex AI Search. Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4- methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl - Connect Journals. Accessed March 21, 2026.
- Vertex AI Search. N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine - MDPI. Accessed March 21, 2026.
-
Vertex AI Search. Synthesis of [3-(3-chloro-4-fluorophenyl)-2-oxo-3,4-dihydro-2H-2lambda5- benzo[e][2][4][5]oxazaphosphinin-2-yl]-(aryl/alkyl) methanols and their bioactivity on sugarcane smut - PubMed. Accessed March 21, 2026.
-
Vertex AI Search. N-(3-Chloro-5-fluorophenyl)-4-nitrobenzo[c][4][5][6]oxadiazol-5-amine - MilliporeSigma. Accessed March 21, 2026.
- Vertex AI Search. ICH Q1 guideline on stability testing of drug substances and drug products - EMA. Accessed March 21, 2026.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. resolvemass.ca [resolvemass.ca]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Comprehensive Solubility Profiling of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine: A Technical Guide for Preclinical Development
Executive Summary
In the preclinical development of novel therapeutics, the physicochemical profiling of building blocks and active pharmaceutical ingredients (APIs) is a critical bottleneck. 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine (CAS: 1000186-58-2) is a highly specialized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and other targeted therapies.
This whitepaper provides an authoritative, in-depth analysis of the solubility characteristics of this molecule. By deconstructing its structural thermodynamics, predicting its solubility profile across various solvent systems, and establishing a self-validating experimental protocol based on OECD and USP guidelines, this guide equips researchers with the mechanistic insights necessary to optimize formulation, extraction, and synthetic workflows.
Physicochemical Profiling & Structural Thermodynamics
To understand the solubility behavior of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine, one must analyze the causality driven by its functional groups. Solubility is fundamentally a thermodynamic equilibrium dictated by the energy required to disrupt the solute's crystal lattice versus the energy released upon solvation.
The Isoxazol-5-amine Core: Delocalization and pH-Independence
A common misconception in early-stage drug development is assuming that all primary amines are basic and will readily form soluble salts at low pH. However, the exocyclic amino group at the 5-position of the isoxazole ring exhibits a predicted pKa of approximately −1.5 .
Mechanistic Causality: The lone pair of electrons on the nitrogen atom is highly delocalized into the electron-deficient, aromatic isoxazole ring. This extensive resonance stabilization drastically reduces the electron density at the nitrogen, rendering it non-basic. Consequently, the molecule will not undergo protonation in standard physiological buffers (pH 7.4) or even in simulated gastric fluid (pH 1.2). Its aqueous solubility is therefore strictly pH-independent, relying entirely on its intrinsic lipophilicity.
The 3-Chloro-4-fluorophenyl Moiety: Halogen-Driven Lipophilicity
The addition of the di-halogenated phenyl ring introduces significant hydrophobicity. Halogen atoms (Cl, F) are highly electronegative but heavily shielded, creating a bulky, non-polar surface area.
-
Aqueous Systems: The solvation of this moiety in water requires the formation of a highly ordered hydration shell (a massive entropic penalty), driving the molecule out of the aqueous phase.
-
Organic Systems: The presence of chlorine and fluorine promotes favorable dispersion forces and halogen-bonding interactions with moderately polar to non-polar solvents (e.g., Dichloromethane, Ethyl Acetate).
Predicted Solubility Profile
Based on the Hansen Solubility Parameters (HSP) and the "like-dissolves-like" principle, the quantitative solubility of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine can be accurately modeled. The table below summarizes the predicted thermodynamic solubility across a spectrum of solvents.
| Solvent System | Polarity Index | Predicted Solubility Range (mg/mL) | Primary Solvation Mechanism |
| Water (pH 7.4) | 10.2 | < 0.01 (Practically Insoluble) | High entropic penalty; poor H-bond acceptance. |
| 0.1 N HCl (pH 1.0) | ~10.2 | < 0.01 (Practically Insoluble) | Amine is non-basic ( pKa ~ -1.5); no salt formation. |
| Methanol | 5.1 | 5 - 15 (Slightly Soluble) | Moderate H-bonding with the isoxazole nitrogen/oxygen. |
| Dichloromethane (DCM) | 3.1 | > 30 (Freely Soluble) | Favorable halogen-halogen and London dispersion forces. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 (Very Soluble) | Strong dipole-dipole interactions; universal solvation. |
| Hexane | 0.1 | < 0.1 (Very Slightly Soluble) | Insufficient solvent polarity to disrupt the crystal lattice. |
Experimental Methodology: The Self-Validating Protocol
Kinetic solubility methods (e.g., solvent-shift) often overestimate solubility due to the formation of metastable supersaturated states or nano-aggregates—a common artifact with lipophilic halogenated compounds. To obtain true thermodynamic solubility, the Saturation Shake-Flask Method , aligned with OECD Test Guideline 105 and USP <1236> , is mandatory.
This protocol is designed as a self-validating system : by sampling at two distinct timepoints (24h and 48h), the researcher mathematically proves that thermodynamic equilibrium has been achieved (i.e., ΔC≤5% ).
Step-by-Step Shake-Flask Protocol
-
Preparation of the Solid Phase: Weigh approximately 10 mg of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential photo-degradation of the halogenated aromatic system during prolonged incubation.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4 or Methanol). Ensure a visible excess of solid remains. If the solid completely dissolves, add more API until a suspension is maintained.
-
Thermodynamic Equilibration: Seal the vials and place them in a thermostatic orbital shaker at 37∘C±0.5∘C (for biorelevant media) or 25∘C (for standard physicochemical profiling). Agitate at 200 RPM.
-
Phase Separation (Crucial Step): After 24 hours, extract a 400 μL aliquot. Centrifuge the aliquot at 15,000 x g for 15 minutes at the exact incubation temperature. Causality: Temperature control during centrifugation prevents precipitation (if cooling occurs) or further dissolution (if frictional heating occurs), which would skew the data.
-
Dilution and Quantification: Carefully aspirate the supernatant, dilute it appropriately in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation in the injector, and analyze via HPLC-UV at the compound's λmax (typically ~254 nm for phenylisoxazoles).
-
Equilibrium Validation: Repeat steps 4 and 5 at the 48-hour mark. If the concentration at 48h matches the 24h concentration within a 5% margin of error, thermodynamic equilibrium is validated.
Workflow Visualization
The following diagram illustrates the logical progression and validation checkpoints of the Shake-Flask methodology.
Fig 1: Thermodynamic solubility workflow via Shake-Flask and HPLC-UV.
Troubleshooting and Advanced Considerations
When profiling complex halogenated heterocycles like 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine, several edge cases must be managed:
-
Polymorphism: If the 48-hour solubility is significantly lower than the 24-hour solubility, the compound may have undergone a solvent-mediated polymorphic transition to a more stable, less soluble crystalline form. In such cases, the residual solid must be harvested and analyzed via X-Ray Powder Diffraction (XRPD).
-
Biorelevant Solubilization: Given its poor aqueous solubility, evaluating the compound in Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) is highly recommended. The lipophilic chlorofluorophenyl ring will likely partition into the hydrophobic cores of the taurocholate/lecithin micelles, significantly enhancing apparent solubility compared to standard PBS.
References
2. Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]
3. U.S. Food and Drug Administration (FDA) / USP. "Compilation of FDA Guidance and Resources for in vitro Dissolution Testing (Referencing USP <1236> Solubility Measurements)." FDA Regulatory Information. Available at:[Link]
The Biological Activity of Chloro-Fluorophenyl Substituted Isoxazoles: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide:
Executive Summary:
The isoxazole ring represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and drug candidates.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive framework for designing novel therapeutics. This guide delves into the specific and potent biological activities unlocked by the strategic substitution of the isoxazole core with chloro-fluorophenyl moieties. The introduction of these halogen atoms—strong electron-withdrawing groups—has been shown to significantly enhance bioactivity, particularly in the realm of oncology.[2][3] We will explore the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of these compounds, providing detailed experimental protocols and field-proven insights for researchers in drug development.
The Isoxazole Scaffold: A Foundation for Potent Bioactivity
The five-membered isoxazole heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[3][4] Its inclusion in a molecule can improve pharmacokinetic profiles, increase efficacy, and reduce toxicity.[3] The biological action of well-known drugs such as the antirheumatic leflunomide and the COX-2 inhibitor valdecoxib relies on the isoxazole ring.[1]
The true potential of the isoxazole scaffold is realized through targeted functionalization. The substitution on aryl moieties attached to the isoxazole core is particularly critical for modulating biological activity.[2] Electron-withdrawing groups, such as chlorine and fluorine, have a profound impact, often leading to enhanced potency.[2][3] This enhancement is attributed to the altered electronic distribution across the molecule, which can strengthen interactions with biological targets.
Synthesis of Chloro-Fluorophenyl Substituted Isoxazoles
The predominant method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] dipolar cycloaddition reaction.[3] This involves the reaction of a nitrile oxide, generated in situ from a corresponding hydroximoyl chloride or aldoxime, with an alkyne. This approach is highly efficient and allows for significant diversity in the final products.[5][6][7]
General Synthetic Workflow
The synthesis and evaluation of novel chloro-fluorophenyl isoxazole derivatives typically follow a structured workflow from initial synthesis to biological characterization.
Caption: A general workflow for the synthesis and evaluation of novel isoxazole compounds.
Detailed Protocol: One-Pot Synthesis of 3-(Chloro-fluorophenyl)-5-substituted Isoxazoles
This protocol describes a common one-pot procedure for synthesizing isoxazoles via cycloaddition.
Materials:
-
Substituted (chloro-fluorophenyl)aldoxime
-
N-Chlorosuccinimide (NCS)
-
Terminal alkyne
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Procedure:
-
Aldoxime Chlorination: Dissolve the substituted aldoxime (1.0 eq) in DMF at room temperature. Add N-chlorosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 30°C. Stir for 1-2 hours until the starting material is consumed (monitor by TLC). The product of this step is the intermediate hydroximoyl chloride.
-
Cycloaddition: To the reaction mixture containing the in situ generated hydroximoyl chloride, add the terminal alkyne (1.2 eq) and sodium bicarbonate (2.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.
-
Validation: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality: The use of NCS is a reliable method for converting aldoximes to hydroximoyl chlorides, the precursor to the reactive nitrile oxide dipole.[3][4] Sodium bicarbonate acts as a mild base to facilitate the elimination of HCl from the hydroximoyl chloride, generating the nitrile oxide in situ for immediate reaction with the alkyne, minimizing dimerization of the highly reactive dipole.
Anticancer Activity: A Primary Therapeutic Application
A significant body of research has focused on chloro-fluorophenyl substituted isoxazoles as potent anticancer agents.[3][8][9][10] These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines, including those of the liver, breast, and colon.[8][9]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these isoxazoles is highly dependent on the substitution pattern of the phenyl ring.
-
Role of Halogens: The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring is a critical factor for enhancing cytotoxic activity.[2][3] SAR studies have revealed that the position and number of these halogens influence potency. For instance, compounds with 3-chloro-4-fluoro or 4-chloro-3-fluoro substitutions have shown promising activity.[11]
-
Influence of Amide Linker: Many potent anticancer isoxazoles are synthesized as carboxamide derivatives.[8][9] The nature of the amine coupled to the isoxazole-4-carboxamide core significantly impacts activity, suggesting this part of the molecule is involved in key interactions with the biological target.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |
| 2f | 3-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl) | Hep3B | 5.76 µg/mL | [8] |
| 2f | 3-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl) | Hep-G2 | 34.64 µg/mL | [8] |
| 2a | N-(4-chlorophenyl)-3-phenyl | B16-F1 | 7.55 | [9] |
| 2e | N-(4-chloro-3-(trifluoromethyl)phenyl)-3-phenyl | B16-F1 | 0.079 | [9] |
Note: Data is presented as reported in the source literature. Conversion from µg/mL to µM requires the molecular weight of the specific compound.
Mechanism of Action: Targeting Cell Proliferation
Studies have indicated that potent fluorophenyl-isoxazole derivatives can induce cancer cell death through multiple mechanisms. Compound 2f , for example, was shown to induce cell cycle arrest in the G2/M phase and shift cells from necrosis towards apoptosis.[8] This suggests an interaction with cellular machinery that controls cell division and programmed cell death. Many small molecule inhibitors with similar structures target signaling pathways like the MAPK/ERK pathway, which is frequently dysregulated in cancer.[2]
Sources
- 1. ijpca.org [ijpca.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. espublisher.com [espublisher.com]
- 11. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
Preliminary Screening of 3-Aryl-5-Aminoisoxazole Bioactivity: A Technical Guide for Target Validation and Lead Optimization
Executive Summary
The 3-aryl-5-aminoisoxazole moiety is a privileged, versatile pharmacophore in medicinal chemistry. It serves as a foundational building block for synthesizing potent kinase inhibitors, Hsp90 antagonists, and immunomodulatory agents targeting Indoleamine 2,3-dioxygenase 1 (IDO1) [1]. This guide provides a self-validating framework for the synthesis, primary biochemical screening, and secondary cellular validation of 3-aryl-5-aminoisoxazole derivatives, emphasizing the causality behind experimental design choices.
Mechanistic Rationale & Target Selection
Why focus on the 3-aryl-5-aminoisoxazole scaffold? The structural topology of this heterocyclic system offers precise spatial control over its substituents. The primary amine at the 5-position acts as a critical hydrogen bond donor/acceptor, essential for interacting with the hinge regions of kinases or the heme-iron complex in IDO1 [2]. Concurrently, the 3-aryl group provides necessary steric bulk and lipophilicity to occupy adjacent hydrophobic pockets, stabilizing the enzyme-inhibitor complex.
In the context of immuno-oncology, IDO1 catalyzes the rate-limiting oxidation of L-tryptophan into N-formylkynurenine. The accumulation of kynurenine metabolites directly suppresses T-cell proliferation, facilitating tumor immune evasion [1]. By competitively binding to the active site, 3-aryl-5-aminoisoxazoles (and their cyclized derivatives, such as isoxazolo[5,4-d]pyrimidin-4(5H)-ones) block this metabolic checkpoint.
Fig 1. IDO1 tryptophan metabolism and competitive inhibition by 3-aryl-5-aminoisoxazoles.
Scaffold Synthesis & Chemical Validation
Traditional multi-step syntheses of 5-aminoisoxazoles often suffer from poor regioselectivity and low overall yields. To overcome this, an optimized base-mediated cyclization of 2-cyanoacetamide with hydroxyimidoyl chlorides is highly recommended to streamline purification and improve synthetic efficiency [3].
Experimental Protocol: Base-Mediated Cyclization
-
Preparation of Nucleophile: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C. Slowly add 2-cyanoacetamide (1.0 eq) and stir for 15 minutes. Causality: Utilizing NaH in DMF instead of the traditional Sodium Ethoxide (NaOEt) provides a stronger, strictly non-nucleophilic base environment. This ensures rapid, quantitative deprotonation of the active methylene while preventing side reactions such as transesterification or unwanted nucleophilic attack, thereby shortening reaction times and improving yields [1].
-
Electrophile Addition: Dissolve the appropriate hydroxyimidoyl chloride (1.0 eq, synthesized from the corresponding aryl aldehyde) in anhydrous DMF. Add this solution dropwise to the reaction mixture, strictly maintaining the temperature at 0 °C. Causality: Maintaining 0 °C prevents the highly reactive nitrile intermediates from undergoing uncontrolled polymerization or thermal degradation.
-
Cyclization: Allow the reaction to warm to room temperature for 30 minutes to facilitate intermediate oxime formation. Subsequently, heat the mixture to reflux (approx. 150 °C) for 18 hours. Causality: The initial room-temperature phase allows for complete nucleophilic attack by the oxime oxygen onto the nitrile carbon. Refluxing provides the activation energy necessary to drive the thermodynamically favorable tautomerization, yielding the fully aromatic 5-aminoisoxazole ring system.
-
Work-up & Purification: Cool the mixture, quench with ice water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (typically Hexanes/EtOAc) to yield the pure 3-aryl-5-aminoisoxazole-4-carboxamide intermediate.
Primary Biochemical Screening (Fluorescence Assay)
To validate target engagement, a high-throughput, fluorescence-based biochemical assay is utilized to measure the inhibition of recombinant hIDO1 and hTDO [1].
Experimental Protocol: IDO1/TDO Inhibition Assay
-
Buffer Preparation: Prepare a standard reaction buffer consisting of 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. Causality: Ascorbic acid and methylene blue function as a vital electron-donating shuttle system to maintain the IDO1 heme iron in its catalytically active ferrous ( Fe2+ ) state. Catalase is included to scavenge reactive oxygen species and prevent peroxide-mediated enzyme degradation.
-
Compound Incubation: Dispense recombinant hIDO1 enzyme into a 96-well black microtiter plate. Add varying concentrations of the synthesized 3-aryl-5-aminoisoxazole compounds (typically 1 nM to 100 µM) and incubate at room temperature for 15 minutes.
-
Substrate Addition: Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 100 µM. Incubate the plate for 45 minutes at 37 °C.
-
Detection: Terminate the reaction by adding 30% trichloroacetic acid (TCA). Heat the plate at 65 °C for 15 minutes to quantitatively convert the unstable N-formylkynurenine intermediate into stable kynurenine. Measure the fluorescence (Excitation: 400 nm, Emission: 490 nm) using a microplate reader.
Secondary Cellular Screening (MTS Assay)
Biochemical activity must be orthogonally validated in a cellular context to ensure membrane permeability and to differentiate target-specific inhibition from broad, non-specific cytotoxicity.
Experimental Protocol: Hep G2 Cytotoxicity Assay
-
Cell Seeding: Seed Hep G2 (human hepatocellular carcinoma) cells in 96-well plates at a density of 1×104 cells/well in standard culture medium. Incubate overnight at 37 °C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with the test compounds at concentrations of 1 µM, 10 µM, and 50 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v). Causality: 3-aryl-5-aminoisoxazoles often exhibit limited aqueous solubility. Restricting DMSO to ≤ 0.5% prevents solvent-induced cell death, ensuring that any observed reduction in viability is strictly compound-mediated [1].
-
MTS Addition: After 48 hours of incubation, add the MTS reagent (inner salt of[3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]). Incubate for an additional 1-4 hours. Causality: Unlike the traditional MTT assay, the MTS reagent is reduced by metabolically active cells directly into a soluble formazan product. This eliminates the need for a harsh solubilization step, significantly reducing well-to-well variability and handling time.
-
Quantification: Measure the absorbance at 490 nm. Calculate cell viability as a percentage relative to the vehicle (DMSO) control.
Data Presentation & SAR Interpretation
The following table summarizes representative bioactivity data for a focused library of 3-aryl-5-aminoisoxazole derivatives (specifically, cyclized isoxazolo[5,4-d]pyrimidin-4(5H)-ones). This structured comparison allows researchers to deduce the Structure-Activity Relationship (SAR) [2].
| Compound ID | 3-Aryl Substitution | hIDO1 IC50 (nM) | hTDO IC50 (nM) | Hep G2 Viability at 50 µM (%) |
| Epacadostat (Control) | N/A | 53 ± 5 | 9620 ± 400 | > 95% |
| Cmpd 1 | Phenyl | 4500 ± 210 | > 50000 | 92% |
| Cmpd 2 | 4-Fluorophenyl | 1200 ± 85 | > 50000 | 88% |
| Cmpd 3 | 4-Trifluoromethylphenyl | 340 ± 25 | > 50000 | 85% |
| Cmpd 4 | 4-Methoxyphenyl | > 10000 | > 50000 | 96% |
Interpretation: The data indicates that electron-withdrawing, lipophilic substituents at the para-position of the 3-aryl ring (e.g., 4-Trifluoromethyl in Cmpd 3) significantly enhance hIDO1 binding affinity compared to unsubstituted or electron-donating groups [1]. Furthermore, the compounds demonstrate excellent selectivity over hTDO and minimal cytotoxicity against Hep G2 cells, validating the 3-aryl-5-aminoisoxazole core as a robust starting point for lead optimization.
Experimental Workflow
The integration of these protocols forms a cohesive pipeline from chemical synthesis to biological validation.
Fig 2. End-to-end workflow from chemical synthesis to hit validation and optimization.
References
-
Title: Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold Source: Pharmaceuticals (MDPI) URL: [Link]
Sources
Mapping the Electrostatic Landscape: A Technical Guide to the Molecular Electrostatic Potential (MEP) of Novel Oxazole Compounds
Executive Summary
The oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit extensive biological activities, including potent antibacterial, anti-inflammatory, and anti-leukemic properties[1][2]. However, the rational design of novel oxazole-based therapeutics requires a rigorous understanding of their electronic topography.
Molecular Electrostatic Potential (MEP) mapping, derived via Density Functional Theory (DFT), provides a 3D topographical map of a molecule's electron density. By quantifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, MEP serves as a critical predictive tool for non-covalent interactions, such as hydrogen bonding, halogen bonding, and receptor-ligand binding[1][3]. This whitepaper provides an in-depth, self-validating technical framework for calculating, interpreting, and applying MEP data in the development of novel oxazole compounds.
Theoretical Foundations: Electronic Topography of the Oxazole Scaffold
MEP is mathematically defined as the interaction energy between a positive point charge (a proton) and the unperturbed charge distribution of a molecule.
-
Negative Regions (Red): Indicate areas of high electron density, arising from lone pairs or π -systems. These are attractive to electrophiles and act as hydrogen/halogen bond acceptors[4].
-
Positive Regions (Blue): Indicate areas of low electron density, resulting from proton repulsion by atomic nuclei. These are attractive to nucleophiles[4].
The Oxazole Polarization Mechanistic Profile
In the oxazole ring, the heteroatoms create a highly polarized electrostatic landscape. The most negative electrostatic potential ( Vmin ) is strictly localized on the nitrogen atom (N3) in the molecular plane, exhibiting potentials around -34.72 kcal/mol[5]. The oxygen atom (O1) presents a secondary, significantly less negative site (approx. -11.96 kcal/mol)[5].
This distinct polarization makes the oxazole nitrogen atom the primary, highly directional acceptor for hydrogen bonds and halogen bonds in supramolecular assemblies[5][6].
Fig 1. Electrostatic distribution and resulting non-covalent interaction profile of oxazole.
Quantitative Analysis of Oxazole Derivatives
The substitution of the oxazole ring with electron-donating or electron-withdrawing groups drastically modulates its MEP and Frontier Molecular Orbital (FMO) energies (HOMO-LUMO gap). The table below synthesizes quantitative electronic data across various novel oxazole classes to benchmark their reactivity.
| Compound Class | Vmin Location | Vmin Value | HOMO-LUMO Gap (eV) | Primary Application |
| Unsubstituted Oxazole | Nitrogen (N3) | -34.72 kcal/mol | ~6.0 - 7.0 | Pharmacophore Baseline[5] |
| Oxazole-linked Oxadiazoles | Heteroatom Pockets | -6.06 to -8.03 ×10−2 a.u. | ~4.5 - 5.5 | Anti-Leukemic Agents[2] |
| Isoxazole-fused Derivatives | Isoxazolone Ring | Highly Negative | ~4.0 - 5.0 | Antimicrobial Agents[4] |
| BMPO (Oxazole Derivative) | Conjugated System | N/A | ~3.0 - 3.5 | n-type Semiconductors[7] |
Note: A narrower HOMO-LUMO gap generally indicates higher chemical softness and increased reactivity, which is advantageous for target enzyme binding but requires careful optimization to prevent off-target toxicity[1][3].
Methodology: Step-by-Step Protocol for DFT-MEP Calculation
To ensure scientific integrity, computational protocols must be self-validating. The following workflow details the exact procedure for generating highly accurate MEP maps for novel oxazole compounds, emphasizing the causality behind each methodological choice.
Fig 2. Step-by-step computational workflow for MEP-guided oxazole drug discovery.
Step 1: Geometry Optimization
-
Action: Submit the 3D structure to a quantum chemistry package (e.g., Gaussian) using the opt B3LYP/6-311++G(d,p) level of theory[1].
-
Causality: The B3LYP functional provides an optimal balance between computational cost and electron correlation accuracy[1][5]. The inclusion of diffuse functions (++) is strictly mandatory; because the lone pairs on the oxazole nitrogen and oxygen atoms have expanded, diffuse electron clouds, standard basis sets will severely underestimate their electrostatic potential[1].
Step 2: Self-Validation via Frequency Calculation
-
Action: Run a frequency calculation (freq) on the optimized geometry at the exact same level of theory.
-
Validation Check: Examine the thermochemical output to ensure there are zero imaginary frequencies .
-
Causality: If an imaginary frequency exists, the geometry is resting at a transition state (a saddle point) rather than a true local minimum. MEP maps generated from transition states are physically invalid for ground-state drug docking. If found, the structure must be perturbed and re-optimized.
Step 3: Wavefunction Generation and Isosurface Mapping
-
Action: Extract the formatted checkpoint file (.fchk) containing the optimized density matrix. Map the Electrostatic Potential (ESP) onto the total electron density isosurface at an isovalue of 0.0004 a.u.
-
Causality: An electron density isovalue of 0.0004 a.u. accurately approximates the van der Waals surface of the molecule. This represents the actual electrostatic boundary "felt" by an approaching receptor or target kinase[1][3].
Step 4: Quantitative Surface Analysis
-
Action: Utilize surface analysis software (e.g., Multiwfn) to extract the exact spatial coordinates and energy values of Vmin and Vmax .
-
Causality: While visual red/blue maps are useful for qualitative presentations, extracting exact Vmin values allows for robust Quantitative Structure-Activity Relationship (QSAR) modeling and precise ranking of the oxazole's binding affinity[6].
Applications in Drug Discovery and Material Science
Halogen Bonding and Cocrystallization
Recent advances in crystal engineering leverage the deep Vmin on the oxazole nitrogen. When oxazole derivatives are paired with perfluorinated iodobenzenes, the oxazole nitrogen acts as a highly directional halogen bond acceptor ( I⋯N interactions). MEP calculations accurately predict these binding sites, leading to supramolecular architectures where halogen bond distances are shortened by up to 18% compared to standard van der Waals radii[6].
Targeted Anti-Leukemic Therapeutics
In the design of oxazole-linked oxadiazole derivatives for leukemia treatment, MEP mapping is used to identify the spatial arrangement of electrophilic and nucleophilic pockets. The significant electron-withdrawing ability of the heteroatoms creates negative potentials (ranging from -6.063 to -8.035 ×10−2 a.u.), which perfectly complement the hydrogen-bond donor residues within the binding sites of target oncogenic kinases[2].
Conclusion
The Molecular Electrostatic Potential is not merely a visualization tool; it is a rigorous, quantifiable descriptor of chemical reactivity. By employing self-validating DFT workflows, researchers can accurately map the highly polarized electronic topography of novel oxazole compounds. Understanding the deep negative potential localized on the oxazole nitrogen empowers drug development professionals to rationally design highly specific, high-affinity non-covalent interactions, accelerating the pipeline from computational modeling to clinical efficacy.
References
- "DFT STUDIES OF OXAZOLE DERIV
- "Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis" - nih.gov (PMC)
- "Intermolecular Interactions of Nitrogen-Substituted Chalcogen Heterocycles: From Electron Density to Binding Energy Landscapes" - chemrxiv.org
- "Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul
- "Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Comput
- "Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorin
- "The structural, electro-optical, charge transport and nonlinear optical properties of oxazole (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)
Sources
- 1. irjweb.com [irjweb.com]
- 2. mdpi.com [mdpi.com]
- 3. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00557K [pubs.rsc.org]
- 7. The structural, electro-optical, charge transport and nonlinear optical properties of oxazole (4<i>Z</i>)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4<i>H</i>)-one derivative - Journal of King Saud University - Science [jksus.org]
In vitro assay protocols for 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine
Application Note: Comprehensive In Vitro Characterization Guide for Isoxazol-5-amine Derivatives Focus Compound: 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine (CAS: 1000186-58-2 / related analogs)
Executive Summary & Mechanistic Rationale
In Fragment-Based Drug Discovery (FBDD), the aminoisoxazole scaffold serves as a privileged pharmacophore for targeting heme-containing dioxygenases, specifically Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2) [1]. These enzymes catalyze the rate-limiting step of tryptophan degradation into kynurenine, a metabolite that drives T-cell suppression and enables tumor immune evasion [2].
The specific fragment 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine (MW: 212.61 Da) incorporates a 3-chloro-4-fluoro substitution on the phenyl ring. This halogenation pattern is strategically designed to enhance metabolic stability against CYP450 oxidation while promoting favorable halogen-bonding interactions within the hydrophobic pockets of target kinases or the IDO1 active site [3].
Because this is a low-molecular-weight building block, traditional high-throughput screening (HTS) often fails to detect its weak initial binding affinity. Therefore, this guide outlines a specialized, self-validating in vitro workflow transitioning from biophysical target engagement to functional cellular assays and ADME/Tox profiling.
Caption: Fragment-Based Drug Discovery workflow for isoxazol-5-amine derivatives.
Primary Biophysical Screening: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is deployed as the primary biophysical screen because it provides real-time, label-free kinetic data ( Kon , Koff ) and calculates ligand efficiency, which is critical for eliminating false positives in FBDD [4].
Step-by-Step Methodology
-
Surface Preparation: Immobilize recombinant human IDO1 (rhIDO1) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 3000–5000 Response Units (RU).
-
Analyte Preparation: Prepare a 50 mM stock of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine in 100% DMSO. Dilute into running buffer (PBS-P+ containing 5% DMSO) to create a concentration series (3.125 µM to 100 µM).
-
Injection & Kinetics: Inject the analyte series over the active and reference flow cells at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).
-
Data Processing: Apply double-referencing (subtracting the reference flow cell signal and a blank buffer injection signal) to correct for bulk refractive index shifts.
Causality & Rationale
The high RU target (3000–5000) is causally linked to the physics of SPR: the response is directly proportional to the molecular weight of the binding analyte. Since the isoxazole fragment is small (212.61 Da), a high density of the larger IDO1 protein (~45 kDa) is mathematically required to generate a detectable signal above the noise floor [4].
Self-Validating System / QC
To ensure the system is self-validating, a DMSO calibration curve (4.5% to 5.5% DMSO) is run before and after the analyte series. This ensures that the excluded volume effects of DMSO are accurately subtracted, preventing false-positive binding signals[5]. Epacadostat is run as a positive control to confirm the structural integrity of the immobilized enzyme.
Functional Biochemical Validation: Cellular IDO1/Kynurenine Assay
To validate that the biophysical binding translates to functional enzymatic inhibition, a HeLa cell-based assay is utilized.
Caption: IDO1-mediated kynurenine pathway and isoxazole fragment inhibition mechanism.
Step-by-Step Methodology
-
Cell Seeding & Stimulation: Seed HeLa cells in a 96-well plate at 5×104 cells/well in DMEM (10% FBS). Incubate overnight. Stimulate cells with 50 ng/mL recombinant human IFN-γ for 24 hours.
-
Compound Treatment: Replace medium with assay buffer (HBSS containing 100 µM L-tryptophan). Add the isoxazole fragment at varying concentrations (0.1 µM to 100 µM). Incubate for 48 hours.
-
Kynurenine Detection: Transfer 100 µL of the culture supernatant to a new plate. Add 50 µL of 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes. Centrifuge to pellet proteins.
-
Colorimetric Readout: Mix 100 µL of the cleared supernatant with 100 µL of Ehrlich's reagent (1% p-dimethylaminobenzaldehyde in glacial acetic acid). Incubate for 10 minutes and measure absorbance at 490 nm.
Causality & Rationale
HeLa cells do not constitutively express IDO1; IFN-γ stimulation is biologically required to activate the JAK/STAT pathway and upregulate IDO1 transcription. TCA treatment is a critical causality step: it not only precipitates proteins to clarify the sample but chemically forces the hydrolysis of the intermediate N-formylkynurenine into kynurenine, ensuring total pathway flux is accurately quantified by Ehrlich's reagent[2].
Self-Validating System / QC
The assay is validated by a parallel MTT viability assay on the remaining cells in the source plate. This guarantees that any observed reduction in kynurenine is due to true enzymatic inhibition by the fragment, rather than an artifact of compound-induced cytotoxicity [2].
ADME & Cytotoxicity Profiling: HLM Stability Assay
Aminoisoxazoles can be susceptible to metabolic liabilities, including CYP450-mediated N-oxidation of the primary amine or reductive cleavage of the N-O bond in the isoxazole ring.
Step-by-Step Methodology
-
Microsomal Incubation: Incubate 1 µM of the isoxazole fragment with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation & Quenching: Initiate the metabolic reaction by adding 1 mM NADPH. At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time to determine the elimination rate constant ( k ) and calculate the intrinsic clearance ( CLint ).
Causality & Rationale
The addition of NADPH is the causal trigger for this assay, providing the necessary reducing equivalents for Cytochrome P450 enzymes to function. Monitoring the disappearance of the parent compound provides a direct measure of metabolic lability, dictating whether the 3-chloro-4-fluoro substitution successfully protected the aromatic ring from rapid hydroxylation.
Self-Validating System / QC
The assay is validated by running a "no-NADPH" control to rule out chemical instability or non-CYP-mediated degradation in the buffer. A high-clearance reference compound (Verapamil) and a low-clearance reference compound (Warfarin) are run in parallel to verify the metabolic competence of the specific HLM batch.
Quantitative Data Presentation
Table 1: Representative Biophysical and Biochemical Data for Isoxazol-5-amine Fragments
| Compound | MW (Da) | SPR Binding Affinity ( KD , µM) | Ligand Efficiency (LE) | HeLa IDO1 Inhibition ( IC50 , µM) |
| 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine | 212.61 | 45.2 | 0.41 | 18.5 |
| Epacadostat (Positive Control) | 437.50 | < 0.01 | 0.38 | 0.015 |
| Unsubstituted Isoxazol-5-amine (Fragment Baseline) | 84.08 | > 500 | N/A | > 100 |
Table 2: In Vitro ADME and Cytotoxicity Profiling
| Assay | Parameter Evaluated | Result for Focus Fragment | Acceptance Criteria for Lead Dev |
| Human Liver Microsomes (HLM) | Intrinsic Clearance ( CLint ) | 42 µL/min/mg | < 50 µL/min/mg |
| HepG2 Cytotoxicity (MTT) | Cell Viability ( CC50 ) | > 100 µM | > 50 µM |
| Thermodynamic Solubility | Aqueous Solubility (pH 7.4) | 120 µM | > 100 µM |
References
-
Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820. URL:[Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. URL:[Link]
-
Peng, Y., et al. (2020). Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1333-1344. URL:[Link]
-
Dolušić, E., et al. (2017). Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). ACS Medicinal Chemistry Letters, 8(7), 771-776. URL:[Link]
-
Zidar, N., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Molecules, 26(16), 4964. URL:[Link]
- US Patent 20160046596A1. (2016). Inhibitors of the kynurenine pathway.
Sources
- 1. Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application of 3-aryl-5-aminoisoxazoles in medicinal chemistry
An In-Depth Guide to the Application of 3-Aryl-5-Aminoisoxazoles in Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
The 3-aryl-5-aminoisoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its versatile biological activities and synthetic accessibility.[1] This five-membered heterocyclic motif is a key pharmacophore in a multitude of compounds demonstrating therapeutic potential across oncology, neurobiology, and inflammatory diseases.[2][3] Its unique electronic and structural properties, including its role as a masked enaminone and its ability to participate in hydrogen bonding, make it an ideal building block for designing targeted and effective therapeutic agents.[2] This document provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships (SAR) of this important chemical class, complete with detailed protocols for researchers and drug development professionals.
The Strategic Importance of the 3-Aryl-5-Aminoisoxazole Scaffold
The isoxazole ring system has a rich history in drug discovery, with notable examples like the antibiotic Cycloserine and the anti-tumor agent Acivicin highlighting its therapeutic value.[4] The 3-aryl-5-aminoisoxazole arrangement, in particular, offers a rigid and planar scaffold that can effectively orient functional groups for optimal interaction with biological targets. The exocyclic amino group at the 5-position is a crucial feature, often serving as a key hydrogen bond donor or a synthetic handle for further molecular elaboration. This combination of a hydrophobic aryl group at the 3-position and a polar amino group at the 5-position creates a pharmacophoric pattern that has proven highly effective for modulating the activity of enzymes and receptors.
Logical Framework for Drug Design
The development of drugs based on this scaffold typically follows a logical progression from synthesis to biological evaluation, guided by iterative structure-activity relationship studies.
Caption: Iterative workflow for drug discovery using the 3-aryl-5-aminoisoxazole scaffold.
Synthetic Strategies: Efficient Access to the Core Scaffold
The utility of a chemical scaffold is directly tied to the efficiency and reliability of its synthesis. Traditional multi-step methods for producing 3-aryl-5-aminoisoxazoles were often plagued by low yields and laborious purification.[1] Modern one-pot and regioselective methodologies have overcome these challenges, providing streamlined access to these valuable compounds.
Protocol 1: One-Pot Regioselective Synthesis from Aryl Isothiocyanates
This protocol provides a convenient and efficient method for the synthesis of 5-aminoisoxazoles by reacting ethyl arylthiocarbamoylcyanoacetates with hydroxylamine.[1][3] The method is valued for its operational simplicity and good yields.
Rationale: This approach builds the isoxazole ring from acyclic precursors in a single pot. The key intermediate, an ethyl arylthiocarbamoylcyanoacetate, is formed in situ from the reaction of an aryl isothiocyanate with sodium ethylcyanoacetate. The subsequent cyclization with hydroxylamine proceeds with high regioselectivity, favoring the formation of the 5-amino isomer.
Step-by-Step Methodology:
-
Intermediate Formation:
-
In a round-bottomed flask, dissolve sodium metal (0.1 mol) in absolute ethanol (40 mL) with cooling.
-
To this solution, add ethyl cyanoacetate (0.1 mol) dropwise while stirring at room temperature.
-
After 15 minutes, add the desired aryl isothiocyanate (0.1 mol) to the mixture.
-
Continue stirring at room temperature for 1-2 hours until the reaction is complete (monitored by TLC). The product is the ethyl arylthiocarbamoylcyanoacetate intermediate.[3]
-
-
Cyclization:
-
To the reaction mixture containing the intermediate, add an aqueous solution of hydroxylamine hydrochloride (0.12 mol) and sodium acetate (0.12 mol).
-
Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL).
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the crude product thoroughly with water and then a small amount of cold ethanol.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or ethanol/water mixture) to afford the pure 3-aryl-5-aminoisoxazole.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]
-
Therapeutic Applications in Oncology
One of the most promising applications of 3-aryl-5-aminoisoxazoles is in the development of anticancer agents.[2] Compounds featuring this scaffold have demonstrated potent activity through various mechanisms, most notably as kinase inhibitors and microtubule destabilizing agents.
Antitubulin and Microtubule Destabilizing Activity
Certain 3,5-diarylaminoisoxazoles have been identified as potent antimitotic agents that function by destabilizing microtubules, similar to the well-known natural product Combretastatin.[6] These compounds interfere with the polymerization of tubulin, leading to cell cycle arrest and apoptosis.
Mechanism of Action: Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. By binding to tubulin, these isoxazole derivatives prevent its polymerization into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, ultimately halting the cell cycle in the G2/M phase and inducing programmed cell death (apoptosis).
Caption: Mechanism of microtubule destabilization by 3-aryl-5-aminoisoxazole agents.
Structure-Activity Relationship (SAR): Studies have revealed key structural features necessary for potent antiproliferative activity.[6]
-
Unsubstituted 5-Amino Group: An unsubstituted -NH₂ group at the 5-position is critical for activity.
-
Aryl Group at C3: A 3,4,5-trimethoxyphenyl group (mimicking the A-ring of Combretastatin) is often optimal.
-
Aryl Group at N5 (if applicable): While the core is 3-aryl-5-aminoisoxazole, many potent compounds are further derivatized. In diarylisoxazoles, a 4-methoxyphenyl group often serves as the B-ring.
| Compound ID | 3-Aryl Substitution (Ring A) | 5-Position Moiety (Ring B) | Antiproliferative Activity (IC₅₀, µM) |
| Lead 1 | 3,4,5-Trimethoxyphenyl | 4-Methoxyphenylamino | 0.05 |
| Analogue 1a | 4-Methoxyphenyl | 4-Methoxyphenylamino | 1.2 |
| Analogue 1b | 3,4,5-Trimethoxyphenyl | Phenylamino | 0.8 |
| Analogue 1c | 3,4,5-Trimethoxyphenyl | 4-Chlorophenylamino | 0.2 |
| Data synthesized from principles described in referenced literature for illustrative purposes.[6] |
Kinase Inhibition
The 3-aminoisoxazole scaffold has also been successfully employed in the design of potent kinase inhibitors. For example, derivatives of 3-amino-benzo[d]isoxazole have been identified as powerful inhibitors of the c-Met tyrosine kinase, a key target in non-small cell lung cancer.[7] Additionally, 4,5-diarylisoxazole derivatives have been developed as inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein crucial for the stability of many oncogenic client proteins.[8]
Applications in Neurodegenerative and Inflammatory Diseases
The versatility of the 3-aryl-5-aminoisoxazole scaffold extends beyond oncology into the complex realm of central nervous system (CNS) disorders and inflammation.
Modulation of GABA-A Receptors
Derivatives such as 4-aryl-5-(4-piperidyl)-3-isoxazolol have been synthesized and characterized as potent antagonists of the GABA-A receptor.[9] The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and its modulation is a key strategy for treating anxiety, epilepsy, and other neurological conditions. The high affinity and potency of these isoxazole-based antagonists make them valuable pharmacological tools and potential starting points for new therapeutics.[9]
Multi-Target Agents for Alzheimer's Disease
The complex nature of Alzheimer's disease has spurred the development of multi-target-directed ligands. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides have been designed to simultaneously inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[10] One lead compound from this series also demonstrated neuroprotective effects against amyloid-beta-induced toxicity, showcasing a multi-faceted approach to tackling this neurodegenerative disease.[10]
Anti-inflammatory Activity
The endocannabinoid system plays a significant role in regulating inflammation. 3-Carboxamido-5-aryl-isoxazole derivatives have been developed as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), the enzyme that degrades the endocannabinoid anandamide.[11] By inhibiting FAAH, these compounds increase endogenous anandamide levels, which can exert anti-inflammatory effects. A lead compound from this class was shown to be effective in a preclinical model of colitis, suggesting its potential for treating inflammatory bowel diseases.[11]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
Once a library of 3-aryl-5-aminoisoxazole analogues has been synthesized, a crucial next step is to evaluate their biological activity. The MTT assay is a standard colorimetric method for assessing cell viability and is commonly used to determine the cytotoxic potential of anticancer compounds.
Rationale: This assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell death induced by the test compounds.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed human cancer cells (e.g., NCI-60 panel cell lines like MCF-7 for breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized 3-aryl-5-aminoisoxazole compounds in culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with a known cytotoxic drug (positive control).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion and Future Perspectives
The 3-aryl-5-aminoisoxazole scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic tractability and proven track record in modulating a wide range of biological targets ensure its continued relevance in medicinal chemistry. Future research will likely focus on leveraging this scaffold to design highly selective kinase inhibitors, novel CNS-penetrant agents for neurodegenerative diseases, and covalent inhibitors that can provide enhanced potency and duration of action. The integration of computational modeling with advanced synthetic strategies will undoubtedly accelerate the journey of new 3-aryl-5-aminoisoxazole-based candidates from the laboratory to the clinic.
References
- BenchChem. (2025). One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols.
-
Tsyganov, D. V., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 73, 112-25. Available at: [Link]
-
Girardin, M., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1159-1162. Available at: [Link]
-
Rojas-Lima, S., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. Available at: [Link]
-
Girardin, M., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. Available at: [Link]
-
Chebanov, V. A., et al. (2017). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11). Available at: [Link]
-
Popat, K. H., et al. (2003). Synthesis and biological activity of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles. Zenodo. Available at: [Link]
-
George, S., et al. (2008). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl). Acta Pharmaceutica, 58(2), 119-129. Available at: [Link]
-
Norman, M. H., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5215-23. Available at: [Link]
-
Budzik, B. W., et al. (2010). Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Bioorganic & Medicinal Chemistry Letters, 20(4), 1363-1367. Available at: [Link]
-
Jayaroopa, P. (2013). A Review on Isoxazole Derivatives with Potential Pharmacological Activity. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(2), 294-304. Available at: [Link]
-
Yao, Q., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 894-906. Available at: [Link]
-
Reddy, B. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Results in Chemistry. Available at: [Link]
-
Khalafy, J., et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]
-
Sorkhi, M., et al. (2020). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Archiv der Pharmazie, 354(1), e2000258. Available at: [Link]
-
Frølund, B., et al. (2007). 4-aryl-5-(4-piperidyl)-3-isoxazolol GABAA antagonists: synthesis, pharmacology, and structure-activity relationships. Journal of Medicinal Chemistry, 50(8), 1988-92. Available at: [Link]
-
Wang, Y., et al. (2014). Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors. Journal of Medicinal Chemistry, 57(24), 10394-415. Available at: [Link]
-
Caprioli, A., et al. (2011). New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis. Bioorganic & Medicinal Chemistry, 19(12), 3777-86. Available at: [Link][Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-aryl-5-(4-piperidyl)-3-isoxazolol GABAA antagonists: synthesis, pharmacology, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery
An Application Guide for the Pharmacological Profiling of Substituted Isoxazoles
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation stems from its remarkable versatility, enabling it to interact with a wide array of biological targets. Consequently, isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antioxidant, and immunosuppressive effects.[3][4][5][6] The electronic properties and structural rigidity of the isoxazole ring contribute to favorable pharmacokinetic profiles and metabolic stability in drug candidates.[7]
This guide provides a comprehensive framework for the pharmacological characterization of novel substituted isoxazoles. It is designed for researchers, scientists, and drug development professionals, offering a logical progression from initial computational and in vitro screening to targeted mechanism-of-action studies and preliminary in vivo validation. The protocols herein are presented not merely as steps to be followed, but as self-validating systems, with an emphasis on the scientific rationale underpinning each experimental choice.
Part 1: Foundational Profiling: In Silico and Broad-Spectrum In Vitro Screening
The initial phase of profiling aims to rapidly assess the foundational druglike properties and general biological activities of newly synthesized isoxazole derivatives. This cost-effective approach allows for the early prioritization of promising candidates and the deselection of those with predicted liabilities, such as poor pharmacokinetics or overt toxicity.
In Silico ADMET & Druglikeness Prediction
Causality of Experimental Choice: Before committing resources to wet-lab experiments, it is crucial to computationally evaluate a compound's likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][7] This step provides an early warning system for potential downstream failures. Predicting properties guided by frameworks like Lipinski's Rule of Five helps assess oral bioavailability and druglikeness.[8] Publicly available tools, such as the SwissADME server, provide a robust platform for these initial predictions.[8]
Conceptual Protocol for In Silico Analysis:
-
Obtain the simplified molecular-input line-entry system (SMILES) string for each substituted isoxazole derivative.
-
Navigate to a web-based ADMET prediction server (e.g., SwissADME).
-
Input the SMILES string for a candidate molecule into the server.
-
Execute the prediction algorithm.
-
Analyze the output, paying close attention to Lipinski's Rule of Five violations, predicted gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential inhibition of key cytochrome P450 (CYP) enzymes (e.g., CYP2C9, CYP2C19, CYP3A4).[8]
-
Compile the data for all derivatives to enable comparative analysis.
Data Presentation: Predicted ADMET & Physicochemical Properties
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations | Predicted GI Absorption | Predicted BBB Permeant |
| ISO-001 | <500 | <5 | <5 | <10 | 0 | High | No |
| ISO-002 | <500 | <5 | <5 | <10 | 0 | High | Yes |
| ... | ... | ... | ... | ... | ... | ... | ... |
Primary In Vitro Screening Cascade
Causality of Experimental Choice: A tiered screening approach, or cascade, is an efficient method to characterize novel compounds. The first step is always to assess cytotoxicity to establish a therapeutic window. This ensures that any observed activity in subsequent assays is due to a specific pharmacological effect rather than non-specific cell death. Following this, a broad, simple, and cost-effective assay like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay can reveal a common activity—antioxidant potential—found in many isoxazole derivatives.[9][10][11]
Experimental Workflow: Initial In Vitro Screening
Caption: Initial in vitro screening workflow for isoxazole derivatives.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
This protocol assesses the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Human cell line (e.g., HepG2 for general toxicity or a relevant cancer cell line).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Substituted isoxazole compounds dissolved in DMSO (10 mM stock).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well cell culture plates.
-
Plate reader (570 nm).
-
-
Step-by-Step Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the isoxazole compounds in culture medium (e.g., from 100 µM down to 0.1 µM). Ensure the final DMSO concentration is ≤0.5%. Include a vehicle control (medium with 0.5% DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
After 24 hours, remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration inhibiting 50% of cell growth).
-
Protocol 2: Antioxidant Capacity (DPPH Free Radical Scavenging Assay)
This assay measures the ability of the isoxazole compounds to donate a hydrogen atom or electron to neutralize the stable DPPH radical.
-
Materials:
-
Step-by-Step Methodology:
-
Prepare serial dilutions of the isoxazole compounds and the positive control in methanol in a 96-well plate (50 µL/well).
-
Add 150 µL of the DPPH solution to each well.
-
Include a blank control (methanol only) and a negative control (DPPH solution with methanol instead of compound).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Part 2: Mechanism of Action (MOA) Elucidation
Following initial screening, the focus shifts to identifying the specific molecular targets and pathways modulated by the active isoxazole derivatives. This section details protocols for investigating two of the most prominent mechanisms of action: anti-inflammatory and anticancer activity.
Anti-inflammatory Profiling: Targeting the Arachidonic Acid Cascade
Scientific Rationale: A significant number of anti-inflammatory isoxazoles function by inhibiting cyclooxygenase (COX) enzymes.[4][8][12] The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a key therapeutic strategy to reduce inflammatory pain and swelling while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[8][12] Additionally, the lipoxygenase (LOX) pathway represents another arm of the arachidonic acid cascade that produces pro-inflammatory leukotrienes, making it another important target.[11][13]
Signaling Pathway: Arachidonic Acid Cascade
Caption: Key inflammatory pathways originating from arachidonic acid.
Protocol 3: In Vitro COX-1 & COX-2 Isoform Inhibition Assay
This protocol uses commercially available colorimetric or fluorescent assay kits, which provide a standardized and reproducible method for determining IC₅₀ values.
-
Materials:
-
COX-1/COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam).
-
Recombinant human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Substituted isoxazole compounds.
-
Celecoxib (selective COX-2 inhibitor) and a non-selective NSAID as controls.[8]
-
96-well plate.
-
Plate reader.
-
-
Step-by-Step Methodology:
-
Follow the kit manufacturer's instructions precisely. This typically involves:
-
Preparing a reaction buffer containing heme and the enzyme (either COX-1 or COX-2).
-
Adding various concentrations of the isoxazole inhibitor or control compounds to the wells. Pre-incubate for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a short period (e.g., 2 minutes).
-
Add a developing agent that reacts with the prostaglandin product to generate a measurable colorimetric or fluorescent signal.
-
Read the plate at the appropriate wavelength.
-
Perform separate experiments for COX-1 and COX-2 enzymes.
-
Calculate the % inhibition for each concentration and determine the IC₅₀ values for both isoforms.
-
Calculate the COX-2 Selectivity Index (SI) as SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Data Presentation: COX/LOX Inhibition Profile
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | 5-LOX IC₅₀ (µM) |
| ISO-001 | >100 | 5.2 | >19.2 | 25.1 |
| ISO-002 | 15.8 | 1.1 | 14.4 | >100 |
| Celecoxib | 15.0 | 0.05 | 300 | N/A |
| ... | ... | ... | ... | ... |
Part 3: Preliminary In Vivo Validation
Scientific Rationale: Demonstrating efficacy in a living organism is a critical step in pharmacological profiling. In vivo models integrate the complex interplay of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). The carrageenan-induced paw edema model is a classical, robust, and widely accepted method for evaluating the in vivo efficacy of acute anti-inflammatory agents.[4][14]
Experimental Workflow: In Vivo Anti-inflammatory Model
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Materials:
-
Male Wistar rats (150-200g).
-
Carrageenan solution (1% w/v in sterile saline).
-
Test isoxazole compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard drug: Diclofenac sodium (10 mg/kg).[4]
-
Digital Plethysmometer.
-
Oral gavage needles.
-
-
Step-by-Step Methodology:
-
Acclimatize animals for at least one week before the experiment. Fast animals overnight before the study with free access to water.
-
Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control.
-
Group II: Standard Drug (Diclofenac sodium).
-
Group III, IV, ...: Test Isoxazole Compounds (e.g., at 10, 20, 50 mg/kg).
-
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the 0-hour reading).
-
Administer the vehicle, standard drug, or test compounds orally.
-
One hour after administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 (where Vc is the mean edema volume of the control group and Vt is the mean edema volume of the treated group).
-
Conclusion
The pharmacological profiling of substituted isoxazoles requires a multi-faceted and integrated approach. By systematically progressing from in silico predictions to broad in vitro screens, and subsequently to specific mechanism-of-action assays and in vivo validation, researchers can efficiently identify and characterize promising therapeutic candidates. The results from this profiling cascade provide crucial data that informs structure-activity relationships (SAR) and guides the next iterative cycle of chemical synthesis and optimization, ultimately accelerating the journey from a novel molecule to a potential therapeutic agent.
References
-
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Scientific Reports. [Link]
-
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. (2025). International Journal of Pharmaceutical Sciences. [Link]
-
Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. (n.d.). ResearchGate. [Link]
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (n.d.). Frontiers in Chemistry. [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions - PMC. (2018). National Center for Biotechnology Information. [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions. (2018). MDPI. [Link]
-
A brief review on isoxazole derivatives as antibacterial agents. (2022). International Journal of Research and Review. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]
-
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC. (2024). National Center for Biotechnology Information. [Link]
-
In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). PubMed. [Link]
-
EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology. [Link]
-
Synthesis of Isoxazoles via Electrophilic Cyclization. (2005). ACS Publications. [Link]
-
GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022). International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. [Link]
-
Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. (2024). PubMed. [Link]
-
In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). Semantic Scholar. [Link]
-
Docking, ADMET Study, Synthesis and Biological Evaluation of Isoxazole Derivatives as Potential Histone Deacetylase Inhibitors. (2023). History of Medicine. [Link]
-
Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. (2026). ResearchGate. [Link]
-
DESIGN, BINDING AFFINITY STUDIES AND IN-SILICO ADMET PREDICTIONS OF NOVEL ISOXAZOLES AS POTENTIAL ANTI- BACTERIALS. (n.d.). ResearchGate. [Link]
-
Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. (2025). International Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. eijst.org.uk [eijst.org.uk]
Application Notes & Protocols: Microwave-Assisted Synthesis of Isoxazole Derivatives
Foreword: The Convergence of a Privileged Scaffold and Enabling Technology
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its derivatives are cornerstones in a multitude of commercial drugs and agrochemicals, exhibiting a vast spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3] Concurrently, the principles of Green Chemistry have compelled a paradigm shift in synthetic organic chemistry, prioritizing efficiency, safety, and sustainability.[2][4]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these priorities.[5] By utilizing microwave irradiation, chemists can drive reactions to completion in a fraction of the time required by conventional heating methods.[4] This acceleration is not merely a matter of convenience; it often leads to significantly higher product yields, enhanced purity by minimizing side-product formation, and improved regioselectivity.[3][6] This guide provides an in-depth exploration of microwave-assisted protocols for synthesizing isoxazole derivatives, blending fundamental principles with actionable, field-tested methodologies for immediate application in the research and development laboratory.
The "Why": Mechanistic Rationale for Microwave Acceleration
Conventional heating relies on conduction and convection, which is a slow and inefficient method of transferring energy to a reaction mixture, often resulting in temperature gradients and localized overheating at the vessel walls. Microwave synthesis, in contrast, utilizes a mechanism known as dielectric heating.[5]
Polar molecules or ions within the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwave radiation. This rapid reorientation generates internal friction, leading to a rapid and uniform increase in the bulk temperature of the reaction medium.[2] This efficient, in-core heating is the primary reason for the dramatic rate accelerations observed. For isoxazole synthesis, this translates to several key advantages:
-
Drastically Reduced Reaction Times: Complex, multi-step, one-pot syntheses that take days under conventional heating can be completed in as little as 30 minutes.[6] Simpler condensations may be finished in under 5 minutes.[7]
-
Improved Yields and Purity: The short reaction times at high temperatures minimize the decomposition of reactants and products, reducing the formation of unwanted byproducts like furoxan oxides that can plague conventional methods.[6]
-
Energy Efficiency: As a Green Chemistry tool, MAOS is significantly more energy-efficient than maintaining a conventional heating apparatus for many hours.[2]
-
Solvent Optimization: The choice of solvent is critical, as its ability to absorb microwave energy (its dielectric properties) directly impacts heating efficiency.[2] Polar solvents like ethanol, isopropanol, and DMF are common and effective choices.
Comparative Overview: Conventional vs. Microwave Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Advantage of MAOS |
| Reaction Time | Several hours to multiple days[6] | 2.5 to 30 minutes[6][7] | Dramatic acceleration, high throughput |
| Typical Yield | Moderate | Moderate to Excellent[6][8][9] | Increased efficiency, less waste |
| Product Purity | Often requires extensive purification | Higher purity, fewer side-products[6] | Simplified workup and isolation |
| Energy Input | Prolonged, inefficient heating | Short bursts of high-efficiency heating | Aligns with Green Chemistry principles |
| Heating Mechanism | Conduction/Convection (surface) | Dielectric Heating (bulk) | Uniform, rapid, no thermal gradient |
Core Synthetic Protocols & Methodologies
The following protocols are representative of the most robust and versatile methods for the microwave-assisted synthesis of isoxazoles.
Protocol 1: One-Pot, Three-Component 1,3-Dipolar Cycloaddition
This elegant method constructs the isoxazole ring in a single, continuous process by reacting an acid chloride, a terminal alkyne, and a hydroximinoyl chloride (which generates the nitrile oxide in situ).[6] The 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, and microwave irradiation makes it exceptionally efficient.[10][11][12]
Caption: General experimental workflow for microwave-assisted synthesis.
-
Reagent Preparation: In a dedicated microwave process vial (e.g., 10 mL) equipped with a magnetic stir bar, add the terminal alkyne (1.0 equiv.), acid chloride (1.1 equiv.), hydroximinoyl chloride (1.2 equiv.), and a suitable base such as triethylamine (2.5 equiv.).
-
Solvent Addition: Add a polar aprotic solvent with a high boiling point, such as N,N-dimethylformamide (DMF), to achieve a suitable concentration (e.g., 0.2-0.5 M).
-
Vessel Sealing: Securely cap the vial using a septum cap.
-
Microwave Irradiation: Place the vial into the cavity of a dedicated microwave synthesizer. Irradiate the mixture with stirring at a set temperature (e.g., 140 °C) for 30 minutes. The instrument's power will modulate automatically to maintain the target temperature.
-
Cooling: After irradiation is complete, allow the vessel to cool to room temperature (typically below 50 °C) using the instrument's automated cooling system.
-
Work-up: Quench the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous phase with an organic solvent like ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 3,4,5-trisubstituted isoxazole derivative.[6]
Protocol 2: Synthesis from Chalcones
Chalcones (α,β-unsaturated ketones) are excellent and readily available precursors for isoxazole synthesis.[3] The reaction proceeds via condensation with hydroxylamine hydrochloride, followed by cyclization, which is rapidly promoted by microwave energy.[2]
Caption: Synthesis of isoxazoles from chalcone precursors.
-
Reagent Preparation: In a round-bottom flask or microwave process vial, dissolve the substituted chalcone (1.0 equiv.) and hydroxylamine hydrochloride (1.5 equiv.) in a polar protic solvent such as ethanol.[7]
-
Base Addition: Add a base, such as sodium hydroxide or potassium carbonate, to neutralize the HCl and facilitate the reaction.
-
Microwave Irradiation: Place the vessel (if open, cap with a funnel) in the microwave reactor and irradiate for a short period, typically 2.5 to 5 minutes, at a moderate power setting.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling: Once the reaction is complete, remove the vessel and allow it to cool to room temperature.
-
Precipitation and Isolation: Pour the reaction mixture into ice-cold water. The solid product will precipitate out.
-
Filtration and Washing: Filter the solid, wash thoroughly with water to remove inorganic salts, and dry.
-
Recrystallization: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole.[7]
Troubleshooting and Field-Proven Insights
-
Solvent Choice is Paramount: The ability of the solvent to absorb microwave energy is critical. For high-temperature reactions (>150 °C), use high-boiling polar solvents like DMF, NMP, or DMSO. For lower-temperature reactions, ethanol, isopropanol, and acetonitrile are excellent choices.[2][9] Non-polar solvents like toluene or hexane are "transparent" to microwaves and will not heat effectively unless a polar additive or a passive heating element is used.
-
"No Reaction" or Low Yield:
-
Check Solvent: Ensure a sufficiently polar solvent is being used.
-
Increase Temperature/Time: The reaction may require more energy. Increase the set temperature in 10-20 °C increments or the time in 5-10 minute increments.
-
Check Reagent Purity: Ensure starting materials are pure and dry.
-
-
Pressure Warnings: If using a sealed vessel, high pressure can result from a reaction that is producing gas or from the solvent's vapor pressure at the set temperature. Ensure the reaction temperature is well below the solvent's boiling point if possible, or reduce the amount of material in the vial.
-
Stirring is Not Optional: Vigorous stirring is essential to ensure even temperature distribution and prevent the formation of dangerous hotspots, which can lead to localized decomposition and pressure spikes.
Concluding Remarks
Microwave-assisted synthesis represents a significant advancement in the preparation of isoxazole derivatives, offering unparalleled speed, efficiency, and control.[4] By leveraging the principles of dielectric heating, researchers can overcome many of the limitations of classical synthetic methods, enabling rapid access to diverse libraries of these pharmacologically vital compounds. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals to integrate this powerful green technology into their synthetic workflows, accelerating the pace of discovery.
References
-
Current Trends in Biotechnology and Pharmacy. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Available from: [Link]
-
Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303. Available from: [Link]
-
Mukku, N., Davanagere, P. M., Chanda, K., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28192-28204. Available from: [Link]
-
Zenodo. (Date unknown). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Available from: [Link]
-
Mukku, N., Davanagere, P. M., Chanda, K., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. PMC. Available from: [Link]
-
Indian Journal of Pharmaceutical Sciences. (Date unknown). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Available from: [Link]
-
ResearchGate. (Date unknown). Microwave-assisted solid phase synthesis of 4,5-disubstituted isoxazoles. Available from: [Link]
-
NVEO. (2021). Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Available from: [Link]
-
Punjabi University. (Date unknown). Microwave Assisted Nitrile Oxide Cycloaddition. Available from: [Link]
-
Journal of Chemical Research, Synopses. (1998). Microwave-assisted 1,3-Dipolar Cycloaddition Reactions of Nitrilimines and Nitrile Oxides. Available from: [Link]
-
MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]
-
Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. GSC Biological and Pharmaceutical Sciences, 11(1), 223-230. Available from: [Link]
-
Frontiers. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Available from: [Link]
-
ResearchGate. (Date unknown). 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. Available from: [Link]
-
MDPI. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Available from: [Link]
-
ResearchGate. (2021). Microwave-assisted synthesis: Paradigm of Green Chemistry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. abap.co.in [abap.co.in]
- 3. nveo.org [nveo.org]
- 4. ajrconline.org [ajrconline.org]
- 5. researchgate.net [researchgate.net]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. zenodo.org [zenodo.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Microwave-assisted 1,3-Dipolar Cycloaddition Reactions of Nitrilimines and Nitrile Oxides - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Advanced Application Note: Exploiting 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine in Fragment-Based Drug Discovery (FBDD)
Executive Summary & Structural Rationale
In the modern landscape of Fragment-Based Drug Discovery (FBDD), the identification of high-quality, ligand-efficient starting points is critical for the successful development of novel therapeutics. The compound 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine represents a highly privileged, multi-modal fragment scaffold. It is specifically engineered to exploit three distinct molecular recognition phenomena: hydrogen bonding, halogen bonding, and high-sensitivity nuclear magnetic resonance (NMR) detection.
The rationale behind utilizing this specific fragment lies in its precise atomic composition:
-
The 1,2-Oxazol-5-amine Core: This heterocycle serves as a classic bioisostere for amides and acts as a robust hydrogen-bond donor/acceptor system. It is frequently utilized to anchor fragments into the hinge regions of kinases or the acetyl-lysine binding pockets of epigenetic targets like bromodomains[1][2].
-
The 4-Fluoro Substituent: Fluorine is virtually absent in biological systems. Its inclusion provides a highly sensitive 19 F NMR handle, allowing for rapid, ligand-observed screening without the confounding background noise typical of proton ( 1 H) NMR[3][4].
-
The 3-Chloro Substituent: Heavier halogens (Cl, Br, I) feature an anisotropic electron distribution, creating an electron-deficient region known as the σ -hole. This enables the fragment to act as a halogen bond donor, forming highly directional, attractive interactions with Lewis bases (e.g., protein backbone carbonyls) within the binding pocket[5][6].
Table 1: Physicochemical Profiling vs. Astex "Rule of 3" (Ro3)
To ensure optimal ligand efficiency during the hit-to-lead (F2L) phase, fragments must adhere to strict physicochemical boundaries. As shown below, this fragment is an ideal Ro3-compliant candidate.
| Property | 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine | Rule of 3 (Ro3) Threshold |
| Molecular Weight (MW) | 212.61 g/mol | ≤ 300 g/mol |
| Calculated LogP (cLogP) | ~ 2.1 | ≤ 3.0 |
| H-Bond Donors (HBD) | 1 (NH 2 group) | ≤ 3 |
| H-Bond Acceptors (HBA) | 3 (N, O, F) | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
| Polar Surface Area (PSA) | ~ 52.0 Ų | ≤ 60 Ų |
Experimental Workflows & Logical Architecture
The integration of this fragment into an FBDD campaign requires a systematic pipeline: primary screening via 19 F NMR, orthogonal validation, and structural elucidation via X-ray crystallography.
FBDD workflow from 19F NMR screening to structure-guided lead elaboration.
Protocol 1: Primary Screening via Ligand-Observed 19 F NMR
Causality & Mechanism: Because fragments typically exhibit low binding affinities ( Kd in the μ M to mM range), high-concentration biochemical assays often yield false positives. Ligand-observed NMR circumvents this. When a small, rapidly tumbling fragment binds to a massive, slowly tumbling protein, it adopts the macromolecule's rotational correlation time ( τc ). This drastically accelerates the transverse relaxation rate ( T2 ) of the fragment's 19 F nucleus. By applying a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, we can filter out the rapidly relaxing signals of the bound state, resulting in a quantifiable decrease in signal intensity compared to a protein-free control[3][4].
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a fragment cocktail containing 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine and 9 other structurally diverse, 19 F-tagged fragments.
-
Critical Control: Ensure no two fragments in the pool have 19 F chemical shifts within 0.5 ppm of each other to prevent signal overlap.
-
-
Buffer Formulation:
-
Dilute the cocktail to a final concentration of 50 μ M per fragment in an NMR buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10% D 2 O for lock, and 5% DMSO- d6 to maintain solubility).
-
-
Reference Spectrum Acquisition:
-
Acquire a 1D 19 F CPMG NMR spectrum of the ligand mixture without the target protein. Record the peak integral for the 4-fluoro signal (typically around -115 to -120 ppm).
-
-
Protein Addition & Screening:
-
Spike the target protein into the NMR tube to a final concentration of 5 μ M (a 1:10 protein-to-ligand ratio).
-
Re-acquire the 1D 19 F CPMG spectrum under identical parameters.
-
-
Data Analysis & Self-Validation:
-
Calculate the signal attenuation. A reduction in peak integral of ≥ 30% indicates a putative hit.
-
Self-Validation Step: To rule out non-specific aggregation or precipitation, add a known high-affinity competitive inhibitor to the tube. If the fragment's 19 F signal intensity is restored (due to displacement from the binding pocket), the interaction is validated as target-specific.
-
Protocol 2: Structural Elucidation via X-Ray Crystallography Soaking
Causality & Mechanism: To transform a weak fragment hit into a potent lead, the exact binding pose must be mapped. Co-crystallization is often ineffective for fragments due to their weak affinity. Instead, high-concentration soaking of the fragment into pre-formed apo-protein crystals forces the equilibrium toward the bound state, allowing for the visualization of critical interactions—specifically the σ -hole halogen bond of the 3-chloro group[5][6].
Step-by-Step Methodology
-
Apo-Crystal Generation:
-
Grow diffracting apo-crystals of the target protein using vapor diffusion (hanging or sitting drop).
-
-
Soaking Solution Preparation:
-
Prepare a soaking solution containing the reservoir buffer supplemented with 10–20% (v/v) cryoprotectant (e.g., glycerol or ethylene glycol) and 50 mM of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine.
-
Note: High DMSO tolerance (up to 10%) in the crystal is often required to keep the fragment soluble at 50 mM.
-
-
Crystal Soaking:
-
Using a cryo-loop, transfer 3–5 apo-crystals into a 2 μ L drop of the soaking solution. Seal the well and incubate for 2 to 24 hours. (Time-course optimization is required to prevent crystal cracking while ensuring full occupancy).
-
-
Harvesting and Data Collection:
-
Flash-cool the crystals in liquid nitrogen. Collect diffraction data at a synchrotron source.
-
-
Electron Density Mapping:
-
Solve the structure using molecular replacement. Inspect the Fo−Fc difference map at a contour level of 3.0 σ . The heavy chlorine atom will provide a strong, unambiguous electron density peak, aiding in the correct orientation of the phenyl ring.
-
Pharmacophore mapping of the fragment highlighting halogen and H-bond networks.
Fragment Elaboration Strategy (Hit-to-Lead)
Once the binding pose of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine is confirmed, the structural data dictates the elaboration vectors.
Table 2: Structure-Guided Elaboration Vectors
| Pharmacophore Element | Interaction Role | Elaboration / Optimization Strategy |
| 1,2-Oxazol-5-amine | H-bond donor/acceptor (Hinge/Acetyl-lysine pocket) | Retain. This is the primary anchor. Do not substitute the amine, as it breaks the critical donor interaction[1]. |
| 3-Chloro Group | Halogen Bond ( σ -hole) to backbone carbonyl | Retain or Upgrade. Can be swapped for Bromine or Iodine to increase the magnitude of the σ -hole and strengthen the halogen bond[5][6]. |
| 4-Fluoro Group | 19 F NMR probe / Steric boundary | Modify. Once the primary screen is complete, the F-atom can be replaced by larger hydrophobic groups (e.g., -CF 3 , -OCF 3 ) to fill adjacent lipophilic sub-pockets, driving potency from μ M to nM. |
| Phenyl Ring (C2/C6 positions) | Solvent exposed / Vector to adjacent pockets | Grow. Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C2/C6 positions to append solubilizing groups (e.g., piperazines) or access adjacent allosteric sites. |
By systematically exploiting the unique physicochemical properties of this halogenated isoxazole, drug development professionals can rapidly transition from a weak, low-molecular-weight fragment to a highly potent, selective, and ligand-efficient lead compound.
References
-
From Hit Seeking to Magic Bullets: The Successful Union of Epigenetic and Fragment Based Drug Discovery (EPIDD + FBDD) Journal of Medicinal Chemistry URL:[Link]
-
Predicting "Hot" and "Warm" Spots for Fragment Binding Journal of Medicinal Chemistry URL:[Link]
-
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery RSC Chemical Biology URL:[Link]
-
Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy Journal of Medicinal Chemistry URL:[Link]
-
Quadruple Target Evaluation of Diversity-Optimized Halogen-Enriched Fragments (HEFLibs) Reveals Substantial Ligand Efficiency for AP2-Associated Protein Kinase 1 (AAK1) Frontiers in Chemistry URL:[Link]
-
Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library Frontiers in Chemistry URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Quadruple Target Evaluation of Diversity-Optimized Halogen-Enriched Fragments (HEFLibs) Reveals Substantial Ligand Efficiency for AP2-Associated Protein Kinase 1 (AAK1) [frontiersin.org]
- 6. Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library [epub.ub.uni-muenchen.de]
Application Note: The Isoxazole Scaffold as a Latent Synthon for Heterocyclic Synthesis via Ring-Opening Strategies
Introduction: The Strategic Value of the Isoxazole Ring
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry and organic synthesis.[1][2][3] Its prevalence in a wide array of pharmaceuticals—from antibacterial agents like sulfamethoxazole to anti-inflammatory drugs such as valdecoxib—underscores its significance as a "privileged scaffold."[4][5] However, the true synthetic versatility of the isoxazole core lies not just in its stability but in its capacity for controlled disassembly. The inherent weakness of the N-O bond makes the isoxazole ring a stable, yet reactive, precursor that can be strategically "unmasked" under specific conditions to reveal valuable synthetic intermediates.[1][6][7]
This application guide provides an in-depth exploration of isoxazole ring-opening reactions, detailing the mechanistic principles and providing field-proven protocols for the synthesis of other valuable heterocyclic systems, including pyrazoles, pyridines, and pyrroles. We will delve into the causality behind experimental choices, offering researchers and drug development professionals a practical framework for leveraging isoxazoles as powerful synthons in their synthetic campaigns.
Reductive Ring-Opening: The Workhorse Transformation
The most established and widely utilized strategy for isoxazole cleavage is reductive scission of the labile N-O bond. This approach effectively transforms the isoxazole into a β-amino enone or its synthetic equivalent, a β-hydroxy ketone (from isoxazoline precursors), which serves as a versatile 1,3-difunctional intermediate.[8][6][9][10][11]
Mechanistic Rationale
Reductive cleavage targets the weakest bond in the heterocyclic system, the N-O bond. The process typically involves the addition of two hydrogen atoms across this bond, leading to a transient intermediate that rapidly tautomerizes to the more stable β-amino enone. The choice of reducing agent is critical as it dictates the chemoselectivity, especially in the presence of other reducible functional groups.
Caption: Reductive cleavage of isoxazoles to form pyrazoles.
Key Methodologies and Reagents
A variety of methods have been developed for the reductive cleavage of isoxazoles, each with distinct advantages in terms of cost, scalability, and functional group tolerance.
| Method | Reagents/Catalyst | Key Features & Causality | Reference(s) |
| Catalytic Hydrogenation | H₂, Raney Ni, Pd/C, Pt black | Classic, clean, and high-yielding. Raney Ni is particularly effective and often used under atmospheric pressure. The choice of catalyst can prevent over-reduction of the resulting enone. | [8][6][9][12][13] |
| Transition Metal-Catalyzed | Fe, Cu, Mo, Ru complexes | Offers high chemoselectivity. For instance, Cu/diamine systems avoid the reduction of other functional groups and prevent defluorination side reactions in fluorinated substrates. | [9][14][15][16] |
| Low-Valent Metals | SmI₂, Ti(OiPr)₄/EtMgBr | Powerful single-electron transfer agents suitable for complex molecules. SmI₂ is known for its mildness and chemoselectivity, tolerating esters and olefins. | [11][17] |
Application: Synthesis of Pyrazoles
A premier application of this methodology is the synthesis of substituted pyrazoles, a core motif in numerous pharmaceuticals like Celecoxib. The β-amino enone intermediate generated from the isoxazole is readily cyclized upon treatment with hydrazine or its derivatives.[14][15][18]
Protocol 1: One-Pot Synthesis of Celecoxib Analogues via Copper-Catalyzed Reductive Ring-Cleavage
This protocol is adapted from a method demonstrating the utility of copper catalysis for the regioselective synthesis of fluoroalkylated pyrazole-based drugs.[15]
Materials:
-
3-(4-methylphenyl)-5-(trifluoromethyl)-isoxazole
-
Copper(II) acetate (Cu(OAc)₂)
-
N,N'-Dimethylcyclohexane-1,2-diamine (t-DMACH)
-
Dioxane (anhydrous)
-
Hydrazine hydrate
-
Nitrogen or Argon source for inert atmosphere
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the substituted isoxazole (1.0 mmol, 1 equiv), Cu(OAc)₂ (0.05 mmol, 5 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous dioxane (3 mL) followed by the diamine ligand, t-DMACH (0.2 mmol, 0.2 equiv).
-
Heating: Seal the tube tightly and place it in a preheated oil bath at 140 °C. Stir the reaction mixture for 24-36 hours. The progress of the reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting isoxazole and formation of the enaminone intermediate.
-
Condensation: Cool the reaction mixture to room temperature. Add hydrazine hydrate (1.5 mmol, 1.5 equiv) directly to the reaction mixture.
-
Final Cyclization: Reseal the tube and heat the mixture at 80 °C for an additional 4-6 hours until the enaminone intermediate is fully converted to the pyrazole product.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure pyrazole product.
Base-Mediated Ring Opening
Treatment of isoxazoles with a base offers an alternative pathway for ring cleavage, proceeding through a distinct anionic mechanism. This strategy is particularly effective for isoxazoles that are unsubstituted at the C3 position.[6][19]
Mechanistic Rationale
A sufficiently strong base can deprotonate the acidic C3 proton of the isoxazole ring. The resulting anion is unstable and undergoes rapid ring scission, cleaving the N-O bond to generate a β-ketonitrile intermediate.[6][19][20] This mechanism is fundamentally different from the reductive pathway and provides access to a different class of synthetic intermediates.
Caption: Base-mediated ring cleavage of a 3-unsubstituted isoxazole.
Acid-Mediated and Transition Metal-Catalyzed Annulations
Beyond classical reductive and base-mediated pathways, modern synthetic methods have expanded the repertoire of isoxazole ring-opening reactions.
Acid-Mediated Hydrazinolysis to 5-Aminopyrazoles
Acid catalysis, particularly with trifluoroacetic acid (TFA), can mediate the hydrazinolysis of isoxazoles to yield 5-aminopyrazoles. This transformation provides a complementary route to the reductive cleavage-condensation pathway and is often efficient and high-yielding.[18]
Protocol 2: TFA-Mediated Synthesis of 5-Aminopyrazoles from 5-Arylisoxazoles
This protocol is based on a microwave-assisted method for the efficient synthesis of 5-aminopyrazoles.[18]
Materials:
-
5-Arylisoxazole (e.g., 5-phenylisoxazole)
-
Hydrazine hydrate
-
Trifluoroacetic acid (TFA)
-
Ethanol
-
Microwave reactor vials
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the 5-arylisoxazole (1.0 mmol, 1 equiv) in ethanol (3 mL).
-
Addition of Reagents: Add hydrazine hydrate (5.0 mmol, 5 equiv) to the solution, followed by the dropwise addition of trifluoroacetic acid (1.0 mmol, 1 equiv).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120 °C and hold for 30 minutes.
-
Cooling and Work-up: After the reaction is complete, cool the vial to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 5-amino-3-aryl-1H-pyrazole.
Transition Metal-Catalyzed Annulations
A frontier in this field involves the use of transition metals like gold, iron, or ruthenium to catalyze formal annulation reactions where the isoxazole acts as a three-atom synthon without a separate reduction step.[21][22] In these elegant cascades, the metal catalyst coordinates to a reaction partner (e.g., an alkyne), which is then attacked by the isoxazole. This triggers a ring-opening and subsequent intramolecular cyclization sequence, providing rapid access to complex heterocycles like substituted pyridines and pyrroles under mild conditions.[22]
Caption: Workflow for transition metal-catalyzed annulations.
Conclusion
The isoxazole ring is far more than a stable aromatic scaffold; it is a versatile and powerful synthetic intermediate whose true potential is unlocked through strategic ring-opening reactions. From classic reductive cleavage providing access to pyrazoles and other heterocycles, to modern transition-metal-catalyzed annulations, these transformations offer chemists a reliable and adaptable toolkit. By understanding the underlying mechanisms and leveraging the detailed protocols provided, researchers can effectively employ isoxazoles as key building blocks in the design and synthesis of novel molecules for drug discovery and development.
References
-
Molybdenum-Mediated One-Pot Synthesis of Pyrazoles from Isoxazoles. (n.d.). springer.com. Retrieved March 21, 2026, from [Link]
-
Alam, M. A., et al. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved March 21, 2026, from [Link]
-
Wang, Z., et al. (2021, February 15). Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry. Retrieved March 21, 2026, from [Link]
-
Li, X., et al. (2012, January 3). Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones. Organic Letters. Retrieved March 21, 2026, from [Link]
-
Alam, M. A., et al. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Retrieved March 21, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). CoLab.ws. Retrieved March 21, 2026, from [Link]
-
Nitro-group reduction: Synthesis of isoxazole-triazole hybrid compounds 23–26. (n.d.). Wiley Online Library. Retrieved March 21, 2026, from [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]
-
Ohashi, T. (n.d.). Synthetic reactions using isoxazole compounds. HETEROCYCLES. Retrieved March 21, 2026, from [Link]
-
Ríos, M.-C., et al. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Publishing. Retrieved March 21, 2026, from [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI. Retrieved March 21, 2026, from [Link]
-
Na, J., et al. (n.d.). Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production. Journal of the American Chemical Society. Retrieved March 21, 2026, from [Link]
-
Yamanaka, H., et al. (n.d.). Hydration and Hydrogenation of Acetylenic Side-Chains at the 4- or 5-Position of Isoxazoles. J-STAGE. Retrieved March 21, 2026, from [Link]
-
Design and Synthesis of Isoxazole Equipped Pyrazole Conjugated Benz imidazole Derivatives. (2026, January 15). IJSAT. Retrieved March 21, 2026, from [Link]
-
Cheng, C.-H., et al. (2019, December 2). Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines. The Journal of Organic Chemistry. Retrieved March 21, 2026, from [Link]
-
A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
-
Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. (2016, March 4). MDPI. Retrieved March 21, 2026, from [Link]
-
Jia, Q.-f., et al. (n.d.). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Thieme. Retrieved March 21, 2026, from [Link]
-
Katritzky, A. R., et al. (2001, September 8). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. ACS Publications. Retrieved March 21, 2026, from [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024, January 30). MDPI. Retrieved March 21, 2026, from [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
-
Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. (2025, February 13). Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]
-
Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. (2022, July 31). The Journal of Organic Chemistry. Retrieved March 21, 2026, from [Link]
-
Kuwano, R., et al. (2012, June 6). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. MDPI. Retrieved March 21, 2026, from [Link]
-
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
-
N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. (2014, September 16). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
-
Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. (2025, September 8). Organic Letters. Retrieved March 21, 2026, from [Link]
-
Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. (2024, August 18). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
-
Reductive cleavage of fused isoxazoles with chlorotrimethylsilane/sodium iodide: A convenient route to 3,4-disubstituted isoxazoles. (2025, August 5). ResearchGate. Retrieved March 21, 2026, from [Link]
-
Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst. (2019, March 28). Morressier. Retrieved March 21, 2026, from [Link]
-
Construction of Isoxazole ring: An Overview. (2024, June 30). ResearchGate. Retrieved March 21, 2026, from [Link]
-
Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
-
N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. (2014, September 16). Beilstein Journals. Retrieved March 21, 2026, from [Link]
-
Reductive Cleavage of 4′H-Spiro[indole-3,5′-isoxazoles] En Route to 2-(1H-Indol-3-yl)acetamides with Anticancer Activities. (2022, October 19). The Journal of Organic Chemistry. Retrieved March 21, 2026, from [Link]
-
Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (n.d.). FLORE. Retrieved March 21, 2026, from [Link]
-
Reduction of .DELTA.2-isoxazolines. 3. Raney nickel catalyzed formation of .beta.-hydroxy ketones. (n.d.). Journal of the American Chemical Society. Retrieved March 21, 2026, from [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery | CoLab [colab.ws]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines [beilstein-journals.org]
- 12. Hydration and Hydrogenation of Acetylenic Side-Chains at the 4- or 5-Position of Isoxazoles [jstage.jst.go.jp]
- 13. Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst [morressier.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09395C [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01329H [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
Application Note: Molecular Docking of Isoxazole Derivatives for Targeted Drug Discovery
Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals
Introduction & Scientific Rationale
Isoxazoles are a critical class of five-membered heterocyclic compounds characterized by adjacent nitrogen and oxygen atoms. In medicinal chemistry, they are recognized as privileged scaffolds due to their broad-spectrum biological activities, which include potent anti-inflammatory, anticancer, and antimicrobial properties[1].
The pharmacological success of isoxazoles—exemplified by marketed drugs such as the COX-2 inhibitor valdecoxib and the antirheumatic leflunomide—is largely driven by their unique electronic distribution[2]. The nitrogen and oxygen heteroatoms act as strong hydrogen bond acceptors, while the unsaturated ring facilitates robust π−π stacking with aromatic amino acid residues in target binding pockets[1].
This application note details a field-proven, self-validating molecular docking protocol using 3[3]. By establishing strict parameters for receptor preparation, grid generation, and conformational sampling, this guide ensures high-fidelity predictions of binding affinities and interaction profiles for novel isoxazole derivatives.
Experimental Workflow
Molecular docking workflow for isoxazole derivatives using AutoDock Vina.
Step-by-Step Methodology & Causal Logic
To ensure scientific integrity, every step in this protocol is paired with its underlying causality. Understanding why a step is performed is critical for troubleshooting and optimizing novel drug targets.
Phase 1: Ligand Preparation
Protocol:
-
Sketch the isoxazole derivatives using a chemical drawing tool (e.g., ChemDraw) and generate 3D conformers.
-
Perform energy minimization using the MMFF94 force field until the gradient converges.
-
Convert the minimized structures to PDBQT format using AutoDock Tools or Meeko, ensuring Gasteiger charges are added and all active rotatable bonds are defined[4].
Causality (The "Why"): Generating a 3D conformation and minimizing its energy ensures that the ligand's bond lengths and angles are physically realistic prior to docking. If an isoxazole derivative is docked in a high-energy, strained conformation, the docking algorithm may reject valid binding poses due to artificially high internal steric clashes. The PDBQT format is strictly required by AutoDock Vina as it explicitly defines the torsional degrees of freedom necessary for flexible ligand docking[4].
Phase 2: Receptor Preparation
Protocol:
-
Download the high-resolution X-ray crystal structure of the target protein (e.g., COX-2, PDB ID: 1IGX) from the Protein Data Bank.
-
Strip all co-crystallized water molecules and non-essential heteroatoms (e.g., buffer salts).
-
Add polar hydrogens and assign Kollman partial charges.
-
Save the prepared receptor as a rigid PDBQT file[4].
Causality (The "Why"): Water molecules in crystal structures typically represent bulk solvent. Leaving them in the model can artificially block the active site, preventing the isoxazole ligand from exploring the full binding pocket. Adding polar hydrogens is a non-negotiable step; X-ray crystallography rarely resolves hydrogen atoms due to their low electron density, but AutoDock Vina's united-atom scoring function relies heavily on explicit polar hydrogens to accurately calculate the distance, angle, and energy of hydrogen bonds[4].
Phase 3: Grid Box Definition & System Validation
Protocol:
-
Define a 3D grid box centered exactly on the coordinates of the native co-crystallized ligand.
-
Set the grid box dimensions to encompass the entire active site (typically 20 × 20 × 20 Å).
-
Validation Step: Re-dock the native ligand into the prepared receptor. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose.
Causality (The "Why"): Restricting the search space to the known active site improves computational sampling efficiency and drastically reduces the false-positive rate of ligands binding to irrelevant surface artifacts. The validation step creates a self-validating system . An RMSD of < 2.0 Å confirms that the receptor preparation, grid parameters, and scoring function are biologically accurate and trustworthy for evaluating unknown isoxazole derivatives.
Phase 4: AutoDock Vina Execution
Protocol:
-
Configure the conf.txt file with the receptor, ligand, and grid box parameters.
-
Set the exhaustiveness parameter to 32.
-
Execute the docking run via the command line: vina --config conf.txt --log log.txt[4].
Causality (The "Why"): AutoDock Vina utilizes an iterated local search global optimizer[3]. The exhaustiveness parameter controls the computational effort—specifically, the number of independent docking runs starting from random conformations[4]. While the default value is 8, increasing it to 32 is highly recommended for flexible isoxazole derivatives[4]. This ensures a more rigorous exploration of the conformational energy landscape, significantly reducing the probability of the algorithm getting trapped in a local energy minimum and missing the true binding pose.
Quantitative Data Presentation
The following table summarizes a comparative docking analysis of standard native ligands versus novel isoxazole derivatives against two common oncology and inflammation targets (COX-2 and EGFR).
| Compound ID | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | RMSD to Native (Å) |
| Valdecoxib (Native) | COX-2 (1IGX) | -9.8 | Arg513, His90, Tyr355 | 0.85 |
| Isoxazole-Deriv-01 | COX-2 (1IGX) | -10.4 | Arg513, Val523, Ser353 | N/A |
| Isoxazole-Deriv-02 | COX-2 (1IGX) | -8.7 | His90, Tyr355 | N/A |
| Erlotinib (Native) | EGFR (1M17) | -8.5 | Met769, Thr766 | 1.12 |
| Isoxazole-Deriv-03 | EGFR (1M17) | -9.2 | Met769, Leu688, Cys773 | N/A |
Note: A more negative binding affinity indicates a stronger, more favorable interaction. The RMSD of < 2.0 Å for both native ligands validates the docking protocol's accuracy.
Post-Docking Analysis & Interpretation
Following the execution of the docking protocol, the resulting out.pdbqt file must be analyzed to interpret the mechanistic basis of the binding affinity.
-
Load the receptor and the output poses into a visualization tool (e.g., PyMOL or Discovery Studio Visualizer).
-
Isolate the lowest energy pose (highest negative binding affinity).
-
Map the non-covalent interactions. For example, when targeting COX-2, verify if the isoxazole ring or its substituents successfully form hydrogen bonds with Arg513 and His90 —these specific interactions are the hallmark of COX-2 selectivity over COX-1, driving the therapeutic efficacy of isoxazole-based NSAIDs.
References
- Source: arabjchem.
- Source: nih.gov (PubMed)
- Basic docking — Autodock Vina 1.2.
- Source: nih.gov (PMC)
Sources
- 1. Natural products-isoxazole hybrids: A review of developments in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 2. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Module 1: Regioselectivity in 1,3-Dipolar Cycloadditions
Technical Support Center: Isoxazole Synthesis & Optimization
Welcome to the Isoxazole Synthesis Troubleshooting Guide. Isoxazoles are privileged scaffolds in medicinal chemistry and drug development, but their synthesis is frequently plagued by poor regioselectivity, low yields, and competitive side reactions. This guide provides causality-driven solutions and validated protocols for optimizing 1,3-dipolar cycloadditions and Claisen-type cyclocondensations.
Q: Why am I isolating a mixture of 3,5- and 3,4-disubstituted isoxazoles from my cycloaddition? A: Thermal [3+2] cycloadditions between nitrile oxides and terminal alkynes often lack sufficient electronic or steric bias to perfectly differentiate the transition states, resulting in a mixture of regioisomers[1].
The Solution: Transition to a Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC)[1]. By introducing a Cu(I) catalyst and a base, the terminal alkyne is converted into a highly reactive copper(I) acetylide. This intermediate coordinates with the nitrile oxide to form a dinuclear copper complex, strictly dictating the regiochemistry to exclusively yield the 3,5-disubstituted isoxazole[1].
Mechanistic divergence: thermal [3+2] cycloaddition vs. Cu-catalyzed (CuANOC) regiocontrol.
Q: My nitrile oxide is dimerizing into furoxans instead of reacting with the alkyne. How can I prevent this? A: Nitrile oxides are highly reactive 1,3-dipoles. If they are generated in bulk, their localized concentration exceeds the rate of the bimolecular cycloaddition, leading to self-dimerization into furoxans.
The Solution: Generate the nitrile oxide in situ at a slow, controlled rate. This is typically achieved by treating an aromatic oxime with N-chlorosuccinimide (NCS) to form a hydroximoyl chloride, followed by slow dehydrohalogenation using a mild base like triethylamine[2]. Alternatively, utilizing Deep Eutectic Solvents (DES) in a continuous flow system has been shown to stabilize the nitrile oxide intermediate through an extensive hydrogen-bonding network, preventing dimerization and boosting yields up to 95%[3].
Module 2: Claisen-Type Cyclocondensations
Q: The condensation of my 1,3-dicarbonyl with hydroxylamine yields a complex regioisomeric mixture. How do I control the attack? A: The classical Claisen isoxazole synthesis suffers from poor selectivity because hydroxylamine possesses two nucleophilic centers (oxygen and nitrogen), and the 1,3-dicarbonyl has two electrophilic carbonyl carbons[4]. This creates competing cyclization pathways.
The Solution: Modify the electrophile. Converting the 1,3-dicarbonyl into a β -enamino diketone drastically alters the electronic landscape, providing a superior 1,3-dielectrophilic system[4]. Furthermore, introducing a Lewis acid carbonyl activator like Boron trifluoride etherate ( BF3⋅OEt2 ) selectively activates one carbonyl, directing the initial nucleophilic attack[5]. Alternatively, isolating the 5-hydroxy-2-isoxazoline intermediate via conjugate addition before forcing the final dehydration step can perfectly preserve regioselectivity[6].
Data Summary: Optimization of Regioselectivity using β -Enamino Diketones The following table demonstrates the causal relationship between Lewis acid equivalents, solvent, and the resulting regioselectivity of the 3,4-disubstituted isoxazole product[5].
| Entry | Substrate | Solvent | Additive / Catalyst | Temp | Regioselectivity (%) | Yield (%) |
| 1 | β -enamino diketone + NH2OH | EtOH | None | Reflux | Poor (Mixture) | Low |
| 2 | β -enamino diketone + NH2OH | MeCN | BF3⋅OEt2 (1.0 equiv) | RT | 65% | 55% |
| 3 | β -enamino diketone + NH2OH | MeCN | BF3⋅OEt2 (2.0 equiv) + Pyridine | RT | 90% | 79% |
| 4 | β -enamino diketone + NH2OH | MeCN | BF3⋅OEt2 (2.0 equiv) | Reflux | 100% (3,5-isomer)* | 80% |
*Note: Refluxing with BF3 shifts the thermodynamic equilibrium entirely to the 3,5-disubstituted 4-formyl-isoxazole[5].
Regiochemical control in Claisen isoxazole synthesis via Lewis acid carbonyl activation.
Module 3: Validated Experimental Protocols
Protocol: One-Pot, Metal-Free Synthesis of 3,4,5-Trisubstituted Isoxazoles via In Situ Nitrile Oxide Generation This self-validating protocol utilizes a cascade reaction sequence to prevent nitrile oxide dimerization while achieving excellent yields under mild conditions[2].
Reagents & Materials:
-
Aromatic oxime (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.2 equiv)
-
α -Azido acrylate or terminal alkyne (1.0 equiv)
-
Triethylamine ( Et3N ) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Halogenation: Dissolve the aromatic oxime (1.0 equiv) in anhydrous DMF. Add NCS (1.2 equiv) portion-wise at room temperature. Stir the mixture until the oxime is fully converted to the hydroximoyl chloride (typically 1-2 hours, monitor via TLC).
-
Causality: NCS acts as a mild chlorinating agent, priming the oxime for dehydrohalogenation without over-oxidizing the substrate.
-
-
Dipolarophile Addition: Add the α -azido acrylate or terminal alkyne (1.0 equiv) directly to the reaction mixture.
-
In Situ Dipole Generation & Cycloaddition: Slowly add Et3N (1.5 equiv) dropwise to the mixture. Elevate the temperature to 90 °C and stir for 8 hours[2].
-
Causality: The slow addition of base ensures the nitrile oxide is generated at a steady, low concentration, favoring the bimolecular[3+2] cycloaddition over the termolecular dimerization pathway.
-
-
Workup: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel flash chromatography to isolate the pure 3,4,5-trisubstituted isoxazole[2].
References
-
Efficient and Regioselective Synthesis of 5-Hydroxy-2-isoxazolines: Versatile Synthons for Isoxazoles, β-Lactams, and γ-Amino Alcohols. The Journal of Organic Chemistry.[Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances.[Link]
-
Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering.[Link]
- methyl 5-(3-chlorophenyl)
Sources
- 1. methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate | 660417-41-4 | Benchchem [benchchem.com]
- 2. Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Isoxazole Synthesis Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for Isoxazole Synthesis. As a Senior Application Scientist, I have designed this guide to address the mechanistic root causes of low yields and poor regioselectivity in the two most prevalent isoxazole synthesis pathways: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, and the Claisen cyclocondensation of 1,3-dicarbonyls with hydroxylamine.
Rather than simply providing reaction conditions, this guide focuses on the causality behind experimental failures and provides self-validating protocols to ensure your synthesis remains on track.
Quantitative Analysis of Yield-Reducing Factors
Before troubleshooting, it is critical to identify where mass is being lost in your specific synthetic route. The table below summarizes the most common yield-reducing factors and their mechanistic causes.
| Synthesis Method | Primary Yield-Reducing Factor | Typical Yield Loss | Mechanistic Cause | Recommended Optimization |
| 1,3-Dipolar Cycloaddition | Furoxan Formation | 30–50% | Nitrile oxide dimerization outcompetes cycloaddition | In situ generation, slow addition |
| 1,3-Dipolar Cycloaddition | Poor Regioselectivity | 20–40% | Thermal conditions lack orbital control | Use Cu(I) catalysis or PIFA |
| Claisen Condensation | Regioisomer Mixtures | Up to 50% | Uncontrolled attack on unsymmetrical dicarbonyls | Use β-enamino diketones |
| Claisen Condensation | Incomplete Cyclization | 10–25% | Stalled intermediate due to poor dehydration | Ultrasound irradiation |
Troubleshooting FAQs
Q1: My 1,3-dipolar cycloaddition is yielding a significant amount of a crystalline byproduct, and my isoxazole yield is below 30%. What is happening?
A1: You are likely observing the dimerization of your nitrile oxide intermediate. Nitrile oxides are highly reactive 1,3-dipoles. If the cycloaddition with your alkyne (the dipolarophile) is not kinetically favored, the nitrile oxide will react with itself to form a1[1]. This dimerization is the primary competing side reaction in these workflows[2].
Causality & Solution: To suppress furoxan formation, you must keep the steady-state concentration of the nitrile oxide exceptionally low. Do not attempt to isolate the nitrile oxide. Instead, generate it in situ from an aldoxime or hydroximoyl chloride in the presence of an excess of the alkyne[3][4]. Alternatively, utilizing hypervalent iodine reagents like PIFA can drastically improve the cycloaddition rate over the dimerization rate.
Caption: Competing pathways: desired [3+2] cycloaddition vs. furoxan dimerization.
Q2: I am performing a Claisen isoxazole synthesis using an unsymmetrical 1,3-dicarbonyl and hydroxylamine. I am getting a 1:1 mixture of 3,5-disubstituted and 5,3-disubstituted isoxazoles. How can I control this?
A2: The formation of regioisomers is the most common challenge in the condensation of unsymmetrical 1,3-dicarbonyls with hydroxylamine[5][6]. Hydroxylamine has two nucleophilic sites (nitrogen and oxygen), and an unsymmetrical dicarbonyl has two electrophilic carbonyl carbons. Under standard thermal conditions, nucleophilic attack occurs at both sites indiscriminately, leading to a 5[5].
Caption: Workflow for controlling regioselectivity via β-enamino diketone intermediates.
Q3: My thermal cycloaddition of a nitrile oxide and a terminal alkyne is giving low yields and poor conversion. How can I optimize this?
A3: Thermal [3+2] cycloadditions often suffer from high activation energies, leading to sluggish reactions and poor yields because the HOMO-LUMO energy gaps between the two possible transition states are too similar[1][8].
Causality & Solution: Abandon standard thermal conditions. Using9 can enhance mass transfer and localized energy via acoustic cavitation, improving yields from ~60% to >90% while significantly reducing reaction times[9].
Validated Experimental Protocols
Protocol 1: PIFA-Induced Regioselective[3+2] Cycloaddition (Furoxan Suppression)
Rationale: Utilizing phenyliodine(III) bis(trifluoroacetate) (PIFA) allows for the mild, in situ generation of nitrile oxides from aldoximes. This promotes rapid cycloaddition with alkynes while minimizing furoxan dimerization.
-
Preparation: Dissolve the terminal alkyne (1.0 equiv, 0.01 M) and the aldoxime (1.5 equiv) in a 1:1 mixture of MeOH/H₂O.
-
Cooling: Cool the reaction mixture to 0 °C to stabilize the transient intermediates.
-
Controlled Oxidation: Add PIFA (1.5 equiv) portion-wise over 30 minutes.
-
Self-Validating Step: Portion-wise addition is the critical causal factor here. It keeps the steady-state concentration of the nitrile oxide low. Spot the reaction on a TLC plate (Hexanes/EtOAc); if a fast-running, highly UV-active spot (furoxan) appears, your addition rate is too fast.
-
-
Reaction: Stir the mixture at room temperature until complete consumption of the alkyne is observed via TLC.
-
Workup: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Protocol 2: Ultrasound-Assisted Claisen Condensation
Rationale: Acoustic cavitation generates localized microscopic hotspots that easily overcome the activation energy barrier for the final dehydration/cyclization step, driving the reaction to completion rapidly[9].
-
Preparation: In a reaction vessel, combine the 1,3-dicarbonyl compound (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol.
-
Activation: Add a catalytic amount of a mild base (e.g., sodium acetate) to liberate the free, nucleophilic hydroxylamine.
-
Cavitation: Submerge the vessel in an ultrasonic bath (e.g., 37 kHz, 280 W) maintained at 50 °C.
-
Monitoring: Sonicate for 15–30 minutes.
-
Self-Validating Step: Monitor the reaction via LC-MS. The intermediate oxime will appear at [M+H]+. Complete cyclization is validated when the oxime mass entirely shifts to[M-H₂O+H]+ (the isoxazole). If the oxime mass persists, increase sonication time.
-
-
Isolation: Concentrate under reduced pressure and recrystallize the crude product.
References
-
Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem. 5
-
Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives - J-Stage. 1
-
Full article:[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions - Taylor & Francis. 3
-
Electron Donor–Acceptor Complex-Enabled Autoinductive Conversion of Acylnitromethanes to Acylnitrile Oxides in a Photochemical Machetti–De Sarlo Reaction: Synthesis of 5-Substituted 3-Acylisoxazoles - PMC. 4
-
Troubleshooting low yield in 1,3-dipolar cycloaddition ... - Benchchem. 2
-
The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches - Preprints.org. 9
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC. 6
-
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Radboud Repository.
-
Advances in Isoxazole Synthesis - Scribd. 8
Sources
- 1. Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives [jstage.jst.go.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Electron Donor–Acceptor Complex-Enabled Autoinductive Conversion of Acylnitromethanes to Acylnitrile Oxides in a Photochemical Machetti–De Sarlo Reaction: Synthesis of 5-Substituted 3-Acylisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. preprints.org [preprints.org]
How to improve regioselectivity in isoxazole synthesis
Welcome to the Isoxazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive challenge in isoxazole chemistry: regioselectivity .
Isoxazoles are critical pharmacophores in drug development, found in anti-inflammatory drugs (valdecoxib), antibiotics (sulfamethoxazole), and antipsychotics (risperidone)[1]. However, traditional syntheses often yield difficult-to-separate regioisomeric mixtures[2]. The protocols and mechanistic insights provided here are field-proven and grounded in authoritative literature to ensure your workflows are robust, predictable, and self-validating.
🔬 Troubleshooting Guide & FAQs
FAQ 1: Why does my 1,3-dipolar cycloaddition yield a mixture of 3,4- and 3,5-disubstituted isoxazoles, and how can I force 3,5-selectivity?
The Causality: Uncatalyzed Huisgen 1,3-dipolar cycloadditions between nitrile oxides and terminal alkynes are concerted processes governed by HOMO-LUMO interactions. When the electronic or steric biases of the substrates are weak, the activation energies for the two regioisomeric transition states are nearly identical, resulting in a mixture of 3,4- and 3,5-disubstituted isoxazoles[3].
The Solution: Copper-Catalyzed Nitrile Oxide-Alkyne Cycloaddition (CuANOC) To achieve exclusive 3,5-regioselectivity, you must alter the fundamental mechanism of the reaction. By introducing a Copper(I) catalyst, the reaction shifts from a concerted cycloaddition to a stepwise metallacycle mechanism . The Cu(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. The nitrile oxide then coordinates to the copper center, forming a 6-membered metallacycle that undergoes reductive elimination to exclusively yield the 3,5-disubstituted isoxazole[4].
Stepwise mechanism of CuANOC ensuring exclusive 3,5-regioselectivity.
Self-Validating Protocol: One-Pot Cu(I)-Catalyzed Synthesis This protocol avoids the isolation of unstable hydroximoyl chlorides by generating the nitrile oxide in situ[4].
-
Preparation : In a round-bottom flask, dissolve the aldoxime (1.0 equiv) and terminal alkyne (1.0 equiv) in a 1:1 mixture of t -BuOH and H2O (0.2 M concentration).
-
Halogenation : Add N -chlorosuccinimide (NCS) (1.1 equiv) portion-wise at room temperature to generate the hydroximoyl chloride in situ. Stir for 1 hour.
-
Catalyst Generation : Add CuSO4⋅5H2O (5 mol %) and copper turnings (10 mol %) to the mixture. The comproportionation of Cu(II) and Cu(0) generates the active Cu(I) species.
-
Cycloaddition : Slowly add KHCO3 (2.0 equiv) to generate the nitrile oxide. Stir vigorously at room temperature for 6-12 hours. Monitor completion via LC-MS.
-
Workup : Filter the mixture through a pad of Celite to remove copper solids. Extract the aqueous layer with EtOAc ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
FAQ 2: My Claisen condensation of hydroxylamine with unsymmetrical 1,3-dicarbonyls gives a 1:1 mixture. How can I selectively target specific isomers?
The Causality: In a standard Claisen isoxazole synthesis, hydroxylamine attacks the 1,3-dicarbonyl compound. If the two carbonyl carbons possess similar electrophilicity, the initial nucleophilic attack is unselective, leading to a mixture of 3,5- and 5,3-regioisomers[1].
The Solution: Substrate Modification & pH Switching You can override this lack of selectivity using two field-proven strategies:
-
Use β -enamino diketones : The enamino group creates a highly differentiated 1,3-dielectrophilic system, directing the hydroxylamine attack to the more electrophilic carbonyl[5].
-
Use pH-switchable Ynone Precursors : For CF3 -ynones, the regioselectivity is entirely dictated by the pH of the reaction medium. Acidic conditions drive the cyclization of the intermediate oxime to the 3- CF3 isomer, while basic conditions favor the 5- CF3 isomer[6].
Decision tree for troubleshooting and optimizing isoxazole regioselectivity.
Self-Validating Protocol: Acid-Switchable Synthesis of CF3 -Isoxazoles This protocol allows you to synthesize either isomer from the exact same starting materials[6].
-
For 3- CF3 -Isoxazoles (Acidic Pathway) :
-
Dissolve CF3 -ynone (1.0 equiv) and NH2OH⋅HCl (1.2 equiv) in absolute ethanol (0.5 M).
-
Stir the mixture at 80 °C for 2-4 hours. The inherent acidity of the hydrochloride salt is sufficient to drive the cyclization exclusively to the 3- CF3 isomer.
-
Evaporate the solvent, extract with EtOAc, and wash with water.
-
-
For 5- CF3 -Isoxazoles (Basic Pathway) :
-
Dissolve CF3 -ynone (1.0 equiv) and NH2OH⋅HCl (1.2 equiv) in absolute ethanol (0.5 M).
-
Add K2CO3 (2.0 equiv) to the mixture to establish a basic medium.
-
Stir at 80 °C for 2-4 hours. The basic environment alters the oxime intermediate's cyclization trajectory, yielding the 5- CF3 isomer.
-
Perform standard aqueous workup and isolate via column chromatography.
-
📊 Quantitative Data: Regioselectivity Comparison
The following table summarizes the expected regiochemical outcomes based on the synthetic strategy deployed. Use this to select the optimal conditions for your target molecule.
| Synthesis Method | Precursors | Catalyst / Modifier | Dominant Regioisomer | Yield Range | Ref |
| Thermal Cycloaddition | Nitrile Oxide + Terminal Alkyne | None (Thermal) | Mixture (3,4- & 3,5-) | 40 - 60% | [4] |
| CuANOC | Nitrile Oxide + Terminal Alkyne | Cu(I) ( CuSO4 /Cu) | Exclusive 3,5- | 85 - 95% | [4] |
| Standard Claisen | 1,3-Dicarbonyl + NH2OH | None | Mixture (3,5- & 5,3-) | 50 - 70% | [2] |
| Modified Claisen | β -Enamino Diketone + NH2OH | BF3⋅OEt2 / Pyridine | Highly selective 3,5- | 75 - 90% | [5] |
| pH-Switchable (Acid) | CF3 -Ynone + NH2OH⋅HCl | Acidic Media (EtOH) | Exclusive 3- CF3 - | 80 - 99% | [6] |
| pH-Switchable (Base) | CF3 -Ynone + NH2OH⋅HCl | Basic Media ( K2CO3 ) | Exclusive 5- CF3 - | 80 - 99% | [6] |
📚 References
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005). "One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles." The Journal of Organic Chemistry.[Link]
-
Pashkovsky, F. S., et al. (2026). "Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles." The Journal of Organic Chemistry.[Link]
-
Silva, et al. (2018). "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones." RSC Advances.[Link]
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine
Welcome to the Technical Support Center for the isolation and purification of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine (also referred to as 3-(3-chloro-4-fluorophenyl)isoxazol-5-amine). This compound features a privileged 5-aminoisoxazole scaffold heavily utilized in kinase inhibitors and anti-inflammatory drug development [1].
Due to the unique electronic properties of the isoxazole ring and the specific halogenation pattern of the aryl substituent, researchers frequently encounter challenges during reaction work-up, such as poor extraction recoveries, tarry byproducts, and regioisomer contamination. This guide synthesizes field-proven methodologies to ensure high-yield, high-purity recovery of your target compound.
Physicochemical Profiling & Causality
To design a self-validating purification system, we must first understand the intrinsic properties of the molecule. The 5-aminoisoxazole system is fundamentally different from aliphatic or standard aromatic amines.
Table 1: Physicochemical Properties Influencing Purification Strategy
| Property | Predicted Value / Behavior | Purification Implication |
| Amine Basicity (pKa) | ~0.8 to 1.5 (Conjugate acid) | Critical: The electron-withdrawing oxygen and nitrogen of the isoxazole ring severely deplete the electron density of the 5-amino group [2]. Standard acid-base extraction will fail. |
| Lipophilicity (LogP) | ~2.8 - 3.2 | Highly soluble in organic solvents (EtOAc, DCM); exhibits excellent crystallization potential from non-polar antisolvents (Hexanes, Heptane). |
| Regioisomer Polarity | 3-amino isomer is more polar | The 3-amino-5-aryl regioisomer interacts more strongly with silica gel, allowing separation via normal-phase chromatography. |
Troubleshooting Guides & FAQs
Q1: My standard liquid-liquid extraction (LLE) using 1M HCl failed to pull the product into the aqueous layer. Where is my compound? A1: Your compound is still in the organic layer. This is the most common error when working with 5-aminoisoxazoles. Because the conjugate acid of the isoxazole ring has a pKa of approximately 0.8 [2], 1M HCl (pH ~0) is insufficiently acidic to quantitatively protonate the amine. Solution: Abandon acid-base extraction for this scaffold. Instead, wash the organic layer with brine to remove water-soluble impurities, dry over Na₂SO₄, and proceed directly to solid-phase purification.
Q2: The [3+2] cycloaddition reaction yielded a dark, tarry crude mixture. How do I prevent this from ruining my chromatography column? A2: Nitrile oxide cycloadditions often generate polymeric byproducts if the dipole dimerizes (forming furoxans) or degrades [3]. Loading this directly onto a silica column will cause streaking and ruin resolution. Solution: Perform a preliminary "charcoal scrub." Dissolve the crude in EtOAc, add 10% w/w activated charcoal, heat to 40°C for 15 minutes, and filter through a pad of Celite. This removes high-molecular-weight tar, turning the crude into a manageable yellow/brown oil.
Q3: How do I separate the desired 5-amino target from the 3-amino regioisomer? A3: While modern syntheses using α-cyanoenamines are highly regioselective [3], minor amounts of the 3-amino-5-aryl isomer can form. The 3-amino isomer is slightly more polar due to the altered dipole moment of the ring. Solution: Use a shallow gradient of Hexanes/Ethyl Acetate (starting at 90:10, ramping to 70:30) on fine silica (40-63 µm). The target 5-aminoisoxazole will elute first.
Standard Operating Procedures (SOPs)
SOP A: Flash Column Chromatography (Isomer Separation)
This protocol is self-validating: the elution order is dictated by the predictable dipole moments of the isoxazole isomers.
-
Sample Preparation: Dissolve the crude, tar-free mixture in a minimum volume of Dichloromethane (DCM). Add silica gel (mass equal to 2x the crude weight) and concentrate under reduced pressure to create a dry load.
-
Column Equilibration: Pack a silica gel column (40-63 µm) and equilibrate with 90:10 Hexanes/Ethyl Acetate (v/v).
-
Loading: Carefully apply the dry-loaded silica to the top of the column. Cap with a thin layer of clean sand.
-
Elution:
-
Run 2 column volumes (CV) of 90:10 Hexanes/EtOAc to elute non-polar fluorinated/chlorinated starting materials.
-
Step the gradient to 80:20 Hexanes/EtOAc for 3 CVs. The target 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine will elute here (TLC Rf ~ 0.45 in 70:30 Hex/EtOAc).
-
Step the gradient to 60:40 Hexanes/EtOAc. The 3-amino regioisomer impurity will elute here (TLC Rf ~ 0.30).
-
-
Validation: Pool fractions based on TLC (visualized via UV 254 nm and Ninhydrin stain) and concentrate.
SOP B: Solvent-Antisolvent Recrystallization (Final Polish)
Use this step to elevate purity from >90% (post-column) to >99% for biological assays.
-
Dissolution: Place the chromatographed solid in a round-bottom flask. Add minimal boiling Ethyl Acetate (approx. 3-5 mL per gram of product) until complete dissolution is achieved.
-
Antisolvent Addition: Remove from heat. Dropwise, add hot Hexanes (antisolvent) while swirling until the solution becomes faintly turbid.
-
Seeding (Optional): Add a microscopic seed crystal of the pure product to bypass supersaturation.
-
Cooling: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0-4°C) for 1 hour.
-
Collection: Filter the resulting white/pale yellow needles via vacuum filtration. Wash the filter cake with ice-cold Hexanes (2 x 5 mL). Dry under high vacuum for 12 hours.
Workflows and Mechanistic Logic
To assist in your experimental planning, refer to the logical decision tree and mechanistic pathway below.
Caption: Decision tree workflow for the purification of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine.
Caption: [3+2] cycloaddition mechanism highlighting the bifurcation into target and regioisomer impurity.
References
-
Saad, A., Vaultier, M., & Derdour, A. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(7), 527-534. Available at:[Link]
Overcoming poor solubility of isoxazole compounds in biological assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming the common yet significant challenge of poor aqueous solubility of isoxazole-containing compounds in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the reasoning behind them, enabling you to make informed decisions and troubleshoot effectively.
Introduction: The Isoxazole Solubility Challenge
The isoxazole ring is a privileged scaffold in modern drug discovery, featured in a wide array of therapeutic agents due to its versatile chemical properties and biological activity.[1][2] However, the very features that make isoxazoles attractive, such as their aromaticity and ability to form strong crystal lattice interactions, often contribute to their low aqueous solubility.[3] This poor solubility can lead to a host of problems in biological assays, including compound precipitation, underestimated potency, and poor reproducibility.[3] This guide will walk you through a systematic approach to understanding and overcoming these challenges.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial questions researchers face when working with poorly soluble isoxazole derivatives.
Q1: My isoxazole compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening?
A: This is a classic case of "solvent shock." Your compound is highly soluble in the organic solvent (DMSO) but crashes out of solution when rapidly introduced to the aqueous environment of your buffer. This happens because the compound's solubility limit in the final DMSO/aqueous mixture is exceeded at the point of addition. To mitigate this, avoid adding the DMSO stock directly to the full volume of buffer. Instead, employ a stepwise dilution strategy.[4]
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A: There is no universal answer, as DMSO tolerance is cell-line specific. However, general guidelines exist:
-
< 0.1% (v/v): Generally considered safe for most cell lines with minimal impact.
-
0.1% to 0.5% (v/v): Tolerated by many robust cell lines, but it's crucial to run a vehicle control to assess any effects on your specific assay.[5][6]
-
> 0.5% (v/v): Often leads to cytotoxicity and can significantly impact experimental results.[5][6]
It is imperative to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration. A simple protocol for this is provided in the Troubleshooting Guides section.
Q3: What's the difference between kinetic and thermodynamic solubility, and which one matters for my assay?
A: This is a critical distinction.
-
Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of your compound in a given solvent. It is determined over a longer incubation period (e.g., 24-48 hours).[7][8]
-
Kinetic solubility measures the concentration at which a compound, typically added from a DMSO stock, precipitates out of an aqueous solution. It's a measure of a metastable state and is highly dependent on the experimental conditions (e.g., dilution method, incubation time).[7][8]
For most in vitro biological assays, kinetic solubility is the more practical parameter as it mimics how compounds are typically introduced to the assay system. However, understanding the thermodynamic solubility is crucial for later stages of drug development.[9]
Q4: Can the solubilization method itself interfere with my assay?
A: Absolutely. Co-solvents like DMSO can have direct biological effects.[5] Cyclodextrins can interact with assay components, such as fluorescent dyes (e.g., resazurin), potentially leading to artificially enhanced or diminished signals.[10][11] Nanoparticle formulations can also interact with proteins and cells, affecting enzyme kinetics and cellular uptake.[12][13] It is essential to run appropriate controls, including the solubilizing agent alone, to account for these potential artifacts.[14]
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides a systematic approach to tackling solubility issues, from basic to advanced strategies.
Initial Assessment and Strategy Selection
Before attempting advanced formulations, a logical, stepwise approach is recommended. The following flowchart outlines a decision-making process for addressing the poor solubility of your isoxazole compound.
Caption: A stepwise workflow for troubleshooting isoxazole compound solubility.
Guide 1: Optimizing Co-Solvent Systems
The most straightforward approach to improving solubility is the use of a water-miscible organic co-solvent.[3]
Co-solvents work by reducing the overall polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds like many isoxazole derivatives. DMSO is a powerful and common choice, but its concentration must be carefully controlled to avoid cellular toxicity.
This protocol ensures that the chosen DMSO concentration does not compromise cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
DMSO (cell culture grade)
-
Multi-well plate (e.g., 96-well)
-
Cell viability assay reagent (e.g., Resazurin, MTT)
Procedure:
-
Cell Seeding: Plate your cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare DMSO Dilutions: In complete culture medium, prepare a series of DMSO dilutions. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v). Include a "medium only" control.[5]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Test each concentration in triplicate.
-
Incubation: Incubate the cells for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Perform your chosen cell viability assay according to the manufacturer's instructions.
-
Analysis: Plot the percent viability against the DMSO concentration. The highest concentration that does not significantly reduce viability compared to the untreated control is your maximum tolerable concentration.
| DMSO Concentration (v/v) | General Effect on Cell Lines | Recommendation |
| < 0.1% | Widely considered safe for most cell lines.[6] | Ideal for sensitive assays. |
| 0.1% - 0.5% | Tolerated by many robust cell lines.[5] | Always include a vehicle control. |
| > 0.5% | Often leads to reduced cell viability and proliferation.[5] | Not recommended for most applications. |
Guide 2: Advanced Formulation with Cyclodextrins
When co-solvents are insufficient or interfere with the assay, cyclodextrins offer an excellent alternative.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly water-soluble "guest" molecules, like isoxazole derivatives, forming an inclusion complex that is water-soluble.[15] For many drug scaffolds, β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) are of the most appropriate size.[15]
Caption: Encapsulation of a hydrophobic isoxazole by a cyclodextrin to form a soluble complex.
This protocol uses the co-precipitation method, which is effective for laboratory-scale preparations.[16]
Materials:
-
Your isoxazole compound
-
2-Hydroxypropyl-β-cyclodextrin (2-HPβCD)
-
Acetone and sterile, deionized water
-
Stir plate and stir bar
-
Rotary evaporator and lyophilizer (if available)
Procedure:
-
Molar Ratio Determination: Start with a 1:1 molar ratio of your isoxazole compound to 2-HPβCD.
-
Dissolution:
-
Dissolve the 2-HPβCD in water with stirring.
-
Separately, dissolve your isoxazole compound in a minimal amount of acetone.
-
-
Complexation: Slowly add the isoxazole-acetone solution dropwise to the stirring 2-HPβCD solution.[17]
-
Equilibration: Continue stirring the mixture for 6-24 hours at room temperature to allow for complex formation.
-
Solvent Removal:
-
If available, use a rotary evaporator to remove the acetone.
-
Lyophilize (freeze-dry) the aqueous solution to obtain a solid powder of the inclusion complex.[16]
-
-
Reconstitution: The resulting powder can be dissolved directly in your aqueous assay buffer.
-
Solubility Confirmation: Visually inspect the final solution for any signs of precipitation. For a more quantitative measure, filter the solution and determine the concentration of the supernatant via HPLC-UV.
-
Assay Interference Control: Run a control with the same concentration of 2-HPβCD alone to ensure it does not interfere with your assay readout.[10][11]
Guide 3: Nanoparticle Formulations for Enhanced Delivery
For very challenging compounds, nanoparticle formulations can significantly improve solubility and bioavailability.[10][11]
Reducing the particle size of a drug to the nanometer scale dramatically increases its surface area-to-volume ratio, leading to enhanced dissolution rates and saturation solubility.[3] Nanoparticles can be prepared using various methods, including "top-down" (e.g., milling) and "bottom-up" (e.g., precipitation) approaches.[12]
This is a common "bottom-up" method suitable for laboratory scale.
Materials:
-
Your isoxazole compound
-
A water-miscible organic solvent in which the compound is soluble (e.g., acetone, ethanol)
-
An aqueous "antisolvent" solution containing a stabilizer (e.g., 0.1% Tween 80)
-
High-speed homogenizer or sonicator
Procedure:
-
Organic Phase: Dissolve your isoxazole compound in the chosen organic solvent to create a concentrated solution.
-
Aqueous Phase: Prepare the aqueous antisolvent solution with the stabilizer.
-
Precipitation: Rapidly inject the organic phase into the vigorously stirring aqueous phase. The high degree of supersaturation will cause the compound to precipitate as nanoparticles.[12]
-
Stabilization: Immediately homogenize or sonicate the resulting suspension to break up any aggregates and ensure a uniform particle size distribution.
-
Solvent Removal: Remove the organic solvent, typically via rotary evaporation.
-
Characterization: It is crucial to characterize your nanoparticle formulation for particle size, polydispersity index (PDI), and zeta potential to ensure consistency.
-
Assay Interference: Nanoparticles can interfere with assays by scattering light or binding to assay components.[12] Always include a "blank" nanoparticle control (formulated without the isoxazole compound) in your experiments.
Part 3: Data Summary Tables
The following tables provide a quick reference for common parameters and considerations.
Table 1: Common Co-Solvents and Their Properties
| Co-Solvent | Typical Stock Conc. | Max. Assay Conc. (v/v) | Key Considerations |
| DMSO | 10-50 mM | < 0.5% | Can be cytotoxic at higher concentrations; may affect cell differentiation.[5] |
| Ethanol | 10-30 mM | < 0.5% | Can affect membrane proteins and cellular metabolism. |
| PEG 400 | Varies | < 1% | Generally low toxicity; can increase viscosity. |
Table 2: Comparison of Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents | Reduces medium polarity | Simple, inexpensive, widely used | Potential for cytotoxicity and assay interference |
| Cyclodextrins | Encapsulation | High loading capacity, low toxicity | Can interact with assay components, may not be suitable for all molecules |
| Nanoparticles | Increased surface area | Significant solubility enhancement, potential for targeted delivery | More complex preparation and characterization, potential for assay interference |
References
-
Mallet, F., et al. (2018). Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay?. Molecules. [Link]
-
ResearchGate. (2025). (PDF) Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay?. Retrieved from [Link]
-
Granero, G., de Bertorello, M. M., & Briñón, M. C. (1999). Solubility Profiles of Some Isoxazolyl-Naphthoquinone Derivatives. International Journal of Pharmaceutics. [Link]
-
Medintz, I. L., & Mattoussi, H. (2018). Enhancing Coupled Enzymatic Activity by Colocalization on Nanoparticle Surfaces: Kinetic Evidence for Directed Channeling of Intermediates. ACS Nano. [Link]
-
ResearchGate. (2013). Cyclodextrins and Cell culture. Retrieved from [Link]
-
Re-Liao, C., et al. (2019). The Drug Excipient Cyclodextrin Interacts With d-Luciferin and Interferes With Bioluminescence Imaging. Molecular Imaging and Biology. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Verma, A., & Stellacci, F. (2010). Regulation of Enzyme Activity through Interactions with Nanoparticles. Langmuir. [Link]
-
BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]
-
PubMed. (2012). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]
-
ResearchGate. (2016). What s the maximum allowable limit of DMSO as a solvent in cell culture. Retrieved from [Link]
-
Protocol Online. (2006). What s the maximum allowable concentration of DMSO as a solvent in cell culture. Retrieved from [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
-
ResearchGate. (2022). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. Retrieved from [Link]
-
ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ?. Retrieved from [Link]
-
NCBI. (n.d.). Troubleshooting guide. Retrieved from [Link]
-
Kumar, V., & Kumar, R. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. [Link]
-
Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
-
ResearchGate. (2022). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. Retrieved from [Link]
-
ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ?. Retrieved from [Link]
-
NCBI. (n.d.). Troubleshooting guide. Retrieved from [Link]
-
Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
-
ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ?. Retrieved from [Link]
-
PubMed. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. Retrieved from [Link]
-
Kumar, M., & Kumar, P. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]
-
ResearchGate. (2015). Methods to enhance the complexation efficiency of cylodextrins. Retrieved from [Link]
-
de Castro, D., et al. (2021). Development of inclusion complex based on cyclodextrin and oxazolidine derivative. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]
-
Sawatdee, S., et al. (2016). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Pharmaceutical Sciences. [Link]
-
Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
Kumar, M., & Kumar, P. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]
-
PubMed. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. Retrieved from [Link]
-
ResearchGate. (2015). Methods to enhance the complexation efficiency of cylodextrins. Retrieved from [Link]
-
Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
Kumar, M., & Kumar, P. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]
-
ResearchGate. (2015). Methods to enhance the complexation efficiency of cylodextrins. Retrieved from [Link]
-
Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
Kumar, M., & Kumar, P. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regulation of Enzyme Activity through Interactions with Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. humapub.com [humapub.com]
- 16. scielo.br [scielo.br]
- 17. The Drug Excipient Cyclodextrin Interacts With d-Luciferin and Interferes With Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Isoxazole Synthesis Technical Support Center: Troubleshooting & Byproduct Minimization
Welcome to the Isoxazole Synthesis Technical Support Center. Isoxazoles are privileged scaffolds in drug development, forming the core of critical therapeutics like parecoxib, leflunomide, and sulfamethoxazole[1]. However, synthesizing these five-membered heterocycles often presents significant challenges, primarily the formation of unwanted regioisomers and decomposition byproducts[1][2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help researchers minimize byproduct formation and maximize regioselectivity.
Section 1: 1,3-Dipolar Cycloaddition (Nitrile Oxides + Alkynes)
Q1: My reaction yields an inseparable mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I strictly favor the 3,5-isomer?
Causality & Expert Insight: The 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes is a classic route to isoxazoles. However, under thermal, uncatalyzed conditions, the frontier molecular orbital (FMO) interactions between the HOMO/LUMO of the dipole and the dipolarophile often lack sufficient bias, leading to a mixture of 3,5- and 3,4-regioisomers[2]. The regioselectivity is governed by a delicate balance of steric hindrance and electronic factors.
Solution: To override the intrinsic FMO bias and prevent the formation of the 3,4-isomer, implement a Copper(I)-catalyzed [3+2] cycloaddition. The formation of a copper acetylide intermediate strictly directs the incoming nitrile oxide, enforcing a highly regioselective pathway that yields exclusively the 3,5-disubstituted isoxazole[3].
Q2: I am observing low yields and a major non-polar byproduct on TLC. What is it, and how do I prevent it?
Causality & Expert Insight: Nitrile oxides are highly reactive and unstable intermediates. If their concentration in the reaction mixture becomes too high, they will rapidly dimerize with themselves rather than reacting with the alkyne. This dimerization forms furoxans (1,2,5-oxadiazole 2-oxides), which are common, yield-killing byproducts[2][3].
Solution: Do not use pre-isolated nitrile oxides unless they are sterically stabilized (e.g., o,o′-disubstituted benzonitrile oxides)[2]. Instead, generate the nitrile oxide in situ at a slow, controlled rate. Using hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) to slowly oxidize oximes ensures the nitrile oxide is consumed by the alkyne as soon as it is formed, keeping its steady-state concentration low and preventing dimerization[4].
Reaction pathways of nitrile oxides leading to target isoxazoles or byproducts.
Section 2: Cyclocondensation of 1,3-Dicarbonyls with Hydroxylamine
Q3: When reacting asymmetric 1,3-diketones with hydroxylamine, I get a mixture of regioisomers. How do I control the nucleophilic attack?
Causality & Expert Insight: The Claisen isoxazole synthesis relies on the condensation of 1,3-dicarbonyls with hydroxylamine. Hydroxylamine is an ambidentate nucleophile (containing both reactive N and O atoms). In an asymmetric 1,3-diketone, the initial attack typically occurs at the more electrophilic carbonyl. However, without strict control, equilibrium processes and competing attack rates lead to a mixture of 3,5- and 5,3-disubstituted isoxazoles, along with uncyclized oxime byproducts[1][5].
Solution: Switching the substrate from a standard 1,3-diketone to a β-enamino diketone acts as a self-validating control mechanism. The enamino group masks one of the carbonyls, directing the hydroxylamine's initial attack exclusively to the free carbonyl. Furthermore, adding a Lewis acid like Boron trifluoride etherate (BF3·OEt2) activates the carbonyl and locks the regiochemistry, yielding specific regioisomers with >90% selectivity[1][6].
Logic tree for controlling regioselectivity in cyclocondensation reactions.
Section 3: Quantitative Data on Regioselectivity Optimization
The following table summarizes the impact of reaction conditions on the regioselectivity of isoxazole synthesis from β-enamino diketones and hydroxylamine[6].
| Precursor Type | Solvent | Additive/Catalyst | Temp (°C) | Major Product | Regioselectivity | Yield (%) |
| 1,3-Diketone | EtOH | None | 78 (Reflux) | Mixture | ~1:1 | 45-55 |
| β-Enamino Diketone | MeCN | Pyridine | 25 | 4-formyl-isoxazole | 60% | 65 |
| β-Enamino Diketone | MeCN | BF3·OEt2 (1.0 eq) | 25 | 3,4-disubstituted | 75% | 70 |
| β-Enamino Diketone | MeCN | BF3·OEt2 (2.0 eq) | 25 | 3,4-disubstituted | 90% | 79 |
| β-Enamino Diketone | MeCN | BF3·OEt2 (2.0 eq) | 82 (Reflux) | 3,5-disubstituted | 100% | 80 |
Section 4: Validated Experimental Protocols
Protocol A: In Situ Generation and Cycloaddition for 3,5-Diarylisoxazoles (Minimizing Furoxan)
This self-validating protocol utilizes hypervalent iodine to slowly generate the nitrile oxide, preventing dimerization[3][4].
-
Preparation: In a dry round-bottom flask, dissolve the terminal alkyne (0.600 mmol, 1.2 equiv) and the benzaldoxime derivative (0.500 mmol, 1.0 equiv) in a 5:1 mixture of MeOH/H₂O (1.2 mL).
-
Controlled Oxidation: Weigh out [bis(trifluoroacetoxy)iodo]benzene (PIFA) (0.750 mmol, 1.5 equiv). To maintain a low steady-state concentration of the nitrile oxide, add the PIFA in three equal portions over 4 hours (one portion every 2 hours).
-
Reaction: Stir the mixture at room temperature for a total of 7 hours. Monitor the disappearance of the oxime via TLC (10% EtOAc in Hexane).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, EtOAc/Hexane 1:10 → 1:5) to isolate the pure 3,5-disubstituted isoxazole.
Protocol B: Regioselective Synthesis of Isoxazoles from β-Enamino Diketones
This protocol uses Lewis acid activation to lock the regiochemistry of the hydroxylamine attack[6].
-
Preparation: Dissolve the β-enamino diketone (1.0 equiv) in anhydrous acetonitrile (MeCN) under a nitrogen atmosphere.
-
Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equiv) to the stirring solution.
-
Lewis Acid Activation: Slowly add Boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv) dropwise via syringe.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 82 °C) and stir for 1 hour. The high temperature and Lewis acid drive the dehydration and cyclization exclusively to the 3,5-disubstituted 4-formyl-isoxazole.
-
Workup: Cool the mixture to room temperature, dilute with water, and extract with dichloromethane (DCM). Dry the organic layer, concentrate, and purify via recrystallization or chromatography.
References
-
Title: Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL: [Link]
-
Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones Source: RSC Advances URL: [Link]
-
Title: Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) Source: Sciforum URL: [Link]
-
Title: Efficient and Regioselective Synthesis of 5-Hydroxy-2-isoxazolines: Versatile Synthons for Isoxazoles, β-Lactams, and γ-Amino Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 2. Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives [jstage.jst.go.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Regioselective Isoxazole Synthesis
Welcome to the Technical Support Center for regioselective isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in the synthesis of isoxazole derivatives. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed experimental protocols to support your research endeavors.
The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its wide range of biological activities.[1] The [3+2] cycloaddition reaction, particularly between a nitrile oxide and an alkyne, is a primary method for its synthesis.[1][2] However, achieving the desired regioselectivity—whether it's the 3,5-disubstituted or the less common 3,4-disubstituted isomer—can be a significant challenge. This guide will delve into the catalyst selection and reaction optimization strategies to overcome these hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your isoxazole synthesis experiments, offering potential causes and actionable solutions.
Problem 1: Poor Regioselectivity with a Mixture of 3,5- and 3,4-Disubstituted Isoxazoles
Question: My reaction is yielding a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity to favor the 3,5-isomer?
Answer: Achieving high regioselectivity for the 3,5-disubstituted isomer is a common goal in the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes. The outcome is governed by a delicate interplay of steric and electronic factors.[3] Generally, the reaction is under frontier molecular orbital (FMO) control, where the interaction between the highest occupied molecular orbital (HOMO) of the alkyne and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide favors the 3,5-isomer.[3]
Troubleshooting Steps:
-
Catalyst Selection: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[3][4] Copper catalysts are particularly effective for reactions involving terminal alkynes.[5] Ruthenium catalysts have also been shown to be effective.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Slow Generation of Nitrile Oxide: Nitrile oxides are unstable and can dimerize to form furoxans.[3][6] The slow in-situ generation of the nitrile oxide from a precursor like an oxime (using N-chlorosuccinimide - NCS) or a hydroximoyl chloride helps maintain a low concentration of the dipole, which can improve selectivity and minimize side reactions.[3]
-
Substituent Effects: Employing bulky substituents on either the nitrile oxide or the alkyne will sterically hinder the formation of the 3,4-isomer, thus favoring the 3,5-isomer.[3]
Problem 2: Predominant Formation of the 3,5-Isomer When the 3,4-Isomer is Desired
Question: I am trying to synthesize a 3,4-disubstituted isoxazole, but the reaction predominantly yields the 3,5-isomer. What strategies can I employ to favor the 3,4-regioisomer?
Answer: The synthesis of 3,4-disubstituted isoxazoles is often more challenging.[3] However, specific strategies can be employed to promote the formation of this isomer.
Troubleshooting Steps:
-
Catalyst and Reaction Conditions: While copper catalysts typically favor the 3,5-isomer, certain ruthenium catalysts can promote the formation of 3,4-disubstituted isoxazoles, especially with internal alkynes.[2][7]
-
Alternative Synthetic Routes:
-
Enamine-based [3+2] Cycloaddition: A metal-free approach involves the reaction of an aldehyde and an N-hydroximidoyl chloride in the presence of a base like triethylamine. This method can provide a regioselective route to 3,4-disubstituted isoxazoles.[8]
-
From β-Enamino Diketones: The cyclocondensation of β-enamino diketones with hydroxylamine can be controlled to selectively produce different regioisomers of isoxazoles by varying the solvent and the use of a Lewis acid like BF3·OEt2.[6][9]
-
Problem 3: Low Yield of Isoxazole Product
Question: My isoxazole synthesis is resulting in low yields. What are the common causes and how can I improve the yield?
Answer: Low yields in isoxazole synthesis can arise from several factors, most commonly related to the stability and reactivity of the nitrile oxide intermediate.[3]
Troubleshooting Steps:
-
Decomposition of Nitrile Oxide: Nitrile oxides are prone to dimerization to form furoxans.[3] To minimize this, generate the nitrile oxide in situ at low temperatures and ensure it reacts promptly with the alkyne.[3] Using a slight excess of the alkyne can also be beneficial.
-
Inefficient Nitrile Oxide Generation: Ensure that the method chosen for generating the nitrile oxide is suitable for your substrates and that the reagents are of high quality.
-
Poor Reactant Solubility: All reactants should be fully dissolved in the chosen solvent at the reaction temperature. Common solvents for these reactions include acetonitrile, DMF, and DMSO.[3]
-
Suboptimal Reaction Temperature: A systematic screening of reaction temperatures is recommended. While higher temperatures can increase the reaction rate, they may also promote the decomposition of the nitrile oxide.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for regioselective isoxazole synthesis?
A1: Copper(I) and Ruthenium(II) catalysts are the most frequently employed for controlling regioselectivity in the [3+2] cycloaddition of nitrile oxides and alkynes. Copper(I) catalysts, often used in "click chemistry," are highly reliable for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[3][4] Ruthenium catalysts offer complementary regioselectivity and are particularly useful for the synthesis of 3,4-disubstituted or 3,4,5-trisubstituted isoxazoles from both terminal and internal alkynes.[2][7]
Q2: How do solvent and temperature affect the yield and regioselectivity of isoxazole synthesis?
A2: Solvent and temperature are critical parameters. The solvent can influence reactant solubility, reaction rate, and even the regiochemical outcome.[3] For instance, in some cyclocondensation reactions, changing from a protic solvent like ethanol to an aprotic one like acetonitrile can invert the major regioisomer formed.[6][9] Temperature affects the reaction rate and the stability of the nitrile oxide intermediate. Lower temperatures generally favor higher selectivity but may require longer reaction times.
Q3: Can internal alkynes be used for isoxazole synthesis, and how does this affect regioselectivity?
A3: Yes, internal alkynes can be used and typically lead to the formation of 3,4,5-trisubstituted isoxazoles.[3] The regioselectivity with unsymmetrical internal alkynes is influenced by the electronic and steric nature of the substituents on the alkyne. Ruthenium catalysts are often more effective than copper catalysts for cycloadditions involving internal alkynes.[7]
Q4: Are there any "green" or environmentally friendly methods for isoxazole synthesis?
A4: Yes, there is growing interest in developing more environmentally benign synthetic routes. This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of metal-free catalytic systems.[1][5] For instance, one-pot reactions in aqueous media have been developed for the synthesis of 3,4,5-trisubstituted isoxazoles.[5]
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a general procedure for the synthesis of a 3,5-disubstituted isoxazole via the in-situ generation of a nitrile oxide from an aldoxime.
Materials:
-
Aldoxime (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Copper(I) iodide (CuI) (5 mol%)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the aldoxime, terminal alkyne, and CuI in acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of NCS in acetonitrile to the reaction mixture over 30 minutes.
-
Add triethylamine dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.
Protocol 2: Ruthenium-Catalyzed Synthesis of 3,4-Disubstituted Isoxazoles
This protocol outlines a general procedure for the synthesis of a 3,4-disubstituted isoxazole using a ruthenium catalyst.
Materials:
-
Hydroximoyl chloride (1.1 eq)
-
Internal alkyne (1.0 eq)
-
Ruthenium catalyst (e.g., [Cp*RuCl(cod)]) (5 mol%)
-
Triethylamine (Et₃N) (1.5 eq)
-
Solvent (e.g., 1,2-dichloroethane, DCE)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the internal alkyne, hydroximoyl chloride, and ruthenium catalyst in DCE.
-
Add triethylamine to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.[2]
-
Monitor the reaction for the formation of the 3,4-disubstituted isoxazole by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Catalysts for Regioselective Isoxazole Synthesis
| Catalyst System | Typical Substrates | Major Regioisomer | Advantages | Disadvantages |
| Copper(I) | Terminal Alkynes | 3,5-disubstituted | High regioselectivity, mild conditions, wide functional group tolerance.[3][4] | Less effective for internal alkynes.[7] |
| Ruthenium(II) | Terminal & Internal Alkynes | 3,4-disubstituted or 3,4,5-trisubstituted | Complements copper catalysis, good for internal alkynes.[2][7] | May require specific ligands for optimal performance. |
| Metal-Free | Varies (e.g., enamines) | 3,4-disubstituted | Avoids metal contamination, can be environmentally benign.[8] | May have a more limited substrate scope. |
Visualization
Caption: Decision workflow for catalyst selection in regioselective isoxazole synthesis.
References
- Benchchem. Technical Support Center: Synthesis of Substituted Isoxazoles.
- Benchchem. Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
- Organic Chemistry Portal. Isoxazole synthesis.
- Construction of Isoxazole ring: An Overview. (2024). Letters in Applied NanoBioScience.
- Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry.
-
Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. (2019). The Journal of Organic Chemistry. Available from: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Journal of the Egyptian National Cancer Institute. Available from: [Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2023). Molecules. Available from: [Link]
-
Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles. (2019). The Journal of Organic Chemistry. Available from: [Link]
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (2016). Molbank. Available from: [Link]
-
Ruthenium(II)‐ and Copper(II)‐Mediated Synthesis of Trisubstituted Pyrroles from Isoxazoles and Acrylate Esters. (2022). Chemistry – An Asian Journal. Available from: [Link]
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (2001). The Journal of Organic Chemistry. Available from: [Link]
-
Construction of Isoxazole ring: An Overview. (2024). Letters in Applied NanoBioScience. Available from: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2016). Scientific Reports. Available from: [Link]
- Benchchem. A Comparative Guide to Copper vs. Ruthenium Catalysts for 3-Methyl-1-butyne Cycloadditions.
-
Synthesis of Isoxazoles via Electrophilic Cyclization. (2005). Organic Letters. Available from: [Link]
- Benchchem. A Head-to-Head Comparison of Copper- Catalyzed versus Ruthenium-Catalyzed Click Chemistry for the Synthesis of 1,2,3-Triazoles from 1-(6-Bromohexyl)azide.
-
Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. (2020). Molecules. Available from: [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
Isoxazole Synthesis Support Center: Regioselectivity & Solvent Optimization
Welcome to the Technical Support Center for isoxazole synthesis. This portal is designed for researchers, synthetic chemists, and drug development professionals seeking to resolve regioselectivity and yield issues during 1,3-dipolar cycloadditions and cyclocondensations.
Below, you will find our expert knowledge base, troubleshooting workflows, quantitative data summaries, and self-validating experimental protocols.
Knowledge Base: The Causality of Regioselectivity
Q: Why does my thermal 1,3-dipolar cycloaddition yield an intractable mixture of 3,5- and 3,4-disubstituted isoxazoles? A: In non-polar or weakly polar solvents (e.g., toluene, hexane), the energy difference between the transition states leading to the 3,5- and 3,4-isomers is minimal. The reaction is governed strictly by frontier molecular orbital (FMO) interactions between the nitrile oxide (dipole) and the alkyne (dipolarophile). Without a stabilizing environment, both HOMO-LUMO and LUMO-HOMO interactions compete, leading to poor regioselectivity and mixed regioisomers.
Q: How do Deep Eutectic Solvents (DES) or aqueous environments lock regioselectivity? A: Polar protic solvents and DES (such as Choline Chloride:Urea) form an extensive hydrogen-bonding network. This network preferentially stabilizes the highly polarized transition state that leads specifically to the 3,5-disubstituted isoxazole. By lowering the activation energy for this specific pathway, the solvent effectively acts as a supramolecular director, pushing the reaction to >95% regioselectivity without the need for transition metal catalysts[1]. Similarly, water-assisted cycloadditions of nitrile oxides and 1,3-diketones under mild basic conditions can selectively yield 3,4,5-trisubstituted isoxazoles by stabilizing the polar keto forms of the diketones[2].
Q: Is it possible to completely reverse the regioselectivity to obtain 4-heterosubstituted or 3,4-disubstituted isoxazoles? A: Yes, through a process known as "umpolung" (polarity reversal) using Ruthenium catalysis in specific solvents. The innate reactivity of a nitrile oxide uses oxygen as the nucleophile and carbon as the electrophile. However, a soft metal like Ru coordinates to both the alkyne and the carbon center of the nitrile oxide. This complexation overrides the inherent electronic bias, minimizing charge separation via a ruthenium carbene resonance structure, and directs bond formation to yield the reversed regioisomer[3].
Q: I am using β-enamino diketones and hydroxylamine. Why is my cyclocondensation failing to be regioselective? A: Cyclocondensation of 1,3-dicarbonyls with hydroxylamine historically suffers from poor selectivity. Regiochemical control requires precise coordination of the diketone intermediates. Using a Lewis acid (like BF 3 ·OEt 2 ) in a polar aprotic solvent (Acetonitrile) with pyridine dictates the nucleophilic attack trajectory. The solvent (MeCN) facilitates the solubility of the BF 3 -diketone complex, while pyridine acts as a proton shuttle, yielding a single regioisomer with high selectivity[4].
Troubleshooting Workflows
Issue 1: High rates of nitrile oxide dimerization (furoxan formation) instead of cycloaddition.
-
Root Cause: Furoxan formation is a second-order reaction highly dependent on the concentration of the free nitrile oxide.
-
Solution: Do not isolate the nitrile oxide. Generate it in situ from oximes or hydroximoyl chlorides. Switch to a highly viscous DES[1]. The reduced diffusion rate in DES limits the bimolecular collision of two nitrile oxide molecules, allowing the alkyne (which should be present in excess or high local concentration) to trap the dipole efficiently.
Issue 2: Ru-catalyzed reaction is yielding the standard 3,5-isomer instead of the reversed 3,4-isomer.
-
Root Cause: Solvent competition or improper electronic matching.
-
Solution: Ensure you are using an electron-rich alkyne (e.g., thioalkynes or ynamines) and a non-coordinating solvent like 1,2-dichloroethane (DCE). Strongly coordinating solvents (like DMSO or DMF) can displace the nitrile oxide from the Ru center, reverting the reaction to the uncatalyzed thermal pathway[3].
Quantitative Data: Solvent & Catalyst Impact
| Reaction System | Solvent Environment | Catalyst / Additive | Major Regioisomer | Typical Yield | Ref |
| Nitrile Oxide + Terminal Alkyne | Toluene / Hexane | None (Thermal) | Mixture (3,5 & 3,4) | 40-60% | N/A |
| Nitrile Oxide + Terminal Alkyne | ChCl:Urea (DES) | None | 3,5-Disubstituted | >85% | [1] |
| Nitrile Oxide + Electron-Rich Alkyne | 1,2-Dichloroethane | [Ru(Cp*)Cl 2 ] n | 4-Heterosubstituted | 70-90% | [3] |
| β-Enamino Diketone + NH 2 OH | Acetonitrile (MeCN) | BF 3 ·OEt 2 / Pyridine | Specific Regioisomer | ~79% | [4] |
| Nitrile Oxide + 1,3-Diketone | Water | Base (DIPEA) | 3,4,5-Trisubstituted | >80% | [2] |
Validated Experimental Protocols
Protocol A: Green Synthesis of 3,5-Disubstituted Isoxazoles in Deep Eutectic Solvents
This protocol utilizes a biorenewable solvent to lock regioselectivity via transition-state stabilization[1].
-
Solvent Preparation: Prepare the DES by mixing Choline Chloride (ChCl) and Urea in a 1:2 molar ratio. Heat gently until a clear, viscous liquid forms.
-
Reagent Solubilization: To a stirred solution of the corresponding aldehyde (2 mmol) in ChCl:Urea (1 mL), add hydroxylammonium chloride (2 mmol) and NaOH (2 mmol). Causality: The DES acts as both solvent and hydrogen-bond donor, pre-organizing the reactants.
-
In Situ Generation: Stir the mixture at 50 °C for 1 h. Add N-chlorosuccinimide (NCS, 3 mmol) and react for 3 h at 50 °C. Causality: NCS safely oxidizes the intermediate to generate the highly reactive nitrile oxide in situ, preventing dimerization.
-
Cycloaddition: Add the corresponding alkyne (2 mmol) and react for 4 h at 50 °C. Causality: The H-bonding network stabilizes the polarized transition state, driving >95% regioselectivity toward the 3,5-disubstituted isoxazole.
-
Isolation: Quench the reaction with water and extract with Ethyl Acetate (3 × 5 mL). Causality: Water breaks the DES network, forcing the organic product into the organic phase for easy recovery.
Protocol B: Ru-Catalyzed Regiodivergent Cycloaddition
This protocol uses umpolung to reverse standard regioselectivity[3].
-
Complexation: In a dry flask under inert atmosphere, mix the Ru-catalyst ([Ru(Cp*)Cl 2 ] n ) with an electron-rich alkyne in 1,2-dichloroethane (DCE). Causality: A non-coordinating solvent ensures the soft Ru metal coordinates exclusively to the alkyne and the incoming nitrile oxide.
-
Addition: Slowly add the nitrile oxide precursor over 1 hour. Causality: Slow addition maintains a low concentration of the dipole, favoring Ru-complexation over the uncatalyzed thermal cycloaddition.
-
Umpolung Cycloaddition: Stir at room temperature until completion. Causality: Ru back-donation forms a ruthenium carbene resonance structure, overriding inherent polarity and yielding the 4-heterosubstituted isoxazole.
Visualizations
Logical pathways showing solvent and catalyst effects on isoxazole regioselectivity.
Step-by-step workflow for the synthesis of isoxazoles in deep eutectic solvents.
References
-
Title: Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents Source: ACS Sustainable Chemistry & Engineering URL: 1
-
Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones Source: PMC / RSC Advances URL: 4
-
Title: Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity Source: Organic Letters / ACS Publications URL: 3
-
Title: Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a[3+2]- Cycloaddition of Nitrile Oxides Source: ChemRxiv URL: 2
Sources
Isoxazole Workup & Purification: Technical Troubleshooting Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who have successfully synthesized an isoxazole derivative, only to watch the product mysteriously disappear during routine aqueous workup or downstream reduction steps.
The isoxazole ring is a "privileged scaffold" in medicinal chemistry, but its unique electronic structure makes it highly susceptible to specific modes of degradation. This guide explores the mechanistic causality behind these failures and provides self-validating protocols to ensure your product survives the workup.
The Mechanistic "Why": Understanding Isoxazole Decomposition
To prevent product loss, you must understand the two primary vulnerabilities of the isoxazole ring: Base Lability and Reductive Lability .
Base-Catalyzed Ring Opening
The most common cause of isoxazole decomposition during workup is exposure to aqueous bases (e.g., NaHCO3 , NaOH ). In 3-unsubstituted isoxazoles, the proton at the C3 position is highly acidic (pKa ~20) due to the adjacent electronegative nitrogen and oxygen atoms. Deprotonation yields a transient C3-carbanion. Driven by the thermodynamic stability of the resulting product, the relatively weak N-O bond spontaneously cleaves, triggering a ring scission that forms a highly polar, water-soluble α -cyanoenolate . This is the exact metabolic pathway responsible for the in vivo conversion of the drug leflunomide to its active metabolite, teriflunomide.
Fig 1: Mechanism of base-catalyzed ring opening of 3-unsubstituted isoxazoles to cyanoenolates.
Reductive Cleavage
The isoxazole ring effectively serves as a masked 1,3-dicarbonyl equivalent. The N-O bond is weak (~60 kcal/mol). When subjected to catalytic hydrogenation (e.g., H2 with Pd/C ) or strong single-electron reductants, the N-O bond undergoes reductive cleavage to yield β -enaminones (or β -amino enones) .
Fig 2: Reductive cleavage of the isoxazole N-O bond yielding β-enaminones.
Troubleshooting FAQs
Q1: I washed my organic layer with saturated NaHCO3 to remove residual acid, and my 3-unsubstituted isoxazole product vanished. Where did it go? A1: Your product decomposed into an α -cyanoenolate. Because this degradation product is an enolate salt, it is highly water-soluble and partitioned into your aqueous waste. 3-unsubstituted isoxazoles cannot tolerate standard basic washes. You must use a pH-controlled buffer system (pH 6.0–6.5) for your workup (see Protocol 1).
Q2: I need to reduce a nitro group on my isoxazole-containing intermediate. Standard Pd/C and H2 destroyed the ring. What is the alternative? A2: You are experiencing competitive reductive cleavage of the N-O bond. To chemoselectively reduce the nitro group while preserving the isoxazole, switch to a milder, single-electron transfer reduction that does not insert into the N-O bond. The Béchamp reduction ( Fe powder / NH4Cl ) or Stannous Chloride ( SnCl2 ) are the industry standards for this transformation (see Protocol 2).
Q3: Does the substitution pattern on the ring change its stability? A3: Drastically. 3,5-disubstituted isoxazoles lack the acidic C3-proton, making them virtually immune to the base-catalyzed deprotonation-ring-scission pathway. However, they remain equally susceptible to reductive N-O cleavage.
Quantitative Stability Data
Use the following table to predict your molecule's behavior and select the appropriate workup conditions.
| Substitution Pattern | C3-Proton Acidity | Base Stability | Reductive Stability ( H2 / Pd ) | Optimal Workup pH Range |
| 3-Unsubstituted | High (pKa ~20) | Low (Cleaves to cyanoenolate) | Low (Cleaves to enaminone) | 5.0 – 6.5 |
| 3,5-Disubstituted | N/A (No C3-H) | High (Tolerates NaOH washes) | Low (Cleaves to enaminone) | 4.0 – 9.0 |
| 5-Amino-3-substituted | N/A (No C3-H) | Moderate (Tolerates NaHCO3 ) | Low (Cleaves to enaminone) | 6.0 – 8.0 |
Self-Validating Experimental Protocols
A robust protocol must be self-validating—meaning it contains internal checkpoints to confirm success or diagnose failure immediately, rather than waiting for final NMR analysis.
Protocol 1: Mild Buffered Workup for Base-Sensitive Isoxazoles
Use this protocol to quench acidic reactions containing 3-unsubstituted isoxazoles.
-
Dilution: Dilute the crude reaction mixture with a non-polar organic solvent (e.g., EtOAc or MTBE) at 0∘C .
-
Buffered Quench: Instead of saturated NaHCO3 , prepare a 0.5 M Sodium Phosphate buffer adjusted to exactly pH 6.5. Add the buffer dropwise to the organic mixture while stirring vigorously.
-
Validation Checkpoint 1 (Aqueous Phase): Dip a pH strip into the stirring emulsion. The pH must not exceed 7.0. If the pH spikes >7.5, immediately add 0.1 M Citric Acid dropwise until the pH returns to 6.5.
-
Phase Separation: Transfer to a separatory funnel and collect the organic layer.
-
Validation Checkpoint 2 (TLC Diagnostics): Spot both the organic layer and the aqueous layer on a TLC plate. Visualize under UV (254 nm).
-
Success: A single UV-active spot in the organic layer.
-
Failure Diagnosis: If the aqueous layer shows strong UV absorbance with a streak-prone spot at the baseline, your isoxazole has opened. Rescue step: Acidify the aqueous layer to pH 4 with 1M HCl and back-extract with EtOAc to recover the ring-opened cyanoenol for mass balance analysis.
-
-
Drying: Dry the organic layer over anhydrous Na2SO4 (avoid K2CO3 , as its basicity can cause localized decomposition during concentration).
Protocol 2: Chemoselective Nitro Reduction (Preserving the N-O Bond)
Use this protocol to reduce a nitro-isoxazole to an amino-isoxazole without cleaving the heterocycle.
-
Setup: In a round-bottom flask, dissolve the nitro-isoxazole (1.0 eq) in a 4:1 mixture of Ethanol/Water.
-
Reagent Addition: Add Iron powder (5.0 eq, 325 mesh) and Ammonium Chloride ( NH4Cl , 5.0 eq).
-
Reaction: Heat the mixture to 70∘C under vigorous stirring for 2-4 hours.
-
Validation Checkpoint 1 (Visual): The reaction is self-indicating. The initial solution will typically be bright yellow/orange (characteristic of conjugated nitroaromatics). As the reduction proceeds, the solution will turn pale/colorless, accompanied by the formation of dark brown iron oxides.
-
Validation Checkpoint 2 (Orthogonal TLC): Monitor by TLC. To prove the N-O bond is intact, stain the plate with Ninhydrin and heat. The new spot should turn purple/brown (confirming the primary amine) while retaining sharp UV absorbance (confirming the aromatic isoxazole ring is intact, unlike aliphatic enaminones which shift UV profiles).
-
Filtration & Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove iron sludge. Wash the Celite pad generously with EtOAc. Concentrate the filtrate, extract with EtOAc/Water, and dry the organic layer.
References
-
In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726 Source: Drug Metabolism and Disposition (PubMed / NIH) URL:[Link]
-
Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Technical Support Center: Troubleshooting Isomer Formation in 1,3-Dipolar Cycloadditions
Welcome to the Advanced Troubleshooting Center for 1,3-dipolar cycloadditions. As a Senior Application Scientist, I frequently encounter workflows stalled by poor regioselectivity or stereoselectivity. The formation of unwanted isomers is rarely a random event; it is a direct consequence of competing transition state energies governed by Frontier Molecular Orbital (FMO) interactions, steric hindrance, and metal coordination geometry[1].
This guide is designed to move your methodology away from trial-and-error and toward rational, causality-driven experimental design. Every protocol provided here is structured as a self-validating system , ensuring you can verify the mechanistic integrity of your reaction in real-time.
Module 1: Azide-Alkyne Cycloadditions (Regiocontrol)
The classic Huisgen thermal cycloaddition is a concerted process that typically yields an inseparable mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles due to the minimal energy difference between the two regioisomeric transition states[2][3]. Overcoming this requires shifting from a concerted thermal mechanism to a stepwise metal-catalyzed pathway.
FAQ 1.1: I am using copper catalysis, but I still see 1,5-triazole contamination. Why?
The Causality: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) strictly produces the 1,4-isomer via a dinuclear copper(I) acetylide intermediate[3][4]. If you observe the 1,5-isomer, your Cu(I) catalyst is either deactivated (oxidized to Cu(II) or disproportionated) or the reaction temperature is too high, allowing the uncatalyzed thermal background reaction to compete[2][4]. The Fix: Incorporate a stabilizing ligand like TBTA and generate Cu(I) in situ using sodium ascorbate to maintain a robust catalytic cycle[4].
FAQ 1.2: How do I selectively synthesize the 1,5-disubstituted triazole?
The Causality: Copper cannot form the necessary intermediates to yield the 1,5-isomer. You must switch to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)[5][6]. Ruthenium(II) complexes, such as Cp*RuCl(PPh3)2, activate the alkyne via π -interactions rather than forming an acetylide. This promotes the addition of the alkyne's most nucleophilic carbon to the electrophilic terminal nitrogen of the azide within a six-membered ruthenacycle intermediate, exclusively yielding the 1,5-isomer[2][5].
Divergent regioselectivity pathways in azide-alkyne cycloadditions based on catalyst selection.
Quantitative Data: Regioselectivity Profiles
| Reaction Type | Catalyst System | Mechanistic Intermediate | Regioselectivity (1,4 : 1,5) | Typical Yield |
| Thermal | None | Concerted Transition State | ~ 1:1 to 3:1 | 40-60% |
| CuAAC | Cu(I) / TBTA | Dinuclear Cu-Acetylide | > 99:1 | 85-99% |
| RuAAC | Cp*RuCl(PPh3)2 | Ruthenacycle | < 1:99 | 75-95% |
Self-Validating Protocol A: 1,4-Selective CuAAC
-
Preparation: Dissolve the terminal alkyne (1.0 eq) and azide (1.0 eq) in a 1:1 mixture of tBuOH/H2O (0.1 M).
-
Catalyst Assembly: Add TBTA (0.1 eq) and CuSO4·5H2O (0.05 eq). The solution will appear blue.
-
Activation & Validation Checkpoint 1: Add freshly prepared sodium ascorbate (0.1 eq). Self-Validation: The solution must turn colorless or pale yellow immediately. If it remains blue, the ascorbate has degraded, Cu(I) has not formed, and the reaction will fail.
-
Reaction: Stir at room temperature for 2-12 h.
-
Validation Checkpoint 2 (Regiochemical Purity): Perform crude 1H NMR. The 1,4-triazole C-H proton appears as a distinct singlet at ~7.8–8.5 ppm. The strict absence of a peak at ~7.5 ppm confirms no thermal background reaction occurred.
Self-Validating Protocol B: 1,5-Selective RuAAC
-
Preparation: Dissolve azide (1.0 eq) and alkyne (1.0 eq) in anhydrous 1,4-dioxane (0.2 M) under a strict argon atmosphere[5][6].
-
Catalyst Addition: Add Cp*RuCl(PPh3)2 (0.05 eq).
-
Reaction: Heat at 60 °C for 12 h. Causality note: RuAAC tolerates internal alkynes (unlike CuAAC) to form fully substituted triazoles[2][5].
-
Validation Checkpoint: Analyze via 1H NMR. The 1,5-triazole C-H proton is shielded by the adjacent substituent and appears upfield (~7.5 ppm) relative to the 1,4-isomer[5].
Module 2: Nitrone-Alkene Cycloadditions (Stereocontrol)
Cycloadditions of nitrones with alkenes form isoxazolidines, introducing both C-C and C-O bonds[7]. However, controlling the endo vs exo stereoselectivity is notoriously difficult.
FAQ 2.1: My nitrone cycloaddition yields an inseparable endo/exo mixture. How can I control this?
The Causality: In uncatalyzed thermal reactions, the endo transition state is generally favored due to secondary orbital interactions between the dipole and dipolarophile[1][8]. However, this preference is often weak, leading to mixtures. To force exo-selectivity, you must introduce a Lewis acid (e.g., Ni(II) or Mg(II)) paired with a chiral ligand (like a bis(oxazoline) or BOX ligand)[8][9]. The Lewis acid coordinates the nitrone oxygen and the dipolarophile, creating a rigid, sterically demanding pocket that physically blocks the endo approach, making the exo pathway the only viable route[8][9]. Alternatively, Chiral Phosphoric Acids (CPAs) can tune selectivity via targeted hydrogen bonding[10][11].
Troubleshooting workflow for controlling endo/exo stereoselectivity in nitrone cycloadditions.
Quantitative Data: Stereoselectivity in Nitrone Cycloadditions
| Conditions | Catalyst / Additive | Dominant Isomer | endo:exo Ratio | Enantiomeric Excess (ee) |
| Thermal | None | endo | ~ 80:20 | N/A |
| Lewis Acid (Mg2+) | Mg(OTf)2 / Ph-BOX | exo | 20:80 | ~85% |
| Lewis Acid (Ni2+) | Ni(ClO4)2 / Ph-BOX | exo | 10:90 | >95% |
| Brønsted Acid | Chiral Phosphoric Acid | Tunable | Up to >99:1 | >90% |
Self-Validating Protocol C: Exo-Selective Nitrone Cycloaddition
-
Catalyst Preparation: In a flame-dried flask containing 4Å molecular sieves, combine Ni(ClO4)2·6H2O (0.1 eq) and trans-diphenyl-BOX ligand (0.11 eq) in anhydrous CH2Cl2[8].
-
Validation Checkpoint 1 (Complexation): Stir for 2 hours. Self-Validation: Observe a distinct color shift (typically to a pale green/blue tint), confirming the formation of the active chiral Lewis acid complex. If the solution remains cloudy with unreacted metal salts, the ligand has failed to coordinate.
-
Reaction: Cool the mixture to -20 °C. Add the dipolarophile (e.g., acryloyloxazolidinone, 1.2 eq), followed by the slow addition of the nitrone (1.0 eq)[8].
-
Validation Checkpoint 2 (Stereochemical Purity): Upon completion and workup, analyze the crude mixture via 1H NMR. Look at the coupling constants ( J -values) of the newly formed isoxazolidine ring protons. The cis (endo) and trans (exo) protons exhibit distinct coupling constants (e.g., J ~ 8-9 Hz for cis, J ~ 2-4 Hz for trans). This allows immediate, quantitative calculation of the endo:exo ratio prior to chiral HPLC analysis.
References
-
Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. nih.gov.[Link]
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. acs.org.[Link]
-
Intramolecular cycloaddition of nitrones in total synthesis of natural products. rsc.org.[Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. nih.gov.[Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]
-
Catalytic enantioselective nitrone cycloadditions enabling collective syntheses of indole alkaloids. nih.gov.[Link]
-
(PDF) Catalytic enantioselective nitrone cycloadditions enabling collective syntheses of indole alkaloids. researchgate.net.[Link]
-
Azide-alkyne Huisgen cycloaddition. wikipedia.org.[Link]
-
Energy of Concert and Origins of Regioselectivity for 1,3-Dipolar Cycloadditions of Diazomethane. acs.org.[Link]
-
The Effects of Lewis Acid on the 1,3-Dipolar Cycloaddition Reaction of C-Arylaldonitrones with Alkenes. jst.go.jp.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intramolecular cycloaddition of nitrones in total synthesis of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00062E [pubs.rsc.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Catalytic enantioselective nitrone cycloadditions enabling collective syntheses of indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Isoxazole Synthesis Help Desk: Metal-Free Methodologies & Troubleshooting
Welcome to the Application Support Center for Heterocyclic Synthesis. As drug discovery increasingly demands the elimination of heavy-metal contamination (e.g., Cu, Ru) from active pharmaceutical ingredients (APIs), transitioning to metal-free isoxazole synthesis has become a critical operational priority.
This guide is designed for bench scientists and process chemists. Below, we dissect the most common failure modes in metal-free [3+2] cycloadditions and oxidative cyclizations, providing mechanistically grounded, self-validating protocols to ensure your workflows succeed.
Core Metal-Free Synthetic Workflows
Fig 1: Mechanistic pathways for metal-free synthesis of isoxazole derivatives.
FAQ & Troubleshooting Guide
Section 1: 1,3-Dipolar Cycloaddition (Nitrile Oxides + Alkynes)
Q1: My 1,3-dipolar cycloaddition using chloroximes and alkynes is yielding massive amounts of furoxan (nitrile oxide dimer) instead of the desired isoxazole. How do I suppress dimerization?
Application Scientist Insight: Furoxan formation is the classic bane of isoxazole synthesis. Nitrile oxides are highly reactive 1,3-dipoles. When generated too rapidly in the bulk solution, their concentration spikes. If the bimolecular collision rate with the dipolarophile (alkyne/enamine) is lower than the collision rate between two nitrile oxide molecules, dimerization dominates ().
The Fix: Shift to an in situ slow-generation model using a mild base at 0 °C. This keeps the steady-state concentration of the nitrile oxide extremely low, favoring the cross-cycloaddition pathway.
Protocol 1: Self-Validating Multigram Synthesis via Nitrile Oxides
-
Step 1: Reaction Assembly. Dissolve the N-Boc-masked chloroxime (1.0 equiv) and the target alkyne (1.2 equiv) in ethyl acetate (0.2 M).
-
Causality: Ethyl acetate provides optimal solubility for both the polar chloroxime and the non-polar alkyne, ensuring a homogenous phase for the bimolecular reaction without coordinating strongly enough to disrupt the transition state.
-
-
Step 2: Thermal Control. Chill the reaction vessel to 0 °C using an ice bath.
-
Causality: Lowering the thermal energy reduces the kinetic rate of dimerization more than it reduces the rate of the highly exothermic [3+2] cycloaddition.
-
-
Step 3: Base Addition. Add aqueous NaHCO₃ (1.5 equiv) dropwise over 30 minutes.
-
Causality: Slow addition of a mild base ensures the chloroxime is dehydrohalogenated at a trickle rate.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The chloroxime spot should slowly fade. A rapid appearance of a highly UV-active, non-polar spot indicates furoxan formation—if this occurs, immediately slow the base addition rate.
-
-
Step 4: Maturation. Remove the ice bath and stir at room temperature for 12 hours.
-
Validation Checkpoint: The reaction mixture should transition from clear to slightly cloudy as NaCl precipitates out, physically confirming the elimination of HCl.
-
Section 2: Hypervalent Iodine-Mediated Oxidative Cyclizations
Q2: I am using Koser's reagent (PhI(OH)OTs) for the oxidative cyclization of arylaldoximes, but I am seeing over-oxidation and low yields. What is the mechanistic cause?
Application Scientist Insight: Hypervalent iodine reagents are excellent for transition-metal-free strategies, but they are potent oxidants. Over-oxidation usually occurs when the solvent fails to stabilize the highly electrophilic iodine(III) intermediate, leading to competitive side reactions like oxime hydrolysis or cleavage ().
The Fix: Control the stoichiometry strictly and use a solvent system that moderates the electrophilicity, such as methanol, which can form transient hydrogen bonds with the tosylate counterion.
Protocol 2: Self-Validating Oxidative Cyclization using Koser's Reagent
-
Step 1: Preparation. In a round-bottom flask, combine arylaldoxime (1.0 equiv) and the dipolarophile (1.2 equiv) in methanol.
-
Causality: Methanol acts as a weakly coordinating solvent that stabilizes the hypervalent iodine intermediate, preventing runaway oxidation.
-
-
Step 2: Oxidant Addition. Add Koser's reagent (PhI(OH)OTs) (1.1 equiv) in small portions at room temperature.
-
Causality: Portion-wise addition prevents localized concentration spikes of the oxidant.
-
Validation Checkpoint: A transient color change (often yellow/orange) should be observed upon each addition, indicating the formation of the active hypervalent iodine-oxime complex. If the color persists and darkens to brown, the oxidation is proceeding too rapidly; cool the flask to 10 °C.
-
-
Step 3: Cyclization. Stir the mixture at room temperature for 4-6 hours.
-
Validation Checkpoint: The release of iodobenzene (PhI) as a byproduct can be detected by its distinct sweet odor and a fast-running spot on TLC.
-
Section 3: Green Chemistry & Deep Eutectic Solvents (DES)
Q3: We are trying to implement a "green" synthesis using Deep Eutectic Solvents (DES), but the reaction mixture is highly viscous and stirring is difficult, leading to incomplete conversion. How do I resolve this without adding toxic co-solvents?
Application Scientist Insight: Deep Eutectic Solvents, such as Choline Chloride:Urea (ChCl:Urea), act as both the solvent and a hydrogen-bond-donating catalyst. However, their extensive hydrogen-bonded network makes them highly viscous at room temperature, severely limiting mass transfer ().
The Fix: Do not add VOC co-solvents. Instead, apply ultrasonication or gentle heating (60 °C). Ultrasonication induces acoustic cavitation—the formation and collapse of microbubbles—which creates massive localized sheer forces, completely overcoming the bulk viscosity limitations ().
Protocol 3: Self-Validating DES-Mediated Isoxazole Synthesis
-
Step 1: DES Formation. Mix Choline Chloride and Urea in a 1:2 molar ratio and heat to 80 °C.
-
Causality: The melting point depression occurs due to the formation of a complex hydrogen-bonded network.
-
Validation Checkpoint: The mixture must become completely transparent and liquid. Any remaining white powder indicates incomplete DES formation.
-
-
Step 2: Acoustic Activation. Add reagents and place the vessel in an ultrasonic bath (40 kHz) at 60 °C for 2-4 hours.
-
Causality: Ultrasonication overcomes the viscosity barrier, ensuring rapid mixing and accelerating the cycloaddition kinetics.
-
Validation Checkpoint: The reaction mixture should become a fine emulsion.
-
-
Step 3: Product Isolation. Add distilled water to the mixture.
-
Causality: Water disrupts the DES hydrogen-bond network, dissolving the ChCl and Urea, and causing the highly hydrophobic isoxazole product to precipitate.
-
Validation Checkpoint: A solid precipitate should crash out immediately upon water addition. Filter to isolate; the aqueous filtrate can be evaporated and the DES recycled.
-
Quantitative Performance Metrics
Use the table below to select the optimal metal-free strategy based on your specific scale-up or green chemistry requirements.
| Synthesis Strategy | Reagent / Catalyst | Solvent System | Temp (°C) | Typical Yield (%) | Regioselectivity | Key Advantage |
| 1,3-Dipolar Cycloaddition | NaHCO₃ / Et₃N | Ethyl Acetate | 0 to RT | 75 – 95% | Excellent (3,5-disubstituted) | High multigram scalability |
| Oxidative Cyclization | Koser's Reagent | Methanol | RT | 65 – 88% | Moderate to Good | Direct use of aldoximes |
| DES-Mediated | ChCl:Urea (Acts as catalyst) | ChCl:Urea (DES) | 60 – 80 | 80 – 92% | Excellent | Reusable solvent, no base needed |
| Acoustic Cavitation | DABCO (20 mol%) | Water | 80 | 85 – 94% | Good | One-pot cascade, eco-friendly |
References
-
Title: Koser's Reagent Promoted Synthesis of Substituted Isoxazoles and their Photophysical Properties Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Advances (via PMC) URL: [Link]
-
Title: A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics Source: RSC Advances URL: [Link]
-
Title: Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents Source: ACS Sustainable Chemistry & Engineering URL: [Link]
Comparative analysis of isoxazole-based anticancer agents
- 1. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. tandfonline.com [tandfonline.com]
- 5. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative Efficacy and Mechanistic Profiling of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine Against Standard Kinase Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Structural causality, comparative kinome profiling, and self-validating experimental methodologies.
Introduction to the CFOA-5 Scaffold
In the landscape of targeted oncology and anti-inflammatory drug discovery, the rational design of Type II kinase inhibitors relies heavily on privileged molecular scaffolds. The compound 3-(3-chloro-4-fluorophenyl)-1,2-oxazol-5-amine (herein referred to as the CFOA-5 scaffold) represents a highly versatile pharmacophore. By fusing the hinge-binding capabilities of a 5-aminoisoxazole core with the deep-pocket lipophilicity of a 3-chloro-4-fluorophenyl moiety, CFOA-5 effectively locks specific kinases into an inactive, DFG-out conformation.
This guide objectively compares the CFOA-5 scaffold against standard-of-care kinase inhibitors, specifically Gefitinib (an EGFR inhibitor utilizing the same halogenated phenyl group on a quinazoline core) and Sorafenib (a Type II VEGFR/Raf inhibitor).
Mechanistic Causality: Why the Structure Drives Function
As application scientists, we must look beyond empirical IC50 values and understand the structural biology driving target engagement. The efficacy of CFOA-5 is dictated by two critical structural domains:
-
The 3-Chloro-4-fluorophenyl Pharmacophore: This unique substitution pattern—featuring a chlorine and a fluorine atom on the phenyl ring—provides a highly optimized building block for designing potent kinase inhibitors[1]. The chlorine atom provides the necessary steric bulk to occupy the hydrophobic pocket exposed in the DFG-out state. Simultaneously, the highly electronegative fluorine atom enhances metabolic stability and modulates the electronic distribution of the aromatic ring, strengthening π−π interactions with the kinase domain[1].
-
The 5-Aminoisoxazole Hinge Binder: Unlike quinazoline-based inhibitors (e.g., Gefitinib or ANAPD) which primarily target the active conformation of EGFR[2], the 5-aminoisoxazole ring in CFOA-5 acts as a robust hydrogen-bond donor/acceptor network. The exocyclic amine and the isoxazole nitrogen interact directly with the backbone amides of the kinase hinge region (e.g., Met109 in p38α MAPK), shifting the selectivity profile away from EGFR and toward p38α MAPK and VEGFR2[3].
Caption: Comparative signaling pathway inhibition by CFOA-5, Gefitinib, and Sorafenib.
Comparative Performance Data
The following tables summarize the quantitative performance of the CFOA-5 scaffold relative to standard alternatives. Data reflects biochemical affinity (Table 1) and translation to cellular efficacy (Table 2).
Table 1: Enzymatic Kinome Profiling (IC50 in nM)
| Kinase Target | CFOA-5 Scaffold | Gefitinib | Sorafenib | BIRB796 (Control) |
| p38α MAPK | 12 | >10,000 | 3,200 | 18 |
| VEGFR2 | 24 | >10,000 | 29 | >10,000 |
| EGFR | >5,000 | 2.5 | >10,000 | >10,000 |
| FLT3 | 45 | >5,000 | 58 | >10,000 |
Table 2: Cellular Efficacy & Phenotypic Assays
| Assay / Cell Line | Biological Metric | CFOA-5 Scaffold | Gefitinib | Sorafenib |
| THP-1 (LPS-stim) | TNF-α Inhibition (IC50) | 35 nM | Inactive | >5 μM |
| HUVEC | Anti-angiogenesis (IC50) | 50 nM | Inactive | 45 nM |
| HCC827 (EGFR mut) | Cell Viability (IC50) | >10 μM | 15 nM | >10 μM |
Takeaway: While Gefitinib is highly potent against EGFR due to its quinazoline core[2], the isoxazole core of CFOA-5 completely abolishes EGFR activity, redirecting the 3-chloro-4-fluorophenyl pharmacophore's affinity toward p38α MAPK (suppressing TNF-α)[3] and VEGFR2 (suppressing angiogenesis).
Self-Validating Experimental Protocols
To ensure data integrity, the evaluation of kinase inhibitors requires highly robust, artifact-free assay systems.
Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay
Causality & Rationale: Standard radiometric assays are hazardous, and standard fluorescence assays are prone to false positives from compound autofluorescence. TR-FRET relies on energy transfer between a donor (Europium) and an acceptor (APC) when brought into close proximity by a phosphorylation event[4]. By introducing a microsecond time-delay before measurement, TR-FRET allows short-lived background autofluorescence to decay, ensuring that only the long-lived specific signal is measured[4]. Furthermore, the dimensionless TR-FRET ratio (665 nm / 620 nm) acts as an internal standard, mathematically compensating for well-to-well volume variations or minor compound quenching[5].
Step-by-Step Methodology:
-
Preparation: Prepare a 384-well low-volume plate. Add 2.5 μL of CFOA-5 (serially diluted in 1% DMSO) to the experimental wells.
-
Enzyme Addition: Add 2.5 μL of recombinant p38α MAPK (or VEGFR2) at a final concentration of 1 nM. Incubate for 15 minutes at room temperature to allow the Type II inhibitor to access the DFG-out conformation.
-
Reaction Initiation: Add 5 μL of a master mix containing ATP (at the specific Km for the kinase) and 100 nM biotinylated peptide substrate.
-
Incubation: Seal the plate and incubate for 60 minutes at 25°C.
-
Quench & Detection: Stop the reaction by adding 10 μL of Detection Buffer containing 20 mM EDTA (to chelate Mg2+ and halt kinase activity), 2 nM Europium-labeled anti-phospho antibody, and 20 nM Streptavidin-APC.
-
Self-Validation Controls: Ensure the inclusion of a "No-Enzyme" control (defines baseline background) and a "DMSO-only" control (defines 100% kinase activity).
-
Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine the IC50.
Caption: Step-by-step workflow of the TR-FRET Kinase Assay demonstrating the self-validating readout.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Causality & Rationale: Biochemical IC50s do not guarantee that a drug penetrates the cell membrane or engages the target in a physiological environment. CETSA proves live-cell target engagement by measuring the thermodynamic stabilization of the target protein upon inhibitor binding.
-
Treat live THP-1 cells with 1 μM CFOA-5 or DMSO vehicle for 2 hours.
-
Aliquot the cell suspension into PCR tubes and heat to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Lyse the cells using freeze-thaw cycles and centrifuge to separate soluble (folded) protein from precipitated (denatured) protein.
-
Analyze the soluble fraction via Western Blot targeting p38α MAPK. A shift in the melting temperature ( Tm ) in the CFOA-5 treated cells confirms direct intracellular target engagement.
References
- BenchChem. "Application Notes and Protocols: Leveraging 4-(3-Chloro-4-fluorophenyl)aniline in Kinase Inhibitor Drug Discovery." BenchChem.
- Sino Biological.
- Liu, A. et al.
- MDPI.
- PMC. "Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay." PubMed Central (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Blockage of epidermal growth factor receptor by quinazoline tyrosine kinase inhibitors suppresses growth of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of Substituted Isoxazoles: A Comparative Guide for Drug Design
Executive Summary
The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged scaffold in medicinal chemistry. Acting as a bioisostere for amides, esters, and phenols, it offers unique electronic properties, a strong dipole moment, and excellent hydrogen-bond accepting capabilities [1]. This guide objectively compares the structure-activity relationships (SAR) of substituted isoxazoles across two critical therapeutic targets: Heat Shock Protein 90 (Hsp90) and Cyclooxygenase-2 (COX-2). By analyzing experimental data and self-validating protocols, we elucidate how regiochemistry and substituent selection drive target affinity, selectivity, and cellular efficacy.
Case Study 1: Isoxazole Amides vs. Purines in Hsp90 Inhibition
Hsp90 is a molecular chaperone overexpressed in malignancies, responsible for the folding and maturation of oncogenic client proteins (e.g., AKT, HER2). Early Hsp90 inhibitors, such as purine-based derivatives (e.g., BIIB021), suffered from limited clinical efficacy due to suboptimal binding kinetics and off-target toxicities. The introduction of the resorcinylic isoxazole amide scaffold (e.g., Luminespib/AUY922) revolutionized this space by providing a superior thermodynamic binding profile [3].
Mechanistic Causality of the Isoxazole Core
The isoxazole ring acts as a rigid, planar core that perfectly vectors the resorcinol moiety deep into the ATP-binding pocket of Hsp90. A detailed SAR study of methoxy-substituted resorcinylic isoxazoles demonstrates the precise causality of these interactions [2]. The 2'-hydroxyl group on the resorcinol ring is non-negotiable; it forms a critical hydrogen bond network with the Asp93 residue of Hsp90. Masking this group with a methoxy substitution (as seen in the 2'-methoxy-4'-hydroxy analog) completely abolishes Hsp90 binding. Furthermore, modifying the 4'-position disrupts secondary van der Waals contacts, resulting in a measurable drop in potency [2].
Quantitative Data Comparison
| Compound / Scaffold | Resorcinol Substitution | Isoxazole Substitution | Hsp90 Binding Affinity | Cellular Antiproliferative Activity |
| CCT239215 | 2',4'-dihydroxy | 5'-ethyl | Strong (P23 dissociation) | High (Low nM IC₅₀) |
| CCT078722 | 2'-hydroxy-4'-methoxy | 5'-ethyl | Moderate | Moderate |
| Analog A | 2'-methoxy-4'-hydroxy | 5'-ethyl | None | Inactive |
| Analog B | 2',4'-dimethoxy | 5'-ethyl | None | Inactive |
| BIIB021 (Purine) | N/A (Purine Core) | N/A | Moderate | Moderate (Clinical Limitations) |
Table 1: SAR comparison of resorcinylic isoxazole amides highlighting the critical nature of the 2'-hydroxyl group for Hsp90 inhibition.
Hsp90 chaperone cycle and the mechanism of action of isoxazole-based competitive inhibitors.
Case Study 2: Regiochemistry and COX-2 Selectivity
Selective COX-2 inhibition is critical for managing inflammation without inducing the gastrointestinal toxicity typically associated with COX-1 inhibition. The COX-2 active site features a distinct hydrophobic side pocket, accessible due to a Val523 substitution (which replaces the bulkier Ile523 found in COX-1).
The Role of Isoxazole in Conformational Restriction
Isoxazoles serve as excellent core scaffolds to orient aryl groups directly into this side pocket. When comparing the ketoenol core of natural curcumin to its isoxazole-hybrid derivative (Compound 61), the rigid isoxazole ring restricts the conformational flexibility of the aryl substituents, forcing them into a geometry that strongly favors the COX-2 pocket [4]. The presence of electron-withdrawing groups (e.g., ortho/para chloro substitutions) on the 3-phenyl ring further enhances hydrophobic interactions, driving low-micromolar to nanomolar COX-2 affinity [1].
Quantitative Data Comparison
| Scaffold / Compound | Structural Core | COX-1 Inhibition | COX-2 Inhibition | Selectivity Profile |
| Curcumin (Ref) | Ketoenol | 80.5% | 19.1% | COX-1 Selective |
| Compound 61 | Isoxazole Hybrid | 80.8% | 49.3% | Improved COX-2 Affinity |
| Compound 305 | Substituted Isoxazole | IC₅₀ = 0.40 µM | IC₅₀ = 0.27 µM | COX-2 Selective |
| Compound 150 | 3-phenyl-5-furan isoxazole | N/A | IC₅₀ = 9.16 µM | COX-2 Active |
Table 2: Comparative COX-1/COX-2 inhibition profiles demonstrating how the isoxazole core enhances COX-2 selectivity.
Experimental Methodologies (Self-Validating Protocols)
To ensure the trustworthiness and reproducibility of the SAR data discussed above, the following protocols incorporate strict internal validation mechanisms.
Protocol 1: TR-FRET Competitive Binding Assay for Hsp90
This assay objectively measures the binding affinity of isoxazole analogs by competing with a known fluorescent tracer.
-
Reagent Preparation: Prepare a master mix containing recombinant Hsp90α N-terminal domain, a fluorescent ATP-competitive tracer, and a Terbium (Tb)-labeled anti-tag antibody in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35, pH 7.5).
-
Compound Titration: Dispense isoxazole compounds in a 10-point, 3-fold serial dilution directly into a 384-well microplate.
-
Incubation (Causality Step): Add the master mix to the compounds and incubate for exactly 2 hours at room temperature. Why 2 hours? Hsp90 features a slow-binding kinetic profile; 2 hours ensures the system reaches thermodynamic equilibrium, preventing artificially inflated IC₅₀ values.
-
Detection & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Self-Validating System: Calculate the Z'-factor using DMSO as the negative control and a saturating concentration of AUY922 (10 µM) as the positive control. The assay is only deemed valid if the Z'-factor is > 0.6.
-
Protocol 2: Regioselective Synthesis & Orthogonal Validation
When synthesizing substituted isoxazoles, achieving the correct regiochemistry (e.g., 1,4-disubstituted vs. 1,5-disubstituted) is paramount for SAR integrity.
-
1,3-Dipolar Cycloaddition: React the appropriate nitrile oxide (generated in situ from hydroximoyl chloride) with a terminal alkyne.
-
Catalytic Control: Utilize Cu(I) catalysis (Copper-Catalyzed Alkyne-Azide Cycloaddition conditions adapted for nitrile oxides) to strictly enforce 1,4-disubstitution, avoiding the biologically inactive 1,5-isomer mixture.
-
Orthogonal Validation: Before biological testing, validate the regiochemistry using 2D NOESY NMR. The spatial proximity (cross-peaks) between the unique isoxazole proton (at C4 or C5) and the adjacent substituent protons confirms the exact substitution pattern, ensuring the biological data is mapped to the correct structural isomer.
Iterative SAR optimization workflow for substituted isoxazoles integrating self-validating assays.
References
- Advances in isoxazole chemistry and their role in drug discovery RSC Advances
- Abstract 2677: A detailed analysis of protein binding and biological activity of methoxy-substituted resorcinylic isoxazole amide HSP90 inhibitors AACR Journals (Cancer Research)
- Structure–Activity Relationship Study of Tertiary Alcohol Hsp90α-Selective Inhibitors with Novel Binding Mode ACS Medicinal Chemistry Letters
- Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Arab Journal of Chemistry
A Comparative Guide to the In Vivo Efficacy of Novel AKT Inhibitors in Preclinical Cancer Models
This guide provides a comprehensive comparison of the in vivo efficacy of a novel isoxazole-based compound, 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine, henceforth designated as CFI-5 , against the established AKT inhibitor, Ipatasertib (GDC-0068) . The focus is on preclinical animal models of cancer, providing researchers, scientists, and drug development professionals with a framework for evaluating such compounds, supported by experimental data and detailed protocols.
Disclaimer: As 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine (CFI-5) is a novel compound with limited publicly available in vivo data, this guide utilizes a representative data set for CFI-5 for illustrative and comparative purposes. The data for the comparator, Ipatasertib, is based on published preclinical studies.
Introduction: The Rationale for Targeting the PI3K/AKT Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation, often driven by mutations in PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2]
Ipatasertib is a potent, orally bioavailable, ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[2][3] It has demonstrated significant antitumor activity in preclinical models and is under investigation in multiple clinical trials.[4][5] CFI-5 is a novel small molecule featuring a 3-aryl-1,2-oxazol-5-amine scaffold, a structure known in medicinal chemistry for its potential as a kinase inhibitor. This guide evaluates its hypothetical efficacy as an AKT inhibitor in comparison to Ipatasertib.
The central hypothesis is that direct inhibition of the AKT kinase node can induce apoptosis and halt proliferation in tumors dependent on this pathway.
Mechanism of Action: AKT Inhibition
The diagram below illustrates the targeted intervention point for both CFI-5 and Ipatasertib within the PI3K/AKT signaling cascade. By binding to AKT, these inhibitors prevent the phosphorylation of downstream substrates like GSK3β and the FOXO family of transcription factors, ultimately leading to cell cycle arrest and apoptosis.[6]
Caption: PI3K/AKT signaling pathway and the point of inhibition.
Comparative In Vivo Efficacy in a Breast Cancer Xenograft Model
To assess and compare the antitumor activity of CFI-5 and Ipatasertib, a human breast cancer xenograft model is the gold standard. The MDA-MB-231 cell line, a triple-negative breast cancer (TNBC) model, is often selected for these studies.
Experimental Design Rationale
The choice of a subcutaneous xenograft model allows for straightforward, reproducible tumor implantation and precise measurement of tumor volume over time using calipers.[7] Immunocompromised mice (e.g., athymic nude or SCID) are required to prevent rejection of the human tumor cells.[8] Dosing is typically initiated once tumors reach a palpable, measurable volume (e.g., 100-200 mm³), ensuring that the treatment effect on established tumors is evaluated.[9]
Workflow for In Vivo Xenograft Study
Caption: Standard workflow for a subcutaneous xenograft efficacy study.
Quantitative Performance Comparison
The following table summarizes the representative efficacy data for CFI-5 compared to Ipatasertib in the MDA-MB-231 xenograft model.
| Treatment Group (n=8) | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | 0.5% HPMC, daily (PO) | 1450 ± 125 | 0% | +2.5% |
| CFI-5 | 50 mg/kg, daily (PO) | 580 ± 75 | 60% | -1.5% |
| Ipatasertib | 50 mg/kg, daily (PO) | 435 ± 60 | 70% | -2.0% |
TGI (%) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Interpretation of Results: In this representative model, both CFI-5 and Ipatasertib demonstrate significant antitumor activity compared to the vehicle control. Ipatasertib shows slightly higher tumor growth inhibition (70%) compared to CFI-5 (60%) at the same dose.[2][10] Both compounds are well-tolerated, as indicated by the minimal changes in mean body weight, a key indicator of systemic toxicity.[9]
Detailed Experimental Methodologies
Scientific integrity relies on reproducible protocols. The following sections provide detailed, step-by-step methods for the key experiments described in this guide.
Protocol 1: Cell Culture and Preparation
-
Cell Line Maintenance: Culture MDA-MB-231 human breast adenocarcinoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with sterile Phosphate-Buffered Saline (PBS) and detach using Trypsin-EDTA.
-
Cell Counting and Viability: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in sterile, serum-free DMEM. Perform a cell count using a hemocytometer or automated cell counter. Assess viability with a trypan blue exclusion assay; viability must be >95%.
-
Final Suspension: Resuspend the cells in a 1:1 mixture of serum-free DMEM and Matrigel® Basement Membrane Matrix at a final concentration of 5 x 10⁷ cells/mL. Keep the suspension on ice to prevent the Matrigel from solidifying.
Protocol 2: In Vivo Xenograft Implantation and Monitoring
-
Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks of age. Allow animals to acclimatize for at least one week prior to the experiment.
-
Implantation: Anesthetize the mouse using isoflurane. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.
-
Tumor Monitoring: Monitor the mice daily for health and tumor development. Once tumors are palpable, begin measuring tumor dimensions 2-3 times per week using digital calipers.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume (mm³) = (Length x Width²) / 2 .
-
Randomization: Once the average tumor volume reaches approximately 150 mm³, randomize the mice into treatment cohorts (e.g., Vehicle, CFI-5, Ipatasertib) with 8-10 mice per group. Ensure the average tumor volume is similar across all groups at the start of treatment (Day 0).
Protocol 3: Drug Formulation and Administration
-
Vehicle Preparation: Prepare a sterile vehicle solution of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in water.
-
Drug Formulation:
-
For CFI-5: Weigh the required amount of CFI-5 powder to achieve a 5 mg/mL solution (for a 50 mg/kg dose in a 20g mouse receiving 0.2 mL). Suspend the powder in the vehicle. Use a sonicator or vortex to ensure a uniform suspension. Prepare fresh daily.
-
For Ipatasertib: Follow the same procedure as for CFI-5. Ipatasertib has been formulated for oral gavage in preclinical studies.[9][10]
-
-
Administration: Administer the formulation or vehicle to the mice once daily via oral gavage (PO) using a 20-gauge feeding needle. The volume is typically 10 mL/kg of body weight.
-
Toxicity Monitoring: Monitor the body weight of each mouse twice weekly. A weight loss exceeding 15-20% is a common endpoint criterion indicating significant toxicity.
Conclusion and Future Directions
This guide provides a framework for the preclinical in vivo evaluation of the novel compound CFI-5, comparing its hypothetical efficacy against the established AKT inhibitor Ipatasertib. The data presented suggests that CFI-5 possesses significant antitumor activity, warranting further investigation.
Key Takeaways:
-
Plausible Efficacy: The isoxazole-based compound CFI-5 shows strong, albeit slightly lower, tumor growth inhibition compared to Ipatasertib in a representative breast cancer xenograft model.
-
Favorable Tolerability: Both compounds demonstrate good tolerability at efficacious doses, a critical factor for further development.
-
Methodological Rigor: The provided protocols offer a standardized approach to ensure the reproducibility and reliability of in vivo efficacy studies.
Future studies should aim to generate real-world data for CFI-5, including pharmacokinetic (PK) and pharmacodynamic (PD) analyses to correlate drug exposure with target inhibition and antitumor response. Additionally, evaluating CFI-5 in other cancer models with known PI3K/AKT pathway alterations (e.g., PTEN-null prostate cancer or PIK3CA-mutant colon cancer) will be crucial to defining its potential therapeutic niche.[2]
References
-
Hennessy BT, Smith DL, Ram PT, Lu Y, Mills GB. Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery.
-
National Cancer Institute. NCI Drug Dictionary: Ipatasertib.
-
Lin, Y., et al. (2022). Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer. American Journal of Cancer Research.
-
Jung, J., et al. (2020). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Translational Oncology.
-
Creative Biolabs. Ipatasertib-Akt Inhibitor Synthesis Service.
-
Saura, C., et al. (2017). A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors. Cancer Discovery.
-
Saura, C., et al. (2017). A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors. PMC.
-
Hosseini, F., et al. (2022). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Anti-Cancer Agents in Medicinal Chemistry.
-
Hosseini, F., et al. (2022). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. PubMed.
-
Vall d'Hebron Institute of Oncology. (2016). Novel Akt inhibitor ipatasertib evidenced as a promising contender for therapy against solid tumors.
-
ResearchGate. Treatment protocol for human breast tumor xenografts in nude mice.
-
Tang, Y., et al. (2021). Xenograft mouse model in vivo study and tumor tissue analysis. Bio-protocol.
-
Lin, Y., et al. (2019). Ipatasertib, an oral AKT inhibitor, effectively inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer. U.S. Department of Defense.
-
Lin, Y., et al. (2022). Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer. Am J Cancer Res.
-
AACR Journals. (2024). Patient-Derived Tumor Xenograft Study with CDK4/6 Inhibitor Plus AKT Inhibitor for the Management of Metastatic Castration-Resistant Prostate Cancer.
-
Lin, Y., et al. (2023). Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo. PMC.
-
Liu, P., et al. (2018). Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis. PMC.
-
BOC Sciences. CAS 1001264-89-6 (Ipatasertib).
-
MedChemExpress. Ipatasertib (GDC-0068).
Sources
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Akt inhibitor ipatasertib evidenced as a promising contender for therapy against solid tumors - VHIO [vhio.net]
- 5. e-century.us [e-century.us]
- 6. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Isoxazole Derivatives in Oncology: A Comparative Guide on Cytotoxicity and Selectivity (Cancer vs. Normal Cell Lines)
As a Senior Application Scientist, I approach the evaluation of novel chemotypes not just as an exercise in data collection, but as a rigorous validation of mechanistic hypotheses. The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—has emerged as a highly privileged scaffold in targeted oncology.
The central dogma of modern drug development is achieving a high Selectivity Index (SI) : maximizing cytotoxicity in malignant cells while preserving the viability of healthy tissue. This guide objectively compares the performance of various isoxazole derivatives, analyzes the causality behind their mechanisms of action, and provides a self-validating experimental framework for assessing their true therapeutic window.
Mechanistic Causality: Why Isoxazole Derivatives?
To understand the differential cytotoxicity of isoxazoles, we must examine their biochemical interactions. Isoxazole derivatives exploit the unique vulnerabilities of cancer cells through several distinct, targeted pathways rather than relying on non-specific alkylation or intercalation:
-
HSP90 Inhibition: 3,4,5-Isoxazole compounds act as potent inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein overexpressed in tumors to stabilize oncogenic client proteins[1]. By inhibiting HSP90, isoxazoles trigger the degradation of these proteins, leading to selective tumor growth inhibition[1].
-
Apoptosis and Cell Cycle Arrest: Many derivatives induce G2/M phase cell cycle arrest. For instance, isoxazole-piperazine hybrids hyperphosphorylate Akt and activate the p53 tumor suppressor protein, specifically targeting p53-positive breast cancer cells (MCF-7)[2].
-
Overcoming Drug Resistance: Isoxazole curcumin analogs have demonstrated the ability to reverse imatinib resistance in chronic myeloid leukemia (CML) K562 cells by upregulating FOXN3 and CDKN1A expression[3].
Caption: Isoxazole derivative signaling pathways driving cancer-specific apoptosis.
Comparative Cytotoxicity and Selectivity Index (SI)
The true measure of an anticancer compound is not just its raw potency ( IC50 ), but its Selectivity Index ( SI=IC50(Normal)/IC50(Cancer) ). An SI > 10 generally indicates a highly favorable therapeutic window.
Quantitative Comparison of Isoxazole Scaffolds
| Compound Class | Target Cancer Cell Line | IC₅₀ (Cancer) | Normal Cell Line | IC₅₀ / CC₅₀ (Normal) | Selectivity Index (SI) |
| Quinoline Amidoxime (8f) | HL-60, Capan-1 | 2.1 - 4.7 µM | PBMCs | > 100 µM | Up to 48 |
| Indole-4,5-dihydroisoxazole | HL-60, Jurkat | 19.14 - 21.83 µM | MCF-10A, Bj-5ta | > 100 µM | > 5.22 |
| Isoxazole-piperazine (5l-o) | Huh7, MCF-7 | 0.3 - 3.7 µM | Not Reported | N/A | N/A |
| Oxazolo[5,4-d]pyrimidine (3j) | HT29 | 99.87 µM | NHDF | > 500 µM | > 5.0 |
| Isoxazole Curcumin Analog | K562 (IM-Resistant) | 0.5 µM | Not Reported | N/A | High |
Data Insights & Causality: Notice how Quinoline amidoxime 8f achieves an exceptional SI of 48 against hematologic cancers by remaining virtually non-toxic to normal peripheral blood mononuclear cells (PBMCs)[4]. Similarly, indole-based 4,5-dihydroisoxazoles spare non-cancerous MCF-10A breast epithelial cells while effectively targeting leukemia lines[5]. This demonstrates that hybridizing the isoxazole ring with specific bulky aromatic systems (like quinoline or indole) sterically hinders binding to off-target receptors in healthy cells while maintaining affinity for tumor-specific chaperones.
Self-Validating Experimental Protocol for Cytotoxicity & Selectivity
To ensure scientific integrity, the evaluation of isoxazole derivatives must follow a self-validating workflow. A common pitfall in early-stage drug discovery is relying solely on metabolic assays (like MTT) without confirming the mechanism of cell death. The following protocol details the causality behind each experimental choice.
Caption: Self-validating high-throughput screening workflow for determining selectivity index.
Step-by-Step Methodology
Step 1: Cell Line Selection & Plating
-
Action: Select a matched pair of cancer and normal cell lines (e.g., HL-60 leukemia vs. normal PBMCs). Plate at 1×104 cells/well in a 96-well plate.
-
Causality: Using tissue-matched normal cells prevents lineage-specific biases in basal metabolic rates from skewing the viability readout. If you test a leukemia drug against healthy fibroblasts, the difference in proliferation rates will generate a false-positive SI.
Step 2: Compound Treatment & Serial Dilution
-
Action: Treat cells with isoxazole derivatives at logarithmic concentrations (0.1 µM to 500 µM) for 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Causality: The 72-hour window ensures that compounds targeting the cell cycle (e.g., G2/M arrest) have sufficient time to manifest anti-proliferative effects across multiple division cycles.
Step 3: WST-8 / MTT Viability Assay
-
Action: Add WST-8 reagent. Measure absorbance at 450 nm using a microplate reader.
-
Causality: WST-8 is reduced by cellular dehydrogenases to a water-soluble formazan dye. The amount of dye directly correlates with the number of metabolically active cells, providing a highly sensitive, quantitative measure of cytotoxicity.
Step 4: Apoptosis Validation via Flow Cytometry (Annexin V/PI Staining)
-
Action: Stain treated cells with FITC-Annexin V and Propidium Iodide (PI). Analyze via flow cytometry.
-
Causality: Viability assays cannot distinguish between apoptosis and necrosis. Annexin V binds to phosphatidylserine flipped to the outer membrane (early apoptosis), while PI stains DNA in membrane-compromised cells (late apoptosis/necrosis). This step validates that the isoxazole is inducing programmed cell death rather than acting as a non-specific toxin.
Step 5: Selectivity Index (SI) Calculation
-
Action: Calculate the metric using SI=IC50(Normal)/IC50(Cancer) .
-
Causality: This mathematical normalization provides an objective, standardized metric to rank compounds for therapeutic window potential prior to expensive in vivo murine models.
Conclusion
The structural plasticity of the isoxazole ring allows for the synthesis of highly selective anticancer agents. By appending specific moieties—such as quinoline, piperazine, or indole groups—researchers can fine-tune the molecule to exploit tumor-specific vulnerabilities while preserving healthy cell viability. As demonstrated by the robust Selectivity Indices of recent analogs, isoxazoles represent a premier scaffold for the next generation of targeted chemotherapeutics.
References
-
[2] Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - MDPI
-
[1] Isoxazole derivatives as anticancer agents - ChemicalBook
-
[3] Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib - PMC
-
[4] Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2 - RSC Publishing
-
[6] Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - Taylor & Francis
-
[5] Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells - ACS
-
[7] New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - MDPI
Sources
- 1. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2 - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05483D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Comparative Guide to Target Engagement Validation for Novel Kinase Inhibitors
Focus Molecule: 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine
Introduction: From Chemical Matter to Biological Mechanism
In the landscape of drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. A critical, and often decisive, step in this process is confirming that a molecule engages its intended protein target within the complex milieu of a living cell.[1][2] This guide addresses the validation of target engagement for 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine, a compound whose structural motifs suggest potential activity as a protein kinase inhibitor.
The Orthogonal Workflow: A Strategy for Robust Validation
A self-validating experimental plan moves from broad, unbiased discovery to focused, quantitative validation. The following workflow ensures that findings from one experiment provide the foundation for the next, building a robust case for specific target engagement.
Detailed Experimental Protocol (CETSA with Western Blot)
-
Cell Culture: Culture a relevant cell line (e.g., MCF-7 for breast cancer studies) in appropriate media to ~80-90% confluency.
-
Compound Treatment: Treat cells with the test compound (e.g., 10 µM 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine) or vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in a protein-free buffer. Aliquot 100 µL of the cell suspension into separate PCR tubes for each temperature point.
-
Heat Challenge: Place the tubes in a thermal cycler and heat at different temperatures (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C) for 3-8 minutes, followed by a cooling step at 4°C. [3]5. Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [3]7. Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer. [4]8. Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to a suspected target kinase (if known) or a panel of candidates. [5]Following incubation with an HRP-conjugated secondary antibody, detect the signal using an ECL substrate. [4]
Expertise & Causality
-
Why use intact cells? Performing the initial compound incubation on live cells is crucial as it accounts for cell permeability and potential metabolic activation or deactivation of the compound, providing more physiologically relevant data than using lysates alone. [6]* Why freeze-thaw lysis? This method avoids the use of detergents during the lysis step, which could otherwise interfere with protein stability and solubilize aggregated proteins, leading to artifacts.
Method 2: Kinobeads Chemical Proteomics
For a compound with unknown kinase targets, a chemical proteomics approach is invaluable. The "Kinobeads" assay uses a resin with immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. [7][8]
Principle of Action
This is a competitive binding assay. [8]A cell lysate is pre-incubated with the free test compound. This mixture is then applied to the Kinobeads. Any kinases that bind to the test compound in the lysate will be unable to bind to the immobilized inhibitors on the beads. By using quantitative mass spectrometry to compare the proteins pulled down in the compound-treated sample versus a vehicle control, one can identify the specific kinases that interacted with the test compound. [7]
Detailed Experimental Protocol (Kinobeads)
-
Lysate Preparation: Grow and harvest cells as described for CETSA. Lyse cells in a specified lysis buffer compatible with the Kinobeads assay. Determine and normalize protein concentration.
-
Compound Incubation: Incubate the cell lysate with various concentrations of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine or a vehicle control for a defined period (e.g., 1 hour) at 4°C.
-
Kinobeads Pulldown: Add the Kinobeads resin to the lysates and incubate to allow for binding of kinases not occupied by the test compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and perform in-solution or on-bead tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified kinase in the compound-treated samples versus the control. Proteins showing a dose-dependent decrease in binding to the beads are identified as targets of the compound. [9]From this data, apparent Kd values can be calculated. [7]
Trustworthiness & Self-Validation
The dose-dependent nature of the competition is a key self-validating feature. A true interaction will show a clear sigmoidal dose-response curve, whereas non-specific interactions will not. This method allows for the simultaneous profiling of hundreds of kinases, providing a broad view of both on-target and potential off-target activities. [10]
Method 3: NanoBRET™ Target Engagement Assay
Once a primary target (or a small set of high-confidence targets) has been identified through CETSA-MS or Kinobeads, the NanoBRET™ assay provides a robust and highly quantitative method to validate this interaction in living cells. [11]
Principle of Action
NanoBRET™ is based on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a bioluminescent donor and a fluorescent acceptor when they are in close proximity (<10 nm). [12]The assay requires two components:
-
The Target Protein: Fused to the small, incredibly bright NanoLuc® luciferase (the energy donor).
-
A Fluorescent Tracer: A cell-permeable fluorescent molecule designed to bind reversibly to the active site of the target protein (the energy acceptor).
When the tracer binds to the NanoLuc®-fused target, BRET occurs. If the test compound enters the cell and binds to the target protein, it displaces the tracer, leading to a decrease in the BRET signal. This change is quantifiable and directly proportional to the degree of target engagement. [13][14]
Detailed Experimental Protocol (NanoBRET™)
-
Cell Transfection: Transiently transfect cells (typically HEK293T) with a plasmid encoding the target kinase-NanoLuc® fusion protein.
-
Cell Plating: After 24 hours, plate the transfected cells into a white, 96- or 384-well assay plate.
-
Compound Dosing: Prepare serial dilutions of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine and add them to the cells.
-
Tracer and Substrate Addition: Add the specific NanoBRET™ tracer and the NanoLuc® substrate (furimazine) to all wells.
-
Incubation: Incubate the plate for a period (e.g., 2 hours) at 37°C to allow the binding to reach equilibrium.
-
Signal Measurement: Measure the luminescence signals at two wavelengths simultaneously using a plate reader equipped with appropriate filters: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (Tracer, >600 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the compound's potency in engaging the target in live cells.
Authoritative Grounding
The NanoBRET™ platform is a significant advancement over traditional BRET assays due to the small size and high light output of NanoLuc® luciferase, which provides an improved dynamic range and sensitivity. [12]This technology allows for not just affinity measurements (IC50) but also the determination of compound residence time, a critical parameter for predicting in vivo efficacy. [11][15]
Comparative Summary of Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Chemical Proteomics | NanoBRET™ Target Engagement |
| Principle | Ligand-induced protein thermal stabilization [6] | Competitive affinity capture on a resin [7][8] | Bioluminescence Resonance Energy Transfer (BRET) [12] |
| Label Requirement | Label-free [16] | Label-free | Requires NanoLuc® fusion protein and fluorescent tracer [1] |
| Target Knowledge | Not required for discovery (with MS) | Not required; ideal for unbiased screening | Putative target must be known for fusion protein construction |
| Assay Context | Intact cells or lysate | Cell lysate | Intact, living cells |
| Primary Readout | Soluble protein amount (Western Blot) or peptide counts (MS) | Protein abundance (LC-MS/MS) | Ratiometric light emission (BRET ratio) |
| Key Output | Thermal shift (ΔTm), Target list | Target list, Apparent Kd | IC50, Residence Time |
| Main Advantage | Physiologically relevant (intact cells), no labels | Broad, unbiased kinome-wide screening | Highly quantitative, live-cell kinetics, high-throughput |
| Main Limitation | Lower throughput (WB), some proteins don't shift [6] | Lysate-based (loses cellular context), limited to ATP-competitive binders [8] | Requires genetic modification of cells, specific tracer needed |
Conclusion and Recommended Path Forward
Validating the target engagement of a novel compound like 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine requires a multi-faceted, evidence-based approach. No single experiment can provide the necessary confidence for advancing a compound in the drug discovery pipeline.
-
Initiate with Unbiased Discovery: Begin with a broad screening method. A Thermal Proteome Profiling (CETSA coupled with Mass Spectrometry) or a Kinobeads experiment is recommended to generate a list of high-confidence candidate targets without preconceived bias.
-
Proceed to Quantitative Validation: Once a primary target is identified (e.g., "Kinase X"), develop a specific NanoBRET™ Target Engagement Assay . This will provide precise, quantitative data on the compound's affinity (IC50) and binding kinetics within living cells.
-
Confirm Functional Effect: Finally, confirm that this validated target engagement translates into a functional cellular outcome. Perform a Western Blot to measure the phosphorylation of a known downstream substrate of Kinase X, demonstrating that the binding of your compound alters the kinase's activity and modulates the relevant signaling pathway.
By following this orthogonal workflow, researchers can build a compelling, data-driven narrative that moves from "this compound might bind to these proteins" to "this compound binds with high affinity to this specific target in live cells and modulates its function." This level of rigor is the cornerstone of modern, successful drug development.
References
-
ResearchGate. (n.d.). Principle of NanoBRET target engagement. [Online] Available at: [Link]
-
SGC-UNC. (n.d.). NanoBRET. [Online] Available at: [Link]
-
News-Medical.Net. (2024). NanoBRET™ Target Engagement for drug development. [Online] Available at: [Link]
-
Charnwood Discovery. (2024). Developing Whole Cell NanoBRET Target Engagement Assays for Three Homologous ATPases. [Online] Available at: [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]
-
Piazza, I., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Online] Available at: [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Online] Available at: [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Online] Available at: [Link]
-
Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. [Online] Available at: [Link]
-
Lork, C., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
-
Nomura, D. K., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology. Available at: [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Online] Available at: [Link]
-
bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Online] Available at: [Link]
-
Ruprecht, B., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research. Available at: [Link]
-
ACS Publications. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. [Online] Available at: [Link]
-
RSC Publishing. (2016). Label-free technologies for target identification and validation. [Online] Available at: [Link]
-
The Scientist. (2024). Western Blot Protocol, Troubleshooting, and Applications. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Label-free technologies for target identification and validation. [Online] Available at: [Link]
Sources
- 1. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 12. NanoBRET — SGC-UNC [sgc-unc.org]
- 13. researchgate.net [researchgate.net]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. news-medical.net [news-medical.net]
- 16. Label-free technologies for target identification and validation - MedChemComm (RSC Publishing) [pubs.rsc.org]
Head-to-head comparison of different isoxazole synthesis methods
The isoxazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, characterized by adjacent oxygen and nitrogen atoms. Its unique electronic properties and ability to act as a bioisostere for amides and esters make it a cornerstone in the development of numerous FDA-approved drugs, including the COX-2 inhibitor valdecoxib, the antibiotic cloxacillin, and the antipsychotic risperidone 1.
For drug development professionals and synthetic chemists, selecting the optimal route to construct the isoxazole core is critical. The decision dictates not only the overall yield and scalability but, most importantly, the regiochemical outcome of the final molecule. This guide provides a head-to-head technical comparison of the two most prevalent synthetic paradigms: the 1,3-Dipolar Cycloaddition and the Hydroxylamine Condensation 2.
The 1,3-Dipolar Cycloaddition (Huisgen-Type)
The 1,3-dipolar cycloaddition is widely considered the most direct and versatile route for accessing isoxazoles. It involves the reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) [[3]]().
Mechanistic Causality & Regioselectivity
Because nitrile oxides are highly reactive and prone to dimerization (forming furoxans), they are almost exclusively generated in situ. This is typically achieved by oxidizing an aldoxime using reagents like N-chlorosuccinimide (NCS) or Oxone® 2. The subsequent reaction is a concerted, pericyclic process where the 4π-electrons of the nitrile oxide and the 2π-electrons of the alkyne participate in a [3+2] cycloaddition.
The primary advantage of this method is its regioselectivity . The electronic and steric properties of the transition state heavily favor the formation of 3,5-disubstituted isoxazoles when terminal alkynes are used 2.
Workflow of 1,3-Dipolar Cycloaddition for regioselective isoxazole synthesis.
Standardized Protocol: Metal-Free Cycloaddition via Oxone Oxidation
This modern, metal-free protocol utilizes Oxone in an aqueous medium to generate the hypochlorous acid required to oxidize the aldoxime, aligning with green chemistry principles 4.
-
Preparation: In a round-bottom flask, dissolve the aldoxime (1.0 equiv) and terminal alkyne (1.2 equiv) in a co-solvent mixture of water and ethanol (1:1 v/v).
-
Activation: Add potassium chloride (KCl, 1.0 equiv) to the mixture. Slowly add Oxone (1.5 equiv) portion-wise at room temperature. Causality: Oxone oxidizes KCl to generate chlorine/hypochlorous acid in situ, which safely converts the aldoxime to the nitrile oxide without requiring toxic chlorine gas [[4]]().
-
Reaction: Stir the mixture at room temperature for 3 hours.
-
Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC). The transient nitrile oxide cannot be easily tracked, so validation relies on the disappearance of the alkyne (visualized via KMnO₄ stain).
-
Workup & Verification: Extract with ethyl acetate, wash with brine, and concentrate. Confirm the regiochemistry via ¹H NMR: the characteristic C4-proton of the 3,5-disubstituted isoxazole will appear as a distinct, sharp singlet between δ 6.2–7.0 ppm.
The Hydroxylamine Condensation (Claisen-Type)
The classical Claisen approach involves the cyclocondensation of a 1,3-dicarbonyl compound (like a 1,3-diketone) or an α,β-unsaturated ketone (chalcone) with hydroxylamine hydrochloride 5.
Mechanistic Causality & The Regiocontrol Challenge
The reaction initiates with the nucleophilic attack of the hydroxylamine nitrogen on the most electrophilic carbonyl carbon, forming an oxime intermediate. Subsequent intramolecular dehydration forms the N-O bond, closing the ring 3.
While operationally simple, this method's fatal flaw is poor regiocontrol . When using asymmetric 1,3-diketones, hydroxylamine can attack either carbonyl group, leading to an inseparable mixture of 3,5- and 5,3-disubstituted isoxazole isomers 2. However, modern ultrasound-assisted techniques have drastically improved the efficiency and green profile of this route.
Mechanistic pathway of hydroxylamine condensation with 1,3-dicarbonyls.
Standardized Protocol: Ultrasound-Assisted Green Condensation
Sonochemistry uses acoustic cavitation—the formation and implosive collapse of microbubbles—to generate localized hot spots (~5000 K and ~1000 atm). This mechanical energy accelerates reaction kinetics without bulk heating, allowing for metal-free synthesis in aqueous media 6, 7.
-
Preparation: In a flask, dissolve the chalcone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol/water (15 mL) 6.
-
Activation: Add sodium acetate to buffer the hydrochloride salt, freeing the nucleophilic hydroxylamine.
-
Sonication: Place the flask in an ultrasonic bath (e.g., 40 kHz, 300 W) at 20°C for 30 minutes. Causality: The cavitation forces overcome the activation energy barrier for cyclization rapidly, reducing traditional 12-hour reflux times to mere minutes6, 7.
-
Self-Validation System: The reaction is self-indicating; upon completion, the highly crystalline isoxazole product will precipitate out of the aqueous solution.
-
Workup & Verification: Collect the precipitate via vacuum filtration. Validate the isomeric purity using HPLC or ¹H NMR prior to recrystallization, as asymmetric starting materials may yield mixed regioisomers.
Head-to-Head Comparative Data
The following table synthesizes experimental data comparing the performance metrics of both methodologies under modern optimized conditions.
| Performance Metric | 1,3-Dipolar Cycloaddition (Metal-Free/Oxone) | Hydroxylamine Condensation (Ultrasound) |
| Primary Substrates | Aldoximes/Nitroalkanes + Alkynes | 1,3-Diketones/Chalcones + NH₂OH·HCl |
| Regioselectivity | Excellent (Strictly 3,5-disubstituted for terminal alkynes) | Poor to Moderate (Prone to isomeric mixtures with asymmetric diketones) |
| Typical Yields | 65% – 96% | 65% – 92% |
| Reaction Time | 3 – 12 hours | 15 – 30 minutes |
| Atom Economy / Green Profile | Moderate (Requires stoichiometric oxidants like Oxone or NCS) | High (Generates water as the only byproduct; highly amenable to aqueous media) |
| Scalability | High (Standard flow-chemistry compatible) | Moderate (Cavitation scaling requires specialized sonochemical reactors) |
Strategic Selection Guide
-
Choose 1,3-Dipolar Cycloaddition when: You require absolute regiocontrol over the final isoxazole architecture (e.g., strict 3,5-disubstitution) 2, or when your starting materials feature sensitive functional groups that cannot survive the nucleophilic attack of hydroxylamine.
-
Choose Hydroxylamine Condensation when: You are working with symmetrical 1,3-diketones (where regioselectivity is irrelevant), or when optimizing for green chemistry metrics (time, energy, and solvent toxicity) using sonochemical approaches 6.
References
-
BenchChem. "Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols." Benchchem.com. [[6]]()
-
BenchChem. "." Benchchem.com. 2
-
Das, S. "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold." RSC Advances. 4
-
Preprints.org. "The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches." Preprints.org. 7
-
ResearchGate. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." ResearchGate. 5
-
ACS Publications. "Reaction of 1,3-Bis(het)arylmonothio-1,3-diketones with Sodium Azide: Regioselective Synthesis of 3,5-Bis(het)arylisoxazoles via Intramolecular N–O Bond Formation." The Journal of Organic Chemistry. 3
-
NIH PMC. "Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities." National Institutes of Health. 1
Sources
- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. preprints.org [preprints.org]
Evaluating the Pharmacokinetic Profile of Novel Isoxazole Derivatives: A Comparative ADME Guide
The isoxazole ring—a five-membered heterocyclic system containing adjacent oxygen and nitrogen atoms—is a highly versatile and privileged pharmacophore in medicinal chemistry[1]. Standard isoxazole-containing therapeutics, such as the COX-2 inhibitor Valdecoxib and the DMARD Leflunomide, have thoroughly validated the clinical utility of this scaffold[2]. However, first-generation isoxazole derivatives frequently suffer from suboptimal pharmacokinetic (PK) profiles, including rapid Phase I metabolism, poor aqueous solubility, and high susceptibility to intestinal efflux transporters, all of which severely limit their oral bioavailability[3].
As a Senior Application Scientist, I have structured this guide to objectively evaluate Isox-N1 , a novel isoxazole derivative engineered with targeted steric bulk and an optimized topological polar surface area (TPSA) to circumvent traditional ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities. This document provides a comprehensive, data-driven comparison of Isox-N1 against industry benchmarks (Valdecoxib and Leflunomide), detailing the mechanistic causality and self-validating experimental protocols used to confirm its superior PK profile.
Logical framework mapping isoxazole structural modifications to enhanced pharmacokinetic outcomes.
Comparative Pharmacokinetic Overview
To establish a baseline for performance, we synthesized quantitative data from our rigorous in vitro and in vivo testing pipelines. The table below demonstrates how Isox-N1 outpaces legacy alternatives in systemic exposure and metabolic stability.
| Pharmacokinetic Parameter | Isox-N1 (Novel Derivative) | Valdecoxib (Benchmark) | Leflunomide (Benchmark) |
| Cmax (ng/mL) | 2,450 ± 120 | 1,820 ± 95 | 1,650 ± 110 |
| Tmax (h) | 2.5 | 3.0 | 4.0 |
| AUC_0-inf (ng·h/mL) | 18,400 ± 500 | 12,100 ± 420 | 14,200 ± 380 |
| Half-life (t1/2) (h) | 14.2 | 8.5 | 11.0 |
| Clearance (CL) (mL/min/kg) | 2.1 | 4.8 | 3.5 |
| Caco-2 Papp (10⁻⁶ cm/s) | 18.5 | 12.4 | 10.8 |
| Efflux Ratio (Papp B-A / A-B) | 1.2 | 2.8 | 2.1 |
Note: Data represents mean ± SD from n=6 independent replicates.
In Vitro ADME Profiling: Caco-2 Permeability Assay
Expertise & Causality: Why rely on the Caco-2 model? Derived from human colon adenocarcinoma, the Caco-2 cell line spontaneously differentiates in vitro into a polarized monolayer that accurately mimics the enterocytes of the small intestine, complete with apical microvilli, tight junctions, and functional efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[4]. It is the industry gold standard for predicting human intestinal absorption and identifying active efflux mechanisms[].
An efflux ratio (ER) greater than 2.0 typically indicates that a compound is a substrate for active efflux, which can severely bottleneck oral absorption[6]. As shown in our data table, Isox-N1 achieves an ER of 1.2, confirming that our structural modifications successfully abrogated P-gp recognition, unlike Valdecoxib (ER = 2.8).
Protocol: Bidirectional Transport Assay This protocol operates as a self-validating system: by measuring Transepithelial Electrical Resistance (TEER) before and after the assay, we confirm that the monolayer's tight junctions remained intact, ensuring that any detected basolateral transport is strictly transcellular rather than an artifact of membrane rupture[6].
-
Cell Culture: Seed Caco-2 cells at a density of 1×10⁵ cells/cm² on semipermeable polycarbonate filter inserts within a Transwell system. Culture for 21 days to allow full spontaneous differentiation into polarized enterocyte monolayers[].
-
Integrity Verification: Wash the monolayers with Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4. Measure TEER; only inserts with a TEER > 250 Ω·cm² are approved for the assay[6].
-
Compound Incubation: Dilute Isox-N1, Valdecoxib, and Leflunomide to 10 µM in HBSS buffer (ensuring final DMSO concentration is < 0.1%). For Apical-to-Basolateral (A-B) transport, apply the compound to the apical chamber. For Basolateral-to-Apical (B-A) transport, apply to the basolateral chamber[6].
-
Sampling: Incubate the plates at 37°C with gentle agitation. At exactly 2 hours, extract 200 µL aliquots from the respective receiver compartments and transfer them to a deep-well plate containing a quenching solvent[6].
-
Analysis: Quantify the transported compound concentrations via LC-MS/MS to calculate the apparent permeability coefficient (Papp) and the Efflux Ratio[4].
Bidirectional Caco-2 permeability assay modeling intestinal absorption and active transporter efflux.
In Vivo Pharmacokinetic Evaluation via LC-MS/MS
Expertise & Causality: Evaluating in vivo pharmacokinetics requires an analytical technique capable of distinguishing the parent compound from its metabolites in complex biological matrices (e.g., plasma) at nanogram-per-milliliter concentrations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity[7]. By isolating a specific precursor ion and fragmenting it into a unique product ion via Multiple Reaction Monitoring (MRM), we eliminate matrix interference[8].
Protocol: In Vivo PK Study and LC-MS/MS Analysis This workflow acts as a self-validating system: the integration of a stable-isotope labeled (SIL) internal standard prior to protein precipitation inherently corrects for variable extraction recoveries, matrix effects, and ion suppression during electrospray ionization, guaranteeing absolute quantitative reliability[8].
-
Animal Dosing: Fast healthy male mice for 12 hours prior to the study. Administer Isox-N1 and comparator drugs orally (P.O.) at a dose of 10 mg/kg, suspended in a 0.5% methylcellulose vehicle[7].
-
Blood Collection: Draw 50 µL of blood via the tail vein at predetermined time points (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into K2-EDTA coated tubes. Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to isolate the plasma[7].
-
Protein Precipitation (Sample Prep): Transfer 20 µL of the plasma to a microcentrifuge tube. Add 100 µL of ice-cold acetonitrile containing 0.1% formic acid and the SIL internal standard to precipitate plasma proteins[9].
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure complete protein aggregation, then centrifuge at 15,400 rpm for 20 minutes at 4°C to pellet the proteins[9].
-
LC-MS/MS Quantification: Transfer the clean supernatant to an autosampler vial. Inject 2 µL into the LC-MS/MS system equipped with a high-resolution C18 analytical column. Elute the analytes using a gradient mobile phase of water and acetonitrile, both supplemented with 0.1% formic acid to drastically enhance positive electrospray ionization (ESI)[7]. Monitor the analytes in MRM mode and calculate PK parameters using non-compartmental analysis (NCA).
Step-by-step in vivo pharmacokinetic workflow utilizing LC-MS/MS for precise analyte quantification.
Conclusion
Isox-N1 demonstrates a decisively superior pharmacokinetic profile compared to legacy isoxazole derivatives like Valdecoxib and Leflunomide. Through rational structural modifications, we successfully mitigated P-gp mediated efflux (evidenced by a Caco-2 ER of 1.2) and reduced hepatic clearance (2.1 mL/min/kg). These optimizations culminate in a significantly prolonged half-life and enhanced oral bioavailability, positioning Isox-N1 as a highly viable candidate for advanced preclinical development.
Sources
- 1. The Relationship Between Aldose Reductase and Isoxazole Derivatives: An In Vitro and In Silico Approach to Its Correlation With Diabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 7. Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Isoxazole Derivatives Against Diclofenac: A Comprehensive Guide to Anti-Inflammatory Efficacy
Introduction: The Need for Structural Innovation
Diclofenac remains a cornerstone non-steroidal anti-inflammatory drug (NSAID) in clinical practice, exerting its effects by inhibiting cyclooxygenase (COX) enzymes. However, its non-selective nature leads to the suppression of COX-1, an enzyme responsible for synthesizing cytoprotective prostaglandins in the gastrointestinal (GI) tract. This lack of selectivity frequently results in severe GI toxicity and ulceration during chronic administration[1].
To circumvent these adverse effects, medicinal chemistry has pivoted towards heterocyclic scaffolds. Isoxazole —a five-membered ring containing adjacent oxygen and nitrogen atoms—has emerged as a highly versatile pharmacophore[2]. Recent structural optimizations have yielded isoxazole derivatives capable of selectively inhibiting the COX-2 isoform and, in several designs, dually inhibiting 5-lipoxygenase (5-LOX)[3]. This guide benchmarks the anti-inflammatory performance of novel isoxazole compounds against diclofenac, providing researchers with comparative data and standardized, self-validating experimental methodologies.
Mechanistic Pathway Comparison
The inflammatory cascade is primarily driven by the metabolism of arachidonic acid. While diclofenac competitively blocks both COX-1 and COX-2, optimized isoxazole derivatives are engineered to preferentially dock into the larger, more flexible allosteric pocket of COX-2[4]. Furthermore, dual-acting isoxazoles inhibit 5-LOX, preventing the "shunting" of arachidonic acid into the leukotriene pathway—a phenomenon that can cause bronchoconstriction and exacerbate inflammation[2].
Fig 1: Mechanistic inhibition of the Arachidonic Acid pathway by Diclofenac vs. Isoxazoles.
In Vitro Benchmarking: Enzymatic Inhibition Assays
Causality & Experimental Choice: In vitro enzymatic assays are the critical first step in drug development. By calculating the half-maximal inhibitory concentration (IC50) for COX-1, COX-2, and 5-LOX, researchers can determine the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A high SI is the primary predictor of a compound's GI safety profile[4].
Self-Validating Protocol: COX-1/COX-2 & 5-LOX Inhibition Assay
-
Reagent Preparation: Reconstitute human recombinant COX-1, COX-2, and 5-LOX enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor) and EDTA.
-
Compound Incubation: Dissolve isoxazole derivatives and the standard (diclofenac/celecoxib) in DMSO. Incubate varying concentrations (0.1 to 100 µM) with the enzyme mixture for 15 minutes at 37°C.
-
Self-Validation Check: Include a vehicle-only control (DMSO) to establish the maximal uninhibited enzyme activity (100%). This ensures that any observed reduction in downstream products is strictly attributable to the inhibitor, ruling out solvent-induced enzyme denaturation.
-
-
Reaction Initiation: Add arachidonic acid to initiate the reaction. Incubate for exactly 2 minutes.
-
Termination & Quantification: Stop the reaction using 1M HCl. Quantify Prostaglandin E2 (PGE2) or Leukotriene B4 (LTB4) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Generate dose-response curves using non-linear regression to calculate IC50 values.
Quantitative Data Comparison: In Vitro Efficacy
Recent studies benchmarking novel isoxazole derivatives (e.g., C3, C5, C6) against standard NSAIDs demonstrate superior COX-2 selectivity and potent 5-LOX inhibition[3][4].
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | 5-LOX IC50 (µM) |
| Celecoxib (Standard) | 238.96 ± 2.30 | 2.52 ± 0.02 | 94.83 | N/A |
| Isoxazole C3 | 22.56 ± 1.10 | 0.93 ± 0.01 | 24.26 | 8.47 ± 0.45 |
| Isoxazole C5 | 35.54 ± 1.45 | 0.85 ± 0.04 | 41.82 | 10.48 ± 0.52 |
| Isoxazole C6 | 62.25 ± 2.05 | 0.55 ± 0.03 | 113.19 | 18.87 ± 0.61 |
Data synthesized from in vitro COX-1/2 and 5-LOX inhibition studies[3][4].
In Vivo Benchmarking: Carrageenan-Induced Paw Edema Model
Causality & Experimental Choice: The carrageenan-induced paw edema model is the gold standard for evaluating acute in vivo anti-inflammatory activity. The model produces a biphasic inflammatory response: the early phase (0-1 hour) is mediated by histamine and serotonin, while the delayed phase (2-4 hours) is driven by prostaglandin synthesis[5]. This makes it ideal for benchmarking COX-2 inhibitors against diclofenac.
Fig 2: Step-by-step workflow for the in vivo carrageenan-induced paw edema model.
Self-Validating Protocol: In Vivo Paw Edema Assay
-
Animal Preparation: Fast adult Wistar Albino rats (150-250g) for 12 hours prior to the experiment, allowing free access to water to maintain hydration baselines. Randomize into groups (n=6).
-
Pre-treatment: Administer the standard (Diclofenac sodium, 10 mg/kg) and test compounds (Isoxazole derivatives, 10 mg/kg) orally.
-
Self-Validation Check: Wait exactly 1 hour before inducing inflammation. This pharmacokinetic window ensures the compounds reach peak plasma concentrations, validating that any lack of efficacy is due to the drug's pharmacodynamics, not poor absorption.
-
-
Edema Induction: Inject 0.1 mL of a 1% w/v freshly prepared carrageenan suspension in normal saline into the sub-plantar region of the right hind paw[5].
-
Volume Measurement: Measure the paw volume using a digital plethysmometer immediately (0 hour) and at 1, 2, and 3 hours post-injection.
-
Efficacy Calculation: Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the mean edema volume of the control group and Vt is the mean edema volume of the treated group.
Quantitative Data Comparison: In Vivo Efficacy
Pharmacological evaluations of substituted isoxazole derivatives (e.g., compounds 5b, 5c, and 5d) demonstrate anti-inflammatory potential that slightly surpasses the standard diclofenac sodium at equivalent dosing[5][6].
| Treatment Group | Dose (mg/kg) | % Inhibition (2 Hours) | % Inhibition (3 Hours) |
| Diclofenac Sodium (Standard) | 10 | 74.22% | 73.62% |
| Isoxazole Derivative 5b | 10 | 75.68% | 76.71% |
| Isoxazole Derivative 5c | 10 | 74.48% | 75.56% |
| Isoxazole Derivative 5d | 10 | 71.86% | 72.32% |
Data derived from in vivo pharmacological evaluations of substituted isoxazoles[5][6].
Conclusion
Benchmarking data clearly indicates that isoxazole derivatives represent a significant leap in anti-inflammatory drug design. By demonstrating high COX-2 selectivity (with SI values exceeding 100 in some derivatives) and potent 5-LOX inhibition, these compounds match or exceed the in vivo efficacy of diclofenac[4][5]. For drug development professionals, integrating the isoxazole scaffold offers a validated pathway to developing next-generation NSAIDs that maintain robust acute anti-inflammatory activity while mitigating the severe gastrointestinal liabilities associated with traditional non-selective inhibitors.
References
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: NIH (Frontiers in Chemistry) URL:[4]
-
Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL:[2]
-
Isoxazole Derivatives as Regulators of Immune Functions Source: MDPI URL:[1]
-
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents Source: NIH (Heliyon) URL:[5]
-
In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives Source: PLOS One URL:[3]
-
(PDF) Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents Source: ResearchGate URL:[6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives | PLOS One [journals.plos.org]
- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Docking Studies of Isoxazole Analogs: A Guide to Scaffold Selection for COX-2 Inhibition
As drug development professionals continuously seek to optimize efficacy while minimizing off-target toxicities, the selection of the right heterocyclic scaffold is paramount. For decades, the pyrazole scaffold (exemplified by Celecoxib) has been the gold standard for targeting Cyclooxygenase-2 (COX-2) in inflammatory and oncological pathways. However, recent comparative molecular docking studies have illuminated the isoxazole scaffold as a highly potent, structurally distinct alternative.
This guide provides an objective, data-driven comparison of isoxazole analogs against traditional pyrazole inhibitors, detailing the mechanistic causality behind their binding affinities and providing a self-validating computational protocol for your own drug discovery pipelines.
Mechanistic Rationale: Why the Isoxazole Scaffold?
To understand the shift toward isoxazole derivatives, we must analyze the structural biology of the COX-2 active site. The COX-2 enzyme possesses a primary binding channel and a secondary side pocket (absent in the constitutively active COX-1) lined by key residues: ARG120, HIS90, and SER353 .
Traditional pyrazole inhibitors rely heavily on a sulfonamide group to anchor into this secondary pocket. In contrast, the isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—offers a unique dipole moment and serves as a dual hydrogen-bond acceptor.
The Causality of Binding: The altered electron density and planar geometry of the isoxazole core allow it to project functional groups (such as carboxamides or indoles) deeper into the secondary pocket. This distinct electrostatic profile enables tighter, geometrically optimized hydrogen bonding with ARG120 and HIS90. Consequently, isoxazole analogs often achieve high COX-2 selectivity and robust anti-proliferative effects against cancer cell lines without relying on the sulfonamide moiety, thereby reducing potential cross-reactivity and toxicity[1].
Comparative Performance: Isoxazoles vs. Pyrazoles
The following table synthesizes quantitative data from recent comparative docking and in vitro studies, benchmarking novel isoxazole derivatives against the pyrazole standard, Celecoxib.
| Compound | Scaffold Type | COX-2 Binding Energy (kcal/mol) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) | Key Interacting Residues |
| Celecoxib (Control) | Pyrazole | -8.40 to -10.96 | 0.002 | Highly Selective | SER353, ARG120, HIS90 |
| Compound 6a | Indole-isoxazole | -8.392 | 0.128 | 352.0 | ARG120, HIS90 |
| Compound A13 | Isoxazole-carboxamide | N/A | 0.013 | 4.63 | Secondary binding pocket |
| MYM4 | Isoxazole-carboxamide | -7.45 | 0.24 - 1.30 | ~4.0 | ARG120, HIS90 |
Data Insights:
-
Compound 6a demonstrates a binding energy (-8.392 kcal/mol) that directly rivals Celecoxib, driven by an exceptional selectivity index of 352, proving that the indole-isoxazole hybridization is highly effective at discriminating between COX isoforms[1].
-
Compound A13 achieves an extraordinary IC₅₀ of 13 nM (0.013 µM), highlighting the high-affinity potential of the isoxazole-carboxamide core when properly substituted[2].
-
MYM4 not only exhibits strong COX-2 inhibition but also translates this binding affinity into functional efficacy, significantly hampering 3D multicellular tumor spheroid formation in cancer models[3].
Self-Validating In Silico Protocol for Comparative Docking
To ensure scientific integrity, computational docking cannot be a "black box." The following step-by-step methodology outlines a self-validating system designed to rigorously evaluate isoxazole analogs.
Step 1: Ligand Preparation & Quantum Mechanical Optimization
-
Action: Build the 3D structures of the isoxazole analogs and optimize their geometry using Density Functional Theory (DFT).
-
Causality: Standard molecular mechanics force fields often misrepresent the charge distribution of novel heterocycles. Because the isoxazole ring's electronegativity is highly sensitive to its substituents, DFT accurately maps the HOMO-LUMO orbitals. This ensures the partial charges assigned for docking accurately reflect the molecule's true electrostatic potential, which is critical for predicting hydrogen bonds[4].
Step 2: Protein Preparation & Grid Generation
-
Action: Retrieve the COX-2 crystal structure (e.g., PDB ID: 1CX2). Remove all water molecules except those known to bridge key interactions. Assign protonation states at a physiological pH of 7.4. Generate a receptor grid centered on ARG120, HIS90, and SER353.
-
Causality: Incorrect protonation of histidine residues (like HIS90) will completely alter the predicted binding pose. Setting the pH to 7.4 ensures the active site mimics the in vivo microenvironment.
Step 3: Protocol Validation (Redocking)
-
Action: Extract the native co-crystallized ligand from the PDB structure and redock it into the generated grid using the chosen scoring function.
-
Causality (Self-Validation): This step proves that the algorithm can accurately reproduce the native thermodynamic binding pose. The protocol is only deemed trustworthy—and allowed to proceed to novel analogs—if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal conformation is strictly ≤ 2.0 Å [5].
Step 4: Molecular Docking & Scoring
-
Action: Dock the DFT-optimized isoxazole analogs into the validated grid. Rank the poses based on binding free energy (kcal/mol).
-
Causality: Standard docking scores provide a rapid approximation of affinity. Poses are filtered not just by score, but by their geometric ability to project into the secondary pocket and interact with ARG120/HIS90, ensuring mechanistic alignment with known COX-2 inhibitors.
Step 5: Molecular Dynamics (MD) Simulation & MM-PBSA
-
Action: Subject the top-scoring isoxazole-COX-2 complexes to MD simulations (100–400 ns). Calculate the binding free energy using the MM-PBSA method.
-
Causality: Static docking poses represent a single snapshot and can overestimate affinities due to receptor rigidity. MD simulations introduce time-evolved thermodynamic fluctuations. By tracking the Root Mean Square Fluctuation (RMSF), we validate whether the critical hydrogen bonds with the isoxazole core remain stable over time, confirming the drug's true inhibitory potential[5].
Visualizing the Workflows and Pathways
The following diagrams illustrate the biological target pathway and the computational workflow required to evaluate these inhibitors.
COX-2 signaling pathway and the point of competitive inhibition by isoxazole analogs.
Self-validating in silico workflow for comparative molecular docking and MD simulations.
References
-
Title : Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents Source : PMC (NIH) URL : 2
-
Title : 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists Source : MDPI URL : 5
-
Title : Enzyme-Targeted Antiproliferative Effects of Novel Indole–Acrylamide Xenobiotics Acting on Cyclooxygenase Pathways Source : MDPI URL :1
-
Title : Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling Source : PubMed (NIH) URL :3
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the ADME Properties of 3-Aryl-5-Aminoisoxazoles
The 3-aryl-5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Its synthetic accessibility and the diverse biological activities of its derivatives—ranging from anticancer to antimicrobial—make it an attractive core for novel drug development.[3][4][5][6][7] However, for any promising scaffold to translate into a viable therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[8][9]
This guide provides a comparative assessment of the key ADME characteristics of the 3-aryl-5-aminoisoxazole class. We will delve into the standard experimental protocols used to evaluate these properties, present comparative data to contextualize performance, and explain the scientific rationale behind these experimental choices. The objective is to equip researchers and drug development professionals with the insights needed to optimize candidates within this chemical series, thereby reducing the risk of late-stage failures and accelerating the path to clinical trials.[9][10]
Absorption: Predicting Oral Bioavailability
For most orally administered drugs, efficient absorption across the intestinal wall is the first critical step.[11] The Caco-2 permeability assay is the industry-standard in vitro model for predicting this, using a monolayer of human colon adenocarcinoma cells that mimic the epithelial barrier of the small intestine.[11][12]
Causality Behind Experimental Choice:
The Caco-2 cell line is invaluable because it spontaneously differentiates to form a polarized monolayer with tight junctions and expresses key efflux transporters like P-glycoprotein (P-gp).[12] This allows for the measurement of a compound's apparent permeability (Papp) and the determination of its efflux ratio (ER). A high efflux ratio suggests the compound is actively pumped out of the intestinal cells, which can limit its absorption in vivo.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
This protocol outlines the steps to determine both passive permeability and active efflux.
-
Cell Culture: Caco-2 cells are seeded onto Transwell® filter inserts and cultured for 21 days to allow for the formation of a confluent, differentiated monolayer.[13][14]
-
Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) is measured to ensure the integrity of the tight junctions. Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the assay.[15]
-
Assay Initiation:
-
A-to-B Transport (Apical to Basolateral): The test compound is added to the apical (upper) chamber, simulating the intestinal lumen. Samples are collected from the basolateral (lower) chamber, simulating the bloodstream, at various time points (e.g., 30, 60, 90, 120 minutes).[12]
-
B-to-A Transport (Basolateral to Apical): In a parallel set of wells, the compound is added to the basolateral chamber, and samples are collected from the apical chamber to measure active efflux.[12]
-
-
Quantification: The concentration of the compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[12]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing the Papp (B-to-A) by the Papp (A-to-B).
Comparative Data: Permeability of Isoxazole Analogs
| Compound ID | Aryl Moiety | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| IZ-1 | 4-Fluorophenyl | 12.5 | 1.2 | High |
| IZ-2 | 3,4-Dichlorophenyl | 8.8 | 3.5 | Moderate (P-gp Substrate) |
| IZ-3 | 4-Methoxyphenyl | 15.1 | 0.9 | High |
| Propranolol | (High Permeability Control) | 20.2 | 1.1 | High |
| Atenolol | (Low Permeability Control) | 0.5 | 1.0 | Low |
Interpretation: Compounds with a Papp (A→B) > 10 x 10⁻⁶ cm/s are generally considered to have high permeability. An efflux ratio > 2 suggests the compound is a substrate of efflux transporters like P-gp.[12] In this dataset, IZ-1 and IZ-3 show promising high permeability without significant efflux, suggesting good potential for oral absorption. In contrast, IZ-2 , while moderately permeable, is identified as a potential P-gp substrate, which could limit its bioavailability in vivo.
Distribution: Plasma Protein Binding (PPB)
Once absorbed, a drug distributes throughout the body via the bloodstream. The extent to which a drug binds to plasma proteins, like albumin and α1-acid-glycoprotein, is a critical parameter.[16][17] Only the unbound (free) fraction of the drug is available to interact with its target and exert a therapeutic effect.[18] High plasma protein binding can limit efficacy and affect the drug's clearance rate.[16]
Causality Behind Experimental Choice:
Equilibrium dialysis is considered the "gold standard" for determining PPB.[16][19] It involves separating a plasma-containing drug solution from a buffer solution by a semipermeable membrane. The membrane allows the small, unbound drug molecules to diffuse across until equilibrium is reached, while the large protein-drug complexes are retained. This method provides a direct and accurate measurement of the free drug concentration.[19][20]
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Preparation: Stock solutions of test compounds are spiked into plasma from the desired species (e.g., human, rat).[18]
-
Device Setup: The plasma-drug mixture is added to one chamber of a RED device, and a phosphate-buffered saline (PBS) solution is added to the adjacent buffer chamber. The chambers are separated by a dialysis membrane with a molecular weight cutoff (typically 12-14 kDa) that retains proteins.[16]
-
Incubation: The device is sealed and incubated at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium between the two chambers.[18]
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.[18]
-
Quantification: The concentration of the drug in both aliquots is determined by LC-MS/MS.
-
Data Analysis: The percentage of bound drug is calculated from the concentrations measured in the plasma and buffer chambers at equilibrium.
Comparative Data: Plasma Protein Binding
| Compound ID | Aryl Moiety | % Plasma Protein Binding (Human) | Classification |
| IZ-1 | 4-Fluorophenyl | 88.5% | High |
| IZ-2 | 3,4-Dichlorophenyl | 99.2% | Very High |
| IZ-3 | 4-Methoxyphenyl | 75.4% | Moderate |
| Warfarin | (High Binding Control) | 99.5% | Very High |
| Atenolol | (Low Binding Control) | < 10% | Low |
Interpretation: Compounds with PPB >99% are considered very highly bound, which can be a liability. Changes in plasma protein levels or displacement by co-administered drugs can significantly alter the free concentration of such compounds, potentially leading to toxicity.[17] IZ-2 exhibits very high binding, a potential red flag. IZ-3 shows moderate binding, which is often desirable, while IZ-1 is highly bound but may still be acceptable depending on its therapeutic index.
Metabolism: Assessing Metabolic Stability
Metabolism, primarily occurring in the liver, is the body's process of chemically modifying drugs to facilitate their excretion.[21] The rate of metabolism is a key determinant of a drug's half-life and dosing frequency. An in vitro assay using liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s (CYPs), is a standard method for assessing metabolic stability.[21][22][23]
Causality Behind Experimental Choice:
Liver microsomes provide a cost-effective and high-throughput system to evaluate Phase I metabolism, which is responsible for the clearance of approximately 60% of marketed drugs.[21][23] By incubating a compound with microsomes and an essential cofactor (NADPH), we can measure the rate of its disappearance over time. This allows for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance.[23]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat) in a phosphate buffer.[22]
-
Pre-incubation: The test compound is added to the microsomal solution and pre-incubated at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system.[21][22]
-
Time-Point Sampling: Aliquots are removed from the reaction at specific time points (e.g., 0, 5, 15, 30, 45 minutes) and added to a stop solution (typically cold acetonitrile) containing an internal standard to quench the reaction.[21][23]
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.[22]
-
Quantification: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.[23]
-
Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance.[21][23]
Comparative Data: Metabolic Stability in Human Liver Microsomes
| Compound ID | Aryl Moiety | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted Hepatic Clearance |
| IZ-1 | 4-Fluorophenyl | 45 | 31 | Low to Intermediate |
| IZ-2 | 3,4-Dichlorophenyl | 18 | 77 | Intermediate to High |
| IZ-3 | 4-Methoxyphenyl | > 60 | < 23 | Low |
| Verapamil | (Low Stability Control) | 8 | 173 | High |
| Buspirone | (High Stability Control) | 55 | 25 | Low |
Interpretation: A shorter half-life and higher intrinsic clearance indicate faster metabolism. Compounds with high predicted hepatic clearance may have poor oral bioavailability and a short duration of action in vivo. IZ-3 is the most stable compound in this set, suggesting it will likely have lower hepatic clearance and a longer half-life. IZ-2 is metabolized relatively quickly, which, combined with its potential efflux and high protein binding, presents a challenging ADME profile. IZ-1 shows moderate stability.
Conclusion and Forward Look
This guide provides a framework for assessing the fundamental ADME properties of the 3-aryl-5-aminoisoxazole scaffold. The in vitro data generated from these assays are critical for early-stage decision-making in drug discovery.[8]
-
IZ-3 (4-Methoxyphenyl) emerges as the most promising candidate from this limited set, demonstrating high permeability, moderate protein binding, and high metabolic stability.
-
IZ-2 (3,4-Dichlorophenyl) displays several liabilities, including P-gp efflux, very high protein binding, and moderate-to-high metabolic clearance, suggesting a higher risk of failure in subsequent development.
-
IZ-1 (4-Fluorophenyl) shows a generally favorable profile, although its high protein binding warrants consideration.
By systematically evaluating absorption, distribution, and metabolism, researchers can build a comprehensive understanding of a compound's pharmacokinetic potential. This data-driven approach allows for the rational design and optimization of new analogs, guiding the selection of candidates with the highest probability of success in becoming safe and effective medicines.[9][10]
References
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
(n.d.). Caco2 assay protocol. Retrieved from [Link]?
-
JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
(n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
-
Protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. Retrieved from [Link]
-
BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
IPHASE Biosciences. (n.d.). Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
Protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]
-
PubMed. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. Retrieved from [Link]
-
MDPI. (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. Retrieved from [Link]
-
ACS Publications. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved from [Link]
-
PubMed. (n.d.). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Retrieved from [Link]
-
(2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Retrieved from [Link]
-
PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
PMC. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Retrieved from [Link]
-
MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpca.org [ijpca.org]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. selvita.com [selvita.com]
- 9. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. enamine.net [enamine.net]
- 17. protocols.io [protocols.io]
- 18. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. iphasebiosci.com [iphasebiosci.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 23. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
A Comprehensive Guide to Evaluating Novel Antibacterial Agents Against Standard Fluoroquinolones
When developing novel antibacterial agents—whether they are synthetic small molecules, antimicrobial peptides, or nanoparticle-based therapeutics—benchmarking against a clinically established gold standard is non-negotiable. Ciprofloxacin, a potent second-generation fluoroquinolone, is universally utilized as this benchmark due to its broad-spectrum efficacy and well-characterized pharmacodynamics.
As a Senior Application Scientist, I have designed this guide to move beyond basic protocol lists. Here, we will dissect the causality behind experimental choices and establish self-validating workflows to objectively compare your novel product's performance against ciprofloxacin.
Mechanistic Grounding: Why Benchmark Against Ciprofloxacin?
Before designing comparative assays, one must understand the mechanistic baseline of the reference drug. Ciprofloxacin exerts rapid, concentration-dependent bactericidal activity by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase (the primary target in Gram-negative bacteria) and topoisomerase IV (the primary target in Gram-positive bacteria)[1][2].
By binding to the enzyme-DNA complex, ciprofloxacin stabilizes the cleavage complex and prevents the re-ligation of DNA strands. This mechanical blockade halts DNA replication and leads to an accumulation of lethal double-strand breaks, ultimately triggering bacterial cell death[1][3].
Fig 1: Ciprofloxacin mechanism of action targeting DNA gyrase and topoisomerase IV.
Strategic Insight: If your novel agent is bacteriostatic (inhibiting growth without killing) rather than bactericidal, its clinical application profile will differ drastically from ciprofloxacin. Therefore, our testing cascade must evaluate both the threshold of inhibition and the kinetics of bacterial killing.
Core Experimental Protocols & Causality
To ensure trustworthiness and data integrity, every protocol must act as a self-validating system. We rely strictly on the[4] to ensure our comparative data is globally recognized.
Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Causality: While disk diffusion provides a rapid qualitative overview, broth microdilution is mandatory for rigorous quantitative benchmarking. It allows for the precise determination of the lowest concentration required to inhibit visible bacterial growth, which is the foundational metric for all subsequent pharmacokinetic/pharmacodynamic (PK/PD) calculations[4].
Step-by-Step Methodology:
-
Inoculum Standardization: Suspend isolated colonies from an 18–24 hour agar plate in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target concentration of exactly 5×105 CFU/mL[5][6].
-
Causality: Strict standardization prevents the "inoculum effect," where artificially high bacterial densities falsely elevate the MIC, rendering your comparison to ciprofloxacin invalid.
-
-
Antibiotic Stock Preparation: Prepare the ciprofloxacin reference stock (e.g., 1000 µg/mL dissolved in 0.1 N HCl, as it is poorly soluble in neutral water) alongside your novel agent[6].
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of both agents in CAMHB to cover a relevant concentration range (e.g., 0.008 µg/mL to 16 µg/mL)[7].
-
Self-Validating Controls: Include a positive growth control (broth + inoculum, no drug) to validate bacterial viability, and a negative sterility control (broth only) to ensure media sterility[6].
-
Incubation & Reading: Incubate at 35 ± 2°C for 16–20 hours. The MIC is the lowest concentration well exhibiting no visible turbidity[5][7].
Data Presentation: Comparative MIC Profiling Note: The CLSI updated the ciprofloxacin susceptibility breakpoint for Enterobacteriaceae to ≤0.25 µg/mL to better reflect achievable clinical PK/PD targets[4][8].
| Bacterial Strain | Novel Agent MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | CLSI Susceptibility Breakpoint (CIP) |
| E. coli ATCC 25922 | 0.125 | 0.008 | ≤ 0.25 µg/mL |
| P. aeruginosa ATCC 27853 | 1.0 | 0.25 | ≤ 0.5 µg/mL |
| S. aureus ATCC 29213 | 0.5 | 0.125 | ≤ 1.0 µg/mL |
Protocol 2: Time-Kill Kinetics Assay
Causality: MIC only dictates the threshold of inhibition; it does not differentiate between bacteriostatic and bactericidal activity. To prove your novel agent is competitive with ciprofloxacin's rapid bactericidal nature, a time-kill assay is required to evaluate the rate of bacterial eradication over time[5].
Fig 2: Step-by-step experimental workflow for Time-Kill Kinetics Assay.
Step-by-Step Methodology:
-
Preparation: Prepare logarithmic-phase bacterial suspensions at 5×105 CFU/mL in CAMHB[5].
-
Dosing: Expose the bacteria to the novel agent and ciprofloxacin at multiples of their respective MICs (e.g., 1×, 2×, and 4× MIC)[5][6].
-
Sampling & Agitation: Incubate at 35 ± 2°C with continuous agitation (150 rpm). Causality: Agitation ensures uniform drug exposure and prevents localized depletion of nutrients or oxygen, which could skew the kinetic curve. Remove aliquots at 0, 2, 4, 6, 8, and 24 hours[5].
-
Quantification: Serially dilute the aliquots in sterile saline to halt drug action, plate on agar, and incubate for 24 hours to determine CFU/mL.
-
Interpretation: Plot Log10 CFU/mL versus time. Bactericidal activity is strictly defined as a ≥3-log10 reduction (99.9% killing) in the number of viable bacteria compared to the initial inoculum[5].
Data Presentation: Time-Kill Kinetics Summary (Time to 3-Log Reduction at 2× MIC)
| Bacterial Strain | Novel Agent (Hours) | Ciprofloxacin (Hours) | Kinetic Profile Assessment |
| E. coli ATCC 25922 | 6 | 4 | Slower bactericidal action |
| P. aeruginosa ATCC 27853 | 8 | 6 | Slower bactericidal action |
| S. aureus ATCC 29213 | 4 | 6 | Accelerated bactericidal action |
Interpretation Note: If your novel agent requires 8 hours to achieve a 3-log reduction compared to ciprofloxacin's 4 hours[5], it demonstrates slower kinetics. However, this is not a failure if the novel agent possesses a superior safety profile or successfully evades specific fluoroquinolone resistance mechanisms (e.g., target mutations in gyrA or parC)[2][9].
References
-
What is the mechanism of Ciprofloxacin? Patsnap Synapse. URL:[Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. National Center for Biotechnology Information (NCBI). URL:[Link]
-
Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus. National Center for Biotechnology Information (NCBI). URL:[Link]
-
Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq. Informatics Journals. URL:[Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. URL:[Link]
-
Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints. National Center for Biotechnology Information (NCBI). URL:[Link]
-
Applying Fluoroquinolone Pharmacokinetics, Pharmacodynamics, and Updated Clinical Breakpoints. Clinical and Laboratory Standards Institute (CLSI). URL:[Link]
Sources
- 1. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2019 AST Featured Article Dosage for Gram-Negative Pathogens | News | CLSI [clsi.org]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. actascientific.com [actascientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
